molecular formula C16H21NO2 B8806197 Benzyl octahydro-1h-indole-2-carboxylate CAS No. 82717-90-6

Benzyl octahydro-1h-indole-2-carboxylate

Cat. No.: B8806197
CAS No.: 82717-90-6
M. Wt: 259.34 g/mol
InChI Key: ARGCRCXTJMQKNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl octahydro-1h-indole-2-carboxylate is a useful research compound. Its molecular formula is C16H21NO2 and its molecular weight is 259.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl octahydro-1h-indole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl octahydro-1h-indole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82717-90-6

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

benzyl 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylate

InChI

InChI=1S/C16H21NO2/c18-16(19-11-12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)17-15/h1-3,6-7,13-15,17H,4-5,8-11H2

InChI Key

ARGCRCXTJMQKNA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)CC(N2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

Benzyl octahydro-1h-indole-2-carboxylate structure elucidation

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure Elucidation of Benzyl Octahydro-1H-indole-2-carboxylate

Executive Summary & Contextual Grounding

Benzyl octahydro-1H-indole-2-carboxylate (OIC-OBn) is a conformationally constrained, bicyclic non-proteinogenic amino acid derivative. It serves as a critical chiral building block in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, such as Perindopril and Trandolapril.

The octahydroindole scaffold possesses three stereogenic centers at the C2, C3a, and C7a positions, giving rise to eight possible stereoisomers. Because the biological target (ACE) is highly stereospecific, the therapeutic efficacy of the final active pharmaceutical ingredient (API) is entirely dependent on utilizing the correct diastereomer—typically the (2S, 3aS, 7aS) isomer for Perindopril or the (2S, 3aR, 7aS) isomer for Trandolapril. Consequently, rigorous structure elucidation and absolute stereochemical assignment of the protected intermediate (OIC-OBn) are paramount before downstream peptide coupling.

This whitepaper outlines the systematic analytical framework required to elucidate the structure and stereochemistry of OIC-OBn, bridging physicochemical profiling, multidimensional NMR, and X-ray crystallography into a self-validating workflow.

Physicochemical Profiling

Before spectroscopic elucidation, establishing the baseline physicochemical properties of the molecule is necessary. The free base of OIC-OBn is often an oil or a low-melting solid, which complicates handling and X-ray diffraction. To overcome this, the intermediate is frequently isolated as a 4-methylbenzenesulfonate (tosylate) salt[1]. The bulky, rigid tosylate counterion promotes highly ordered crystal lattice packing, effectively arresting the conformational flexibility of the fused cyclohexane-pyrrolidine ring system[2].

Table 1: Key Physicochemical Properties of OIC-OBn (Tosylate Salt)

PropertyValue / DescriptionAnalytical Purpose
IUPAC Name Benzyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate 4-methylbenzenesulfonateStandardized nomenclature[1]
Molecular Formula C16H21NO2 (Base) / C23H29NO5S (Salt)Target for HRMS validation[1]
Exact Mass (Base) 259.1572 DaHigh-resolution isotopic matching[3]
Molecular Weight 431.55 g/mol (Salt)Stoichiometric calculations[1]
H-Bond Donors/Acceptors 2 Donors / 6 Acceptors (Salt)Predicts crystallization behavior[1]

Structure Elucidation Strategy & Causality

The elucidation of OIC-OBn requires a multi-tiered approach. We do not merely collect spectra; we design a logical progression where each technique validates the constraints of the previous one.

Workflow Input OIC-OBn Sample HRMS HRMS (ESI-TOF) Exact Mass Confirmation Input->HRMS FTIR FT-IR Spectroscopy Functional Group ID Input->FTIR NMR1D 1D NMR (1H, 13C) Chemical Shift Mapping Input->NMR1D Valid Validated 3D Structure HRMS->Valid FTIR->Valid NMR2D 2D NMR (HSQC, HMBC) Backbone Connectivity NMR1D->NMR2D NOESY NOESY / ROESY Relative Stereochemistry NMR2D->NOESY XRAY X-Ray Crystallography Absolute Configuration NOESY->XRAY Tosylate Salt NOESY->Valid XRAY->Valid

Fig 1: Multi-tiered analytical workflow for OIC-OBn structure elucidation.

High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS (ESI-TOF) is employed first to confirm the exact mass of the molecular ion


. For OIC-OBn, the theoretical 

is 260.1645. Confirming this mass within a <5 ppm error margin rules out unintended dimerization or incomplete hydrogenation of the indole precursor.
Multidimensional NMR Spectroscopy

Causality: The fused bicyclic system of OIC creates a highly congested aliphatic envelope in the


H NMR spectrum (between 1.2 and 2.5 ppm) due to the overlapping axial and equatorial protons of the cyclohexane ring.
  • HSQC (Heteronuclear Single Quantum Coherence): Resolves this congestion by dispersing the proton signals along the much wider

    
    C chemical shift axis.
    
  • HMBC (Heteronuclear Multiple Bond Correlation): Crucial for proving the attachment of the benzyl ester. A strong

    
     correlation from the benzylic protons (~5.1 ppm) to the ester carbonyl carbon (~172 ppm) definitively links the protecting group to the OIC scaffold.
    
NOESY: The Key to Relative Stereochemistry

Causality: The stereochemical relationship between C2, C3a, and C7a cannot be determined by scalar coupling (


-coupling) alone due to the conformational flexibility of the pyrrolidine envelope[2]. NOESY (Nuclear Overhauser Effect Spectroscopy) measures through-space dipole-dipole cross-relaxation.
For the (2S, 3aS, 7aS) isomer, the ring junction protons (H-3a and H-7a) are cis-fused. Therefore, they exhibit a strong NOE cross-peak. Furthermore, the orientation of the C2 proton relative to the C3a/C7a protons dictates the endo/exo face of the carboxylate group.

NOESY_Logic C2 H-C(2) Proton Alpha to Carboxylate C3a H-C(3a) Proton Ring Junction C2->C3a Weak/No NOE (Trans orientation) C7a H-C(7a) Proton Ring Junction C2->C7a Strong NOE (Co-facial) Result Cis-Fused (2S, 3aS, 7aS) Configuration Confirmed C2->Result C3a->C7a Strong NOE (Cis Junction) C3a->Result C7a->Result

Fig 2: NOESY logical deduction pathway for assigning the (2S, 3aS, 7aS) stereocenter.

Table 2: Representative NMR Assignments for (2S, 3aS, 7aS)-OIC-OBn

Position

C Shift (ppm)

H Shift (ppm)
Multiplicity & CouplingKey HMBC / NOE
C2 60.54.25dd,

Hz
NOE to H-7a
C3a 38.22.30mNOE to H-7a
C7a 58.13.55dt,

Hz
NOE to H-2, H-3a
Carbonyl 172.4--HMBC from H-2, Benzyl-CH

Benzyl-CH

66.85.12s (2H)HMBC to Carbonyl
Aromatics 128.0 - 135.57.30 - 7.40m (5H)-

Self-Validating Experimental Protocols

To ensure reproducibility and analytical integrity, the following protocols incorporate internal validation mechanisms.

Protocol 1: Multidimensional NMR Acquisition Workflow

Objective: Obtain high-fidelity 2D NMR data without sample degradation.

  • Solvent Preparation: Pass CDCl

    
     through a short plug of basic alumina immediately prior to use.
    
    • Causality: Chloroform degrades over time to produce trace DCl. The secondary amine in OIC-OBn is sensitive to acid-catalyzed epimerization or degradation over the long acquisition times required for 2D NMR.

  • Sample Formulation: Dissolve 15 mg of OIC-OBn (free base or neutralized salt) in 0.6 mL of the treated CDCl

    
    . Add 0.01% TMS as an internal chemical shift reference.
    
  • Temperature Calibration: Calibrate the NMR probe to exactly 298 K using a methanol standard.

    • Causality: The pyrrolidine ring of octahydroindole undergoes rapid pseudorotation. Strict temperature control ensures that chemical shifts and

      
      -couplings remain consistent across the 1D, HSQC, and NOESY experiments, preventing artifactual peak broadening.
      
  • NOESY Mixing Time Optimization: Run a 1D transient NOE or a quick ROESY to estimate the correlation time (

    
    ). For a molecule of this molecular weight (~259 Da), set the NOESY mixing time (
    
    
    
    ) to 400–500 ms to capture linear buildup of cross-relaxation without spin diffusion.
  • Validation: Overlay the 1D

    
    H spectrum taken before and after the 12-hour 2D acquisition suite. If the integration of the C2 proton at 4.25 ppm changes relative to the benzyl protons, degradation has occurred, and the data must be discarded.
    
Protocol 2: Single Crystal Growth of OIC-OBn Tosylate for X-Ray

Objective: Grow diffraction-quality single crystals to determine absolute configuration.

  • Salt Formation: Dissolve 100 mg of OIC-OBn free base in 2 mL of anhydrous ethyl acetate. Add 1.05 equivalents of

    
    -toluenesulfonic acid monohydrate dissolved in 1 mL of ethyl acetate[1]. Stir for 30 minutes.
    
  • Solvent System Selection: Use a vapor diffusion method. The "good" solvent will be methanol; the "anti-solvent" will be diethyl ether.

    • Causality: Vapor diffusion allows for an extremely slow, thermodynamically controlled decrease in solubility, which is required to form a flawless crystal lattice rather than an amorphous precipitate.

  • Setup: Place the OIC-OBn tosylate solution (in 1 mL methanol) into a small inner vial. Place this vial inside a larger outer vial containing 5 mL of diethyl ether. Seal the outer vial tightly.

  • Incubation: Store the apparatus in a vibration-free environment at 4 °C for 7–14 days.

  • Validation: Harvest a crystal and examine it under polarized light. A high-quality single crystal will extinguish light uniformly when rotated. If the crystal shows mosaic extinction, it is twinned and will yield ambiguous stereochemical data[2].

Conclusion

The structure elucidation of Benzyl octahydro-1H-indole-2-carboxylate requires a synergistic analytical approach. While HRMS and 1D/2D NMR confirm the atomic connectivity and functional group integrity, the absolute stereochemistry—which dictates the molecule's viability as an ACE inhibitor precursor—must be rigorously proven via NOESY cross-relaxation mapping and definitively anchored by X-ray crystallography of its rigidified tosylate salt.

References

  • National Center for Biotechnology Information (PMC). "Towards the stereoselective synthesis of α-methylated (2S,3aS,7aS)-octahydroindole-2-carboxylic acid." NIH, 2025. Available at: [Link]

  • National Center for Biotechnology Information (PubChem). "benzyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate." PubChem CID 10149261, 2025. Available at:[Link]

Sources

An In-depth Technical Guide on the (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

Abstract

The (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid (OIC) scaffold is a cornerstone in modern medicinal chemistry, primarily recognized for its role as a constrained proline analogue.[1][2] Its rigid bicyclic structure is instrumental in the design of peptidomimetics with enhanced metabolic stability, bioavailability, and receptor selectivity.[1] This technical guide provides a comprehensive overview of the OIC scaffold, from its synthesis and conformational properties to its pivotal role in the development of Angiotensin-Converting Enzyme (ACE) inhibitors, a critical class of drugs for managing hypertension and heart failure.[1] We will delve into the structure-activity relationships, pharmacological evaluation, and detailed synthetic protocols, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of the OIC Scaffold

The quest for therapeutic peptides with improved pharmacological profiles has led to the exploration of non-proteinogenic amino acids that can overcome limitations such as poor metabolic stability and low bioavailability.[2][3] The (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid scaffold, a bicyclic proline analogue, has emerged as a "privileged structure" in this endeavor.[1] Its defining feature is a fused pyrrolidine and cyclohexane ring system, which imparts significant conformational rigidity to the peptide backbone.[2][3]

This constrained geometry is highly advantageous for several reasons:

  • Stabilization of Bioactive Conformations: The rigid OIC scaffold helps to lock a peptide into a specific three-dimensional shape that is optimal for binding to its biological target.[2]

  • Enhanced Metabolic Stability: The non-natural structure of OIC makes peptides incorporating it more resistant to degradation by proteases.[2][4]

  • Increased Lipophilicity: The cyclohexane ring adds hydrophobic character, which can improve a molecule's ability to cross biological membranes, thereby enhancing bioavailability.[2][3]

The most significant application of the OIC scaffold is in the design of ACE inhibitors.[1] ACE is a zinc metalloproteinase that plays a crucial role in the Renin-Angiotensin System (RAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II.[1] OIC-based inhibitors are designed to mimic the transition state of ACE substrates, effectively blocking this conversion and leading to vasodilation and reduced blood pressure.[1][5]

Prominent examples of ACE inhibitors that feature the (2S,3aS,7aS)-OIC core include Perindopril, Ramipril, and Trandolapril.[2][5][6][7] The specific stereochemistry of the (2S,3aS,7aS) isomer is crucial for the high-potency inhibition of ACE.[8][9]

Synthesis of the (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid Core

The stereoselective synthesis of the (2S,3aS,7aS)-OIC scaffold is a critical challenge in the production of drugs like Perindopril and Trandolapril.[7] Several synthetic strategies have been developed, often starting from L-proline or indoline-2-carboxylic acid.[1] A prevalent and efficient method involves the catalytic hydrogenation of (S)-indoline-2-carboxylic acid, which establishes the desired cis-fused ring system.[1]

Experimental Protocol: Synthesis via Catalytic Hydrogenation of (S)-Indoline-2-Carboxylic Acid

This protocol outlines a common method for the stereospecific synthesis of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid.[10]

Step 1: Hydrogenation A solution of (S)-indoline-2-carboxylic acid (e.g., 100 g) is prepared in an aqueous medium.[10]

Step 2: Catalyst and Base Addition A metal catalyst, such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂), is added to the solution in the presence of an alkali like sodium hydroxide.[1][10]

Step 3: Hydrogenation Reaction The mixture is subjected to hydrogenation in a high-pressure reactor at a pressure of 0.1–5 MPa. The reaction is typically stirred for several hours until the uptake of hydrogen ceases.

Step 4: Work-up and Isolation The reaction mixture is filtered to remove the catalyst.[10] The filtrate is then distilled under vacuum to remove the solvent.[10] The resulting residue is treated with a solvent such as acetone and refluxed.[10] Upon cooling, the product crystallizes and is collected by filtration, washed, and dried under vacuum to yield (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid.[10]

This process is known for providing high chiral purity and good yields.[10]

G cluster_synthesis Synthetic Workflow for (2S,3aS,7aS)-OIC start (S)-Indoline-2-carboxylic acid hydrogenation Catalytic Hydrogenation (Pd/C or PtO₂, H₂, Alkali) start->hydrogenation workup Filtration and Solvent Removal hydrogenation->workup crystallization Crystallization from Acetone workup->crystallization product (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid crystallization->product G cluster_moa Mechanism of Action of OIC-Based ACE Inhibitors Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure Renin Renin ACE ACE Inhibition Inhibition OIC_Inhibitor OIC-Based Inhibitor (e.g., Perindoprilat) OIC_Inhibitor->ACE

Caption: Inhibition of the Renin-Angiotensin System by OIC derivatives. [1] The success of the OIC scaffold in ACE inhibitors has spurred its exploration in other therapeutic areas. Its ability to induce specific secondary structures in peptides makes it a valuable tool for designing potent and selective ligands for various G-protein coupled receptors and enzymes. For instance, OIC has been incorporated into bradykinin B2 receptor antagonists with potential applications in oncology and inflammatory diseases. [2][3][4]Furthermore, derivatives of OIC are being investigated as inhibitors of other enzymes, such as prolyl oligopeptidase, a target for cognitive disorders. [2] Future research will likely focus on:

  • Developing novel and more efficient stereoselective syntheses of the OIC core and its derivatives.

  • Exploring the diverse conformational space accessible through the other seven stereoisomers of OIC.

  • Applying the OIC scaffold to the design of inhibitors for other metalloproteinases and as a tool for engineering peptides with unique structural and functional properties.

Conclusion

The (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid scaffold is a testament to the power of conformational constraint in drug design. Its well-defined stereochemistry and rigid bicyclic structure have provided a robust platform for the development of life-saving ACE inhibitors. The clear structure-activity relationships and established synthetic routes make it an attractive and versatile building block for medicinal chemists. As our understanding of the interplay between molecular conformation and biological activity deepens, the OIC scaffold and its analogues are poised to play an increasingly important role in the discovery of novel therapeutics.

References

  • Ramipril - Wikipedia. (n.d.). Retrieved from [Link]

  • Process For Preparation Of (2 S, 3 As ,7 As) Octahydro 1 H Indole 2 Carboxylic Acid. (2024). Retrieved from [Link]

  • A Stereoselective Synthesis of the ACE Inhibitor Trandolapril. (2019). Synthesis, 51(10), 2085-2091.
  • Ramipril (Ref: HOE-498). (2025). AERU - University of Hertfordshire. Retrieved from [Link]

  • Synthesis and structure-activity relationships of potent new angiotensin converting enzyme inhibitors containing saturated bicyclic amino acids. (1984). Journal of Medicinal Chemistry, 27(2), 245-252.
  • CN101544593A - Synthetic method of (2s, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid. (2009). Google Patents.
  • Malakondaiah, G. C., Gurav, V. M., Reddy, L. A., Babu, K. S., Bhaskar, B. V., Reddy, P. P., & Anand, R. V. (2008). Expeditious Synthesis of Ramipril: An Angiotensin Converting Enzyme (ACE) Inhibitor.
  • Narender, P., Srinivas, B., & Gangadasu, B. (2013). Towards the stereoselective synthesis of α-methylated (2S,3aS,7aS)-octahydroindole-2-carboxylic acid. Beilstein Journal of Organic Chemistry, 9, 2394-2399.
  • EP1864973A1 - Process for the preparation of perindopril and salts thereof. (2007). Google Patents.
  • A Stereoselective Synthesis of the ACE Inhibitor Trandolapril. (n.d.). ResearchGate. Retrieved from [Link]

  • WO2007003947A2 - Process for the synthesis of the ace inhibitor trandolapril. (2007). Google Patents.
  • Synthesis and Structural Elucidation of Impurities in Ramipril Tablets. (2020). Spectroscopy Online. Retrieved from [Link]

  • Synthesis and ACE Inhibitory Activity of the Stereoisomers of Perindopril (S 9490) and Perindoprilate (S 9780). (1991). Journal of Medicinal Chemistry, 34(8), 2223-2234.
  • A STUDY ON THE STEREOCHEMICAL PURITY OF TRANDOLAPRIL AND - OCTAHYDRO-1H-INDOLE-2-CARBOXYLIC ACID BY HPLC METHOD. (n.d.). Retrieved from [Link]

  • Unusual Amino Acids: Octahydroindole-2-carboxylic acid (Oic). (2026). LifeTein Peptide Blog. Retrieved from [Link]

  • EP1724260A1 - Process for the synthesis of ¬2S, 3aR, 7aS|-octahydroindole-2-carboxylic acid and its conversion to trandolapril. (2006). Google Patents.
  • US4914214A - Process for the industrial synthesis of perindopril. (1990). Google Patents.
  • CN101423490A - Synthetic method of Trandolapril key intermediate (2S,3aR,7as)-octahydro-1H-indole-2-carboxylic acid. (2009). Google Patents.
  • US20100324304A1 - Improved ramipril synthesis. (2010). Google Patents.
  • CN1326871C - Process for the synthesis of perindopril and its pharmaceutically acceptable salts. (2007). Google Patents.
  • EP1724260B1 - Process for the synthesis of (2S, 3aR, 7aS)octahydroindole-2-carboxylic acid and its conversion to trandolapril. (2008). Google Patents.
  • Bolarinwa, O., & Abell, A. (2016). Construction of a polyproline structure with hydrophobic exterior using octahydroindole-2-carboxylic acid. Organic & Biomolecular Chemistry, 14(48), 11463-11466.
  • Bolarinwa, O., & Abell, A. (2016). Construction of a polyproline structure with hydrophobic exterior using octahydroindole-2-carboxylic acid. Organic & Biomolecular Chemistry, 14(48), 11463-11466.
  • (2S,3aS,7aS)-1-Acetyloctahydro-1H-indole-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Kumar, R., & Singh, P. (2010). Modern Development in ACE inhibitors. Der Pharmacia Lettre, 2(3), 388-419.
  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. (n.d.). Longdom Publishing. Retrieved from [Link]

Sources

Pharmacological Potential of Octahydro-1H-indole-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacological and chemical profile of octahydro-1H-indole-2-carboxylate derivatives, with a specific focus on their role as a privileged scaffold in the design of Angiotensin-Converting Enzyme (ACE) inhibitors.

Technical Monograph | Medicinal Chemistry & Pharmacology

Executive Summary

The octahydro-1H-indole-2-carboxylate (OIC) scaffold represents a critical structural motif in modern medicinal chemistry, functioning primarily as a conformationally constrained, bicyclic analogue of L-proline.[1] Its pharmacological significance is anchored in its ability to lock peptide backbones into specific secondary structures (typically


-turns) while enhancing lipophilicity and metabolic stability.[1][2][3] This scaffold is the pharmacophore driving the efficacy of third-generation ACE inhibitors, most notably Perindopril  and Trandolapril . This guide analyzes the structure-activity relationships (SAR), synthesis strategies, and validation protocols for OIC derivatives.

Structural Significance & Medicinal Chemistry

The "Super-Proline" Concept

In drug design, L-proline is unique due to its cyclic structure, which restricts the conformational freedom of the peptide backbone (


 angle fixed at approx. -65°). The octahydroindole scaffold extends this concept by fusing a cyclohexane ring to the pyrrolidine core.[2]
  • Hydrophobic Bulk: The fused ring system fills the hydrophobic S2' subsite of the ACE active site more effectively than the simple pyrrolidine ring of captopril or enalapril.

  • Stereochemical Density: The molecule possesses three chiral centers (C2, C3a, C7a), theoretically yielding eight stereoisomers.[2][4] However, the (2S, 3aS, 7aS) all-cis configuration is the most pharmacologically active, mimicking the transition state of substrate hydrolysis with high fidelity.

Structure-Activity Relationship (SAR)

The potency of OIC derivatives depends on precise interactions within the zinc-metalloprotease active site of ACE.[1]

SAR_Interaction cluster_legend Interaction Types Scaffold Octahydroindole-2-carboxylate (Core Scaffold) Zinc Zn++ Ion (ACE Active Site) Scaffold->Zinc Carboxylate coordinates Zn++ (via water bridge or direct) S1_Prime S1' Subsite (Hydrophobic Pocket) Scaffold->S1_Prime N-1 Side Chain (Mimics Transition State) S2_Prime S2' Subsite (Large Hydrophobic Pocket) Scaffold->S2_Prime Bicyclic Ring (High Affinity Fit) Legend1 Solid Line: Steric Fit Legend2 Dashed Line: Ionic/Coordination

Figure 1: Pharmacophore mapping of the octahydroindole scaffold within the ACE binding pocket.[1] The bicyclic system is critical for S2' occupancy.

Pharmacological Mechanism: ACE Inhibition

Mechanism of Action

OIC derivatives function as competitive inhibitors of ACE (Peptidyl-dipeptidase A).[1] By mimicking the C-terminal dipeptide of Angiotensin I, they chelate the active site Zinc ion, preventing the catalytic hydrolysis of the Phe8-His9 bond.

Physiological Cascade:

  • Blockade of Angiotensin II: Prevents vasoconstriction and aldosterone secretion (lowering Na+ retention).[1][][6]

  • Preservation of Bradykinin: Inhibits the degradation of bradykinin, a potent vasodilator, further reducing blood pressure.[6]

Pharmacokinetics (PK)

Most OIC drugs are designed as prodrugs (e.g., Perindopril erbumine).[1] The OIC core is esterified (usually ethyl ester) to improve oral bioavailability.[1] Once absorbed, hepatic esterases hydrolyze the ester to the free carboxylic acid (the active metabolite, e.g., Perindoprilat), which possesses the high affinity for tissue ACE.

Synthesis Strategy: Stereoselective Hydrogenation

The synthesis of the specific (2S, 3aS, 7aS) isomer is non-trivial due to the need to control three stereocenters. The industry-standard approach involves the catalytic hydrogenation of (S)-indoline-2-carboxylic acid.[1][7]

Experimental Workflow

The following protocol describes the synthesis of the core scaffold.

Reagents:

  • (S)-Indoline-2-carboxylic acid (Starting Material)[1][4][7][8][9]

  • Platinum(IV) oxide (PtO₂, Adams' catalyst) or 5% Rh/Al₂O₃

  • Glacial Acetic Acid (Solvent)[1][4][7]

  • Hydrogen gas (H₂)[1]

Protocol:

  • Preparation: Dissolve 10.0 g of (S)-indoline-2-carboxylic acid in 150 mL of glacial acetic acid in a high-pressure hydrogenation vessel.

  • Catalyst Loading: Carefully add 1.0 g of PtO₂ (10 wt%).[1] Safety Note: PtO₂ is pyrophoric; add under inert atmosphere (N₂).

  • Hydrogenation: Pressurize the vessel to 50 psi (3.4 bar) with H₂ gas. Agitate at room temperature for 24 hours.

    • Note: Higher pressures or Rhodium catalysts favor the cis-fused product.[1]

  • Filtration: Vent H₂ and purge with N₂. Filter the mixture through a Celite pad to remove the catalyst.

  • Isolation: Concentrate the filtrate in vacuo to obtain a crude oil.

  • Purification (Critical): The crude product is a mixture of isomers.[1] Recrystallize from absolute ethanol or use fractional crystallization with a chiral amine (e.g.,

    
    -methylbenzylamine) to isolate the pure (2S, 3aS, 7aS) isomer.
    

Synthesis_Flow Start (S)-Indoline-2-carboxylic Acid (Aromatic Precursor) Step1 Catalytic Hydrogenation (PtO2 / H2 / AcOH) Start->Step1 Reduction of Aromatic Ring Intermed Mixture of Octahydro Isomers (Cis/Trans, Endo/Exo) Step1->Intermed 50 psi, 24h Step2 Fractional Crystallization (EtOH or Chiral Amine) Intermed->Step2 Stereochemical Resolution Final (2S, 3aS, 7aS)-Octahydroindole-2-COOH (Active Scaffold) Step2->Final Isolation

Figure 2: Synthetic pathway for the isolation of the bioactive (2S, 3aS, 7aS) isomer.[1][8][10]

Validation Protocol: In Vitro ACE Inhibition Assay

To confirm the pharmacological activity of synthesized derivatives, a spectrophotometric assay using the substrate Hippuryl-His-Leu (HHL) is the gold standard.

Principle

ACE cleaves the terminal dipeptide (His-Leu) from HHL, releasing Hippuric Acid .[1] The amount of Hippuric Acid released is directly proportional to ACE activity. Inhibitors reduce this release.[1][6]

Detailed Protocol

Materials:

  • Buffer: 100 mM Borate buffer (pH 8.3) containing 300 mM NaCl.[1][7]

  • Enzyme: Rabbit Lung ACE (Sigma-Aldrich), 0.1 U/mL in buffer.[1]

  • Substrate: 5 mM Hippuryl-His-Leu (HHL) in buffer.

  • Stop Solution: 1.0 M HCl.

  • Extraction Solvent: Ethyl Acetate.[1]

Step-by-Step Procedure:

  • Incubation Mix: In microcentrifuge tubes, combine:

    • 50

      
      L of Inhibitor solution (OIC derivative at varying concentrations: 1 nM – 10 
      
      
      
      M).[1]
    • 50

      
      L of Enzyme solution.[1]
      
    • Pre-incubate for 10 minutes at 37°C.

  • Reaction Start: Add 150

    
    L of Substrate (HHL).[1] Mix and incubate at 37°C for exactly 30 minutes.
    
  • Termination: Add 250

    
    L of 1.0 M HCl to stop the reaction.
    
  • Extraction: Add 1.5 mL Ethyl Acetate. Vortex vigorously for 15 seconds.[1] Centrifuge at 3000 rpm for 5 minutes.

  • Quantification:

    • Transfer 1.0 mL of the upper organic layer (containing Hippuric Acid) to a glass tube.[1]

    • Evaporate the solvent by heating at 120°C.[1]

    • Redissolve the residue in 1.0 mL distilled water.

    • Measure Absorbance at 228 nm .[1]

  • Calculation:

    
    
    Where 
    
    
    
    is no inhibitor, and
    
    
    is no enzyme.[1]

Comparative Data: OIC vs. Proline Inhibitors

The following table highlights the advantage of the OIC scaffold over the traditional proline scaffold found in Captopril/Enalapril.

FeatureProline Scaffold (e.g., Enalaprilat)OIC Scaffold (e.g., Perindoprilat)Impact
Lipophilicity (LogP) Low (Hydrophilic)High (Lipophilic)Improved tissue penetration and binding affinity.[1]
ACE Binding Site S1, S1'S1, S1', S2' OIC fills the S2' hydrophobic pocket, increasing potency.
Half-Life (t1/2) ~11 hours~30-120 hoursSupports once-daily dosing and sustained BP control.[1]
Tissue Affinity ModerateHighBetter inhibition of tissue ACE (vascular wall), not just plasma ACE.[1]

References

  • Synthesis and structure-activity relationships of potent new angiotensin converting enzyme inhibitors containing saturated bicyclic amino acids. Source: PubMed (NIH) [Link][1]

  • Perindopril Erbumine: Mechanism of Action and Clinical Profile. Source: DrugBank / FDA Labeling [Link][1]

  • Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. Source: PubMed Central (PMC) [Link]

  • Process for the synthesis of (2S, 3aR, 7aS)octahydroindole-2-carboxylic acid and its conversion to trandolapril. Source: European Patent Office (EP1724260B1) [Link][1]

  • Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. Source: Frontiers in Chemistry [Link]

Sources

Investigating the Lipophilicity of Octahydroindole-2-Carboxylic Acid (Oic) in Peptidomimetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the inherent limitations of natural therapeutic peptides: poor metabolic stability, rapid clearance, and low oral bioavailability. To overcome these hurdles, the strategic incorporation of non-proteinogenic amino acids has become a cornerstone of modern drug design. Among these, octahydroindole-2-carboxylic acid (Oic) stands out as a highly lipophilic, conformationally constrained proline analogue. This whitepaper explores the structural causality behind Oic's lipophilicity, its pharmacological impact, and provides a self-validating experimental framework for synthesizing and evaluating Oic-modified peptidomimetics.

Structural Mechanics: The Causality of Oic's Lipophilicity

The unique physicochemical properties of Oic are directly derived from its bicyclic architecture. Oic features a proline-like pyrrolidine ring fused to a cyclohexane ring 1.

Why does this specific structure dramatically increase lipophilicity? Unlike aromatic non-natural amino acids, the complete saturation of Oic's bicyclic system (the octahydro- configuration) removes polarizable


-electrons and introduces a bulky, purely aliphatic hydrocarbon mass. This increases the hydrophobic surface area, which thermodynamically drives the partitioning of the peptide into lipid bilayers, thereby enhancing passive membrane permeability 2.

Furthermore, the structural rigidity of Oic dictates the peptide's secondary structure. The fused cyclohexane ring naturally adopts a chair conformation, which physically anchors the adjacent pyrrolidine ring into an exo-puckering state 3. This steric restriction strongly favors the trans configuration of the preceding amide bond, cooperatively stabilizing extended polyproline type II (PPII) helices. A stabilized PPII helix with a highly hydrophobic exterior is ideal for molecular recognition at lipophilic receptor pockets 3.

Pharmacological Impact: Overcoming Peptide Limitations

The integration of Oic into a peptide backbone is not merely a structural exercise; it is a calculated pharmacological intervention. The most prominent clinical validation of Oic is found in Icatibant (HOE 140) , a potent decapeptide antagonist of the bradykinin B2 receptor used to treat hereditary angioedema 4.

By substituting natural proline with Oic at position 8, drug developers achieved two critical outcomes:

  • Receptor Affinity: The rigid, lipophilic nature of Oic pre-organizes the peptide backbone into an optimal conformation for the B2 receptor, significantly increasing binding affinity 5.

  • Metabolic Stability: Proteolytic enzymes fail to recognize the unnatural, sterically hindered bicyclic structure, drastically extending the drug's biological half-life in human plasma [[1]]().

Quantitative Data: Physiochemical Profiling

To understand the magnitude of Oic's impact, we must compare it directly to its natural counterpart, L-Proline. The table below summarizes the quantitative shifts in physicochemical properties upon Oic substitution.

PropertyL-Proline (Natural)L-Oic (Non-Proteinogenic)Pharmacological Consequence
Molecular Weight 115.13 g/mol 169.22 g/mol Increased steric bulk prevents protease cleavage.
Ring Structure Monocyclic (Pyrrolidine)Bicyclic (Fused Cyclohexane)Induces severe backbone rigidity.
Relative Lipophilicity Low (Hydrophilic tendency)High (Highly Hydrophobic)Enhances passive BBB and cellular permeability 6.
Conformational State Cis/Trans equilibriumStrongly favors TransStabilizes Polyproline Type II (PPII) helices [[3]]().

Experimental Methodologies: A Self-Validating System

To rigorously investigate the lipophilicity of an Oic-containing peptide, one must employ a self-validating experimental loop: synthesize the peptide, analytically quantify its lipophilicity, and biologically validate its permeability.

Protocol 4.1: Solid-Phase Peptide Synthesis (SPPS) of Oic-Peptides

Causality Note: Oic is a secondary amine (imino acid) with immense steric hindrance from its bicyclic ring. Standard coupling reagents (like HBTU) often fail or result in deletion sequences. We utilize HATU, which forms a highly reactive 7-aza-OBt ester, to force the coupling reaction to completion.

  • Resin Preparation: Swell Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 x 10 minutes. Wash thoroughly with DMF.

  • Oic Coupling: Pre-activate 4.0 equivalents of Fmoc-L-Oic-OH and 3.9 equivalents of HATU in DMF. Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Add the mixture to the resin and agitate for 2 hours at room temperature 1.

  • Verification: Perform a Kaiser test (or Chloranil test for secondary amines) to confirm complete coupling.

  • Cleavage: Cleave the peptide from the resin using a cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

Protocol 4.2: Chromatographic Determination of Lipophilicity (RP-HPLC)

Causality Note: Direct Shake-Flask methods for LogP are often impractical for peptides due to amphiphilic behavior at the water-octanol interface. Reversed-Phase HPLC (RP-HPLC) provides a highly reproducible, micro-scale alternative. The retention time on a hydrophobic C18 stationary phase directly correlates with the peptide's partition coefficient.

  • System Setup: Equip an HPLC with a C18 analytical column (e.g., 5 µm, 4.6 x 150 mm).

  • Mobile Phase: Prepare Mobile Phase A (0.1% TFA in Water) and Mobile Phase B (0.1% TFA in Acetonitrile).

  • Calibration: Inject a series of reference standards with known LogP values (e.g., aniline, benzene, toluene) to create a calibration curve of capacity factor (

    
    ) vs. LogP.
    
  • Analysis: Inject the purified Oic-peptide and a Proline-containing control peptide. Run a shallow linear gradient (e.g., 10% to 60% B over 30 minutes).

  • Calculation: Calculate the capacity factor

    
    , where 
    
    
    
    is the retention time and
    
    
    is the void volume time. Interpolate the experimental LogP from the calibration curve.
Protocol 4.3: In Vitro Permeability (PAMPA)

Causality Note: While RP-HPLC proves chemical lipophilicity, we must validate biological permeability. The Parallel Artificial Membrane Permeability Assay (PAMPA) isolates passive transcellular diffusion from active transport, directly measuring the functional benefit of Oic's lipophilicity 6.

  • Membrane Preparation: Coat the porous filter of a PAMPA donor plate with a 1% solution of lecithin in dodecane to form the artificial lipid membrane.

  • Dosing: Add the Oic-peptide solution (diluted in PBS, pH 7.4) to the donor wells. Add pure PBS to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at 37°C for 4 to 16 hours without agitation (to maintain the unstirred water layer).

  • Quantification: Separate the plates and quantify the peptide concentration in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability (

    
    ).
    

Visualizing the Workflows and Pathways

To synthesize this guide, the following diagrams map both the experimental workflow for investigating Oic and the pharmacological pathway of its most famous clinical application.

Workflow A Peptide Design (Oic Substitution) B Solid-Phase Peptide Synthesis (SPPS) A->B C Cleavage & Purification (RP-HPLC) B->C D Lipophilicity Profiling (Chromatographic LogP) C->D E In Vitro Permeability (PAMPA / Caco-2) D->E

Fig 1: End-to-end workflow for synthesizing and evaluating Oic-modified peptidomimetics.

Mechanism A Icatibant (HOE 140) Contains Oic at Pos 8 B High-Affinity Binding to Bradykinin B2 Receptor A->B C Receptor Antagonism (Conformational Lock) B->C D Inhibition of Vasodilation & Vascular Permeability C->D E Reduction of Edema (Hereditary Angioedema) D->E

Fig 2: Pharmacological pathway of Oic-stabilized Icatibant in treating hereditary angioedema.

References

  • Unusual Amino Acids: Octahydroindole-2-carboxylic acid (Oic)
  • Source: mdpi.
  • Source: benchchem.
  • Source: rsc.
  • Source: nih.
  • Source: google.

Sources

The Role of Benzyl Octahydro-1H-indole-2-carboxylate in ACE Inhibitor Design: A Technical Blueprint

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Angiotensin-Converting Enzyme (ACE) inhibitors represents a landmark achievement in rational drug design, fundamentally altering the management of hypertension and heart failure. At the core of advanced, third-generation ACE inhibitors like Trandolapril and Perindopril lies a highly specialized bicyclic scaffold: octahydroindole-2-carboxylic acid (Oic) [1].

To successfully synthesize these complex molecules, chemists rely on a critical intermediate: Benzyl octahydro-1H-indole-2-carboxylate . This whitepaper explores the mechanistic rationale behind the Oic scaffold, the indispensable role of orthogonal benzyl ester protection during synthesis, and the step-by-step methodologies required to yield highly pure, stereospecific ACE inhibitors.

Mechanistic Rationale: Scaffold and Protection Strategy

The Octahydroindole-2-Carboxylic Acid (Oic) Scaffold

ACE is a zinc metalloproteinase responsible for cleaving the inactive decapeptide Angiotensin I into the potent vasoconstrictor Angiotensin II. ACE inhibitors are designed to mimic the transition state of this cleavage.

The Oic scaffold acts as a conformationally constrained analogue of proline. By fusing a cyclohexane ring to a pyrrolidine ring, the molecule achieves significant backbone rigidity [1]. This rigidity locks the drug into an optimal binding conformation for the ACE active site, drastically increasing target affinity. Furthermore, the complete saturation of the bicyclic system enhances lipophilicity, which translates to superior passive membrane permeability and oral bioavailability compared to earlier, less lipophilic inhibitors like Enalapril.

The Causality of Benzyl Ester Protection

The synthesis of Trandolapril and Perindopril requires coupling the secondary amine of the Oic ring with an N-alkylated amino acid side chain (e.g.,


-[1-(S)-ethoxycarbonylbutyl]-(S)-alanine).

If the carboxylic acid of the Oic core is left unprotected, it will undergo self-condensation or interfere with the peptide coupling reagents. Why specifically a benzyl ester? The side chain to be coupled already contains an ethyl ester , which must remain intact because the final drug is administered as an ethyl ester prodrug to ensure gastrointestinal absorption [2].

  • If a methyl or ethyl ester were used to protect the Oic core, its removal post-coupling would require base-catalyzed saponification. This would indiscriminately hydrolyze the prodrug ethyl ester on the side chain.

  • If a tert-butyl ester were used, strong acidic deprotection (e.g., TFA) could degrade the molecule or cause epimerization of the sensitive chiral centers.

Benzyl octahydro-1H-indole-2-carboxylate provides perfect orthogonal protection. It is highly stable under standard peptide coupling conditions but can be cleanly and exclusively cleaved via catalytic hydrogenolysis under neutral conditions, leaving the aliphatic ethyl ester completely untouched.

Structural and Pharmacological Profiling

The stereochemical complexity of the Oic core is immense, possessing three chiral centers (positions 2, 3a, and 7a), leading to eight possible stereoisomers. Only specific isomers yield the desired pharmacological activity [3].

Table 1: Stereochemical and Pharmacological Profile of Oic-based ACE Inhibitors

Drug NameOic StereochemistryIntermediate UsedProdrug FormActive MetaboliteTarget IC₅₀ (ACE)
Trandolapril (2S, 3aR, 7aS)Benzyl (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylateEthyl EsterTrandolaprilat~1.0 - 3.0 nM
Perindopril (2S, 3aS, 7aS)Benzyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylateEthyl EsterPerindoprilat~1.05 nM [4]

Visualizing the Mechanism and Workflow

Biological Intervention Pathway

The following diagram illustrates where Oic-based ACE inhibitors intervene within the Renin-Angiotensin System (RAS) to prevent vasoconstriction.

RAS_Pathway Angiotensinogen Angiotensinogen (Liver) AngI Angiotensin I (Inactive Decapeptide) Angiotensinogen->AngI Cleaved by Renin Renin (Kidney) Renin->AngI AngII Angiotensin II (Active Octapeptide) AngI->AngII Cleaved by ACE ACE (Lungs/Endothelium) ACE->AngII Receptors AT1 Receptors (Vasoconstriction) AngII->Receptors Activates Inhibitor Oic-based ACE Inhibitors (Trandolapril/Perindopril) Inhibitor->ACE Competitive Inhibition

Caption: The Renin-Angiotensin System (RAS) pathway and the intervention point of Oic-based ACE inhibitors.

Synthetic Workflow

The orthogonal protection strategy utilizing the benzyl ester is mapped below.

Synthetic_Workflow Oic Octahydroindole-2-carboxylic acid (Oic Core) Benzylation Benzylation (Protection) Oic->Benzylation Benzyl_Oic Benzyl octahydro-1H-indole- 2-carboxylate Benzylation->Benzyl_Oic Coupling Peptide Coupling (Side Chain Addition) Benzyl_Oic->Coupling Protected_ACEi Benzyl-Protected ACE Inhibitor Coupling->Protected_ACEi Hydrogenolysis Catalytic Hydrogenolysis (Pd/C, H2) Protected_ACEi->Hydrogenolysis Final_Drug Final ACE Inhibitor (Trandolapril / Perindopril) Hydrogenolysis->Final_Drug

Caption: Synthetic workflow demonstrating the orthogonal use of the benzyl ester protecting group.

Experimental Protocols: Coupling and Deprotection

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for the synthesis of Perindopril using the benzyl-protected intermediate.

Protocol 1: Amide Bond Formation (Peptide Coupling)

Objective: Couple Benzyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate with


-[1-(S)-ethoxycarbonylbutyl]-(S)-alanine.
  • Preparation: Dissolve 1.0 equivalent of

    
    -[1-(S)-ethoxycarbonylbutyl]-(S)-alanine in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.
    
  • Activation: Add 1.1 equivalents of 1-Hydroxybenzotriazole (HOBt) and 1.1 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl).

    • Causality: HOBt is strictly required to form an active ester intermediate that suppresses the racemization of the sensitive (S)-alanine chiral center during activation.

  • Coupling: After 30 minutes of activation at 0°C, add 1.0 equivalent of Benzyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate hydrochloride, followed by dropwise addition of 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt and drive the reaction.

  • Self-Validation (Monitoring): Monitor the reaction via Thin-Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 1:1). The reaction is complete when the ninhydrin-active spot corresponding to the secondary amine of the Oic derivative disappears.

  • Workup: Wash the organic layer successively with 5% aqueous citric acid, saturated NaHCO₃, and brine to remove unreacted starting materials and coupling byproducts. Dry over anhydrous Na₂SO₄ and concentrate in vacuo to yield the benzyl-protected Perindopril intermediate.

Protocol 2: Catalytic Hydrogenolysis (Orthogonal Deprotection)

Objective: Cleave the benzyl ester under neutral conditions to yield the final prodrug without hydrolyzing the aliphatic ethyl ester.

  • Preparation: Dissolve the benzyl-protected intermediate in absolute ethanol.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (10% w/w relative to the substrate).

    • Causality: A neutral solvent (ethanol) combined with Pd/C ensures that the cleavage of the benzyl-oxygen bond occurs strictly via surface-mediated reductive hydrogenolysis, completely bypassing the nucleophilic attack required to break the ethyl ester.

  • Hydrogenation: Purge the reaction vessel with nitrogen, then introduce Hydrogen gas (H₂) at 1 atmosphere of pressure. Stir vigorously at room temperature for 4-6 hours.

  • Self-Validation (Monitoring): Monitor hydrogen uptake. Once uptake ceases, verify the complete disappearance of the starting material via LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Workup: Filter the reaction mixture through a pad of Celite to safely remove the pyrophoric Pd/C catalyst. Wash the Celite pad thoroughly with ethanol.

  • Crystallization: Concentrate the filtrate under reduced pressure. The resulting Perindopril free base can be reacted with tert-butylamine to precipitate as Perindopril erbumine [3], allowing for chiral HPLC validation of stereochemical purity (>99% required for pharmaceutical grade).

References

  • Unusual Amino Acids: Octahydroindole-2-carboxylic acid (Oic) | LifeTein Peptide Blog. LifeTein.[Link]

  • Perindopril Monograph for Professionals. Drugs.com.[Link]

  • Perindopril Erbumine | C23H43N3O5 | CID 441313. PubChem.[Link]

Biological activities of substituted indole carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Title: Biological Activities of Substituted Indole Carboxylates: A Technical Guide to Pharmacophore Optimization and Therapeutic Targeting

Part 1: Executive Summary

The indole carboxylate scaffold represents a privileged structure in medicinal chemistry, distinct from the ubiquitous indole alkaloid class by the presence of an oxidizable carbonyl functionality at the C2 or C3 position. This structural modification alters the electronic density of the indole ring, influencing hydrogen bonding capability, lipophilicity, and metabolic stability.

This guide provides a technical deep-dive into the biological activities of substituted indole carboxylates, specifically focusing on Indole-2-carboxylates (I2C) and Indole-3-carboxylates (I3C) . It synthesizes recent data (2020–2025) regarding their roles as kinase inhibitors, efflux pump modulators, and viral integrase antagonists.

Part 2: Structural & Chemical Foundation[1][2]

The biological efficacy of indole carboxylates is dictated by the position of the carboxyl group and the substitution pattern on the benzene ring (C4–C7).

  • Indole-2-carboxylates (I2C): The carboxyl group at C2 creates a linear conjugation path with the indole nitrogen lone pair. These derivatives often mimic purines or pyrimidines, making them effective ATP-competitive inhibitors.

  • Indole-3-carboxylates (I3C): The C3 position is naturally electron-rich. Carboxyl substitution here mimics tryptophan metabolites (e.g., indole-3-acetic acid), facilitating interaction with aryl hydrocarbon receptors (AhR) and auxin signaling pathways in plants/bacteria.

Structure-Activity Relationship (SAR) Visualization

The following diagram summarizes the critical substitution points for maximizing biological activity.

SAR_Indole IndoleCore Indole Carboxylate Scaffold N1 N1 Position: Solubility & Bioavailability (Methyl, Benzyl, Sulfonyl) IndoleCore->N1 Lipophilicity C2 C2 Carboxylate: H-Bond Acceptor/Donor (Amides > Esters for potency) IndoleCore->C2 Target Binding (Kinases/Integrase) C3 C3 Position: Electronic Tuning (Halogens, Formyl for I2C) IndoleCore->C3 Steric fit C5 C5 Position: Metabolic Stability (F, Cl, OMe, NO2) IndoleCore->C5 Halogenation increases potency (5-F, 5-Cl)

Figure 1: SAR summary of indole carboxylates. Key functionalization points (N1, C2, C3, C5) dictate the pharmacological profile.

Part 3: Therapeutic Applications & Mechanisms

Anticancer Activity: Kinase & Tubulin Inhibition

Substituted I2Cs have emerged as dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and CDK2 (Cyclin-Dependent Kinase 2).

  • Mechanism: The indole NH and the carbonyl oxygen of the carboxylate moiety form a "hinge-binding" motif within the ATP-binding pocket of kinases.

  • Key Substituents:

    • 5-Chloro/Fluoro: Enhances hydrophobic interaction in the deep pocket.

    • C2-Carboxamide linked to piperazine/morpholine: Improves solubility and interactions with the ribose-binding region.

  • Tubulin Polymerization: Certain I3C derivatives bind to the colchicine site, disrupting microtubule assembly and causing G2/M phase arrest.

Antimicrobial Activity: Efflux Pump Inhibition

Multi-drug resistant (MDR) bacteria, particularly S. aureus (MRSA) and A. baumannii, often utilize efflux pumps (e.g., NorA) to expel antibiotics.

  • Mechanism: Indole carboxylates act as Efflux Pump Inhibitors (EPIs) . They do not kill bacteria directly but restore the sensitivity of the bacteria to standard antibiotics (e.g., ciprofloxacin) by blocking the physical export channel or disrupting the proton motive force required for pump function.

  • Key Insight: 3-aryl-indole-2-carboxylates show synergy with tetracyclines against Gram-negative strains.

Antiviral Activity: HIV-1 Integrase Inhibition

Indole-2-carboxylic acids are potent inhibitors of HIV-1 Integrase Strand Transfer (INSTI).

  • Mechanism: The free carboxylic acid at C2, often in conjunction with a proximal heteroatom (e.g., a 3-hydroxyl or 3-keto group), chelates the two Mg²⁺ ions in the integrase catalytic core. This prevents the viral DNA from integrating into the host genome.

  • Critical Feature: Esterification of the C2-acid often abolishes activity, confirming the necessity of the free acid for metal chelation.

Part 4: Synthesis & Functionalization Strategies

To access these diverse scaffolds, two primary synthetic routes are recommended based on yield and functional group tolerance.

Method A: Fischer Indole Synthesis (Classic)

Best for generating C2-esters from phenylhydrazines and pyruvates.

  • Reactants: Substituted phenylhydrazine + Ethyl pyruvate.

  • Catalyst: Polyphosphoric acid (PPA) or ZnCl₂.

  • Outcome: Ethyl indole-2-carboxylate.

Method B: Palladium-Catalyzed C-H Activation (Modern)

Best for late-stage functionalization of the indole core.

  • Reactants: Indole-3-carboxylic acid ester + Aryl iodide.

  • Catalyst: Pd(OAc)₂, Ag₂CO₃.

  • Outcome: C2-arylated indole-3-carboxylates (highly active antimicrobial scaffolds).

Part 5: Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Potency

Use this protocol to validate the activity of synthesized indole carboxylates against MRSA or E. coli.

Materials:

  • Muller-Hinton Broth (MHB).

  • 96-well microtiter plates.

  • Resazurin dye (viability indicator).

  • Test compounds (dissolved in DMSO).

Step-by-Step Methodology:

  • Inoculum Preparation: Adjust bacterial culture turbidity to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in MHB.
    
  • Compound Dilution: Add

    
     of MHB to all wells. Add 
    
    
    
    of test compound (
    
    
    ) to column 1. Perform serial 2-fold dilutions across the plate.
  • Inoculation: Add

    
     of the diluted bacterial suspension to each well. Final volume: 
    
    
    
    .
  • Controls:

    • Positive Control:[1][2][3] Ciprofloxacin (

      
      ).
      
    • Negative Control: DMSO (solvent only) + Bacteria.

    • Sterility Control: MHB only.

  • Incubation: Incubate at

    
     for 18–24 hours.
    
  • Readout: Add

    
     of Resazurin (
    
    
    
    ). Incubate for 2 hours. A color change from Blue (Resazurin) to Pink (Resorufin) indicates bacterial growth. The MIC is the lowest concentration that remains blue.
Protocol 2: In Vitro Kinase Inhibition Assay (EGFR)

Use this to quantify anticancer potential.

Materials:

  • Recombinant EGFR kinase domain.

  • Poly(Glu,Tyr) substrate.

  • ATP (

    
    ) and 
    
    
    
    -ATP.

Methodology:

  • Mix: Incubate kinase, substrate, and varying concentrations of Indole-2-carboxamide in reaction buffer (8 mM MOPS pH 7.0, 0.2 mM EDTA).

  • Initiate: Start reaction by adding MgAcetate/ATP mixture.

  • Incubate: 40 minutes at room temperature.

  • Terminate: Add 3% phosphoric acid to stop the reaction.

  • Quantify: Spot reaction onto P81 filtermat, wash 3x with phosphoric acid, and count radiolabel incorporation via scintillation counter.

  • Calculation: Plot % Inhibition vs. Log[Compound] to determine IC50.

Part 6: Mechanism of Action Diagram

The following diagram illustrates the dual pathway engagement of Indole-2-carboxamides in cancer cells.

Mechanism_Pathway Compound Indole-2-Carboxamide Derivative EGFR EGFR Kinase (ATP Pocket) Compound->EGFR Competitive Inhibition CDK2 CDK2/Cyclin E Compound->CDK2 Competitive Inhibition Phos Inhibition of Phosphorylation EGFR->Phos CDK2->Phos Signaling Downstream Signaling (Ras/Raf/MEK) Phos->Signaling Blocked CellCycle Cell Cycle Arrest (G1/S Phase) Phos->CellCycle Induces Apoptosis Apoptosis (Cell Death) Signaling->Apoptosis Loss of survival signal CellCycle->Apoptosis

Figure 2: Dual inhibition mechanism. Indole-2-carboxamides target both EGFR and CDK2, leading to synergistic apoptosis induction.

Part 7: References

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 2024.

  • Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au, 2025.

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. International Journal of Molecular Sciences, 2022.

  • Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence. Journal of Cancer, 2024.

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update. European Journal of Medicinal Chemistry, 2022.

  • Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. Molecules, 2025.

Sources

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of (2S,3aR,7aS)-Benzyl Octahydro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Medicinal Chemistry and Drug Development

Introduction

(2S,3aR,7aS)-Benzyl octahydro-1H-indole-2-carboxylate is a critical chiral building block in the synthesis of several angiotensin-converting enzyme (ACE) inhibitors, most notably Trandolapril and Perindopril.[1][2] These drugs are mainstays in the treatment of hypertension and heart failure. The therapeutic efficacy of these ACE inhibitors is intrinsically linked to the precise stereochemistry of the octahydroindole-2-carboxylic acid core, which imparts a constrained proline-like conformation, essential for potent binding to the ACE active site.[1] This document provides a detailed guide to a reliable and commonly employed method for the stereoselective synthesis of the benzyl-protected form of this key intermediate, starting from the commercially available (S)-indoline-2-carboxylic acid.

The synthesis presents a significant stereochemical challenge, with three contiguous chiral centers that must be established with high fidelity. The protocol detailed herein focuses on a diastereoselective catalytic hydrogenation to set the cis-fused ring system (3aR, 7aS), followed by esterification. This guide is intended for researchers and scientists in drug development and medicinal chemistry, offering not just a step-by-step protocol but also insights into the rationale behind the experimental choices.

Synthetic Strategy Overview

The overall synthetic strategy involves a two-step sequence starting from (S)-indoline-2-carboxylic acid. The key transformation is the catalytic hydrogenation of the indole ring system, which proceeds with high diastereoselectivity to yield the desired (2S,3aS,7aS) stereoisomer. This is followed by the protection of the carboxylic acid as a benzyl ester, a group that is stable under various reaction conditions and can be readily removed in the final stages of drug synthesis.

G cluster_0 Overall Synthetic Workflow Start (S)-Indoline-2-carboxylic Acid Step1 Stereoselective Hydrogenation Start->Step1 H₂, PtO₂, Acetic Acid Intermediate (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid Step1->Intermediate Step2 Benzylation (Esterification) Intermediate->Step2 Benzyl Alcohol, p-TsOH Product (2S,3aR,7aS)-Benzyl Octahydro-1H-indole-2-carboxylate Step2->Product

Sources

Application of Benzyl octahydro-1h-indole-2-carboxylate in the synthesis of Trandolapril

Author: BenchChem Technical Support Team. Date: March 2026

High-Efficiency Synthesis of Trandolapril via (2S,3aR,7aS)-Benzyl Octahydro-1H-Indole-2-Carboxylate: Mechanistic Insights and Validated Protocols

Abstract

Trandolapril is a highly potent, lipophilic Angiotensin-Converting Enzyme (ACE) inhibitor utilized in the management of hypertension and heart failure. The architectural core of Trandolapril relies on a rigid bicyclic octahydroindole ring, which precisely navigates the zinc-binding pocket of the ACE active site. This application note details the optimized synthetic integration of the key intermediate, (2S,3aR,7aS)-benzyl octahydro-1H-indole-2-carboxylate, into the Trandolapril API workflow. Emphasizing mechanistic causality and self-validating protocols, this guide provides drug development professionals with a robust, scalable methodology.

Mechanistic Rationale & Orthogonal Protection Strategy

The synthesis of Trandolapril requires the precise coupling of a chiral bicyclic amino acid with an activated side chain. The selection of (2S,3aR,7aS)-benzyl octahydro-1H-indole-2-carboxylate as the nucleophilic intermediate is a deliberate, field-proven strategy[1].

  • Orthogonality of the Benzyl Group : Utilizing a benzyl ester rather than a methyl or ethyl ester is critical. The final Trandolapril molecule is a prodrug containing an essential ethyl ester on its chiral side chain (NEPA). If a methyl or ethyl protecting group were used on the octahydroindole core, subsequent deprotection would require harsh basic or acidic hydrolysis, which would indiscriminately cleave the prodrug's ethyl ester[2]. The benzyl ester provides orthogonal protection; it is completely stable during the alkaline amide coupling but can be selectively and mildly cleaved via catalytic hydrogenolysis, leaving the critical ethyl ester intact[3].

  • Stereochemical Rigidity : The (2S,3aR,7aS) configuration imparts the necessary conformational lock required for the API's pharmacological efficacy[4].

Synthetic Workflow & Reaction Pathway

Trandolapril_Synthesis Start Benzyl Octahydro-1H-indole-2-carboxylate (2S, 3aR, 7aS) Coupling Amide Bond Formation (pH 9-10, Aqueous/Organic) Start->Coupling SideChain NEPA-NCA (Chiral Side Chain) SideChain->Coupling Intermediate Trandolapril Benzyl Ester Coupling->Intermediate CO2 evolution Deprotection Catalytic Hydrogenolysis (H2, Pd/C, Ethanol) Intermediate->Deprotection Product Trandolapril (API) High Purity (>99%) Deprotection->Product Toluene removal

Synthetic workflow of Trandolapril from benzyl octahydro-1H-indole-2-carboxylate.

Validated Experimental Protocols

To ensure trustworthiness and scalability, the following protocols are designed as self-validating systems.

Protocol A: Amide Coupling via NEPA-NCA

While traditional peptide coupling of the free acid ECPPA utilizing DCC/HOBt is viable, it generates stoichiometric amounts of dicyclohexylurea (DCU), a notoriously difficult byproduct to purge on a process scale[2]. By deploying the N-carboxyanhydride of NEPA (NEPA-NCA), the reaction becomes a self-validating system.

  • Free-basing the Intermediate : Suspend 1.0 eq of (2S,3aR,7aS)-benzyl octahydro-1H-indole-2-carboxylate hydrochloride in a biphasic mixture of Dichloromethane (DCM) and 10% aqueous Na₂CO₃. Stir vigorously for 30 minutes.

    • Causality: The amine must be completely deprotonated to act as an effective nucleophile. The biphasic system ensures the free base immediately partitions into the organic layer, preventing degradation.

  • NCA Addition : Separate the organic layer, dry over anhydrous Na₂SO₄, and cool to 0–5°C in an ice bath. Slowly add 1.05 eq of NEPA-NCA in portions.

    • Causality: Strict temperature control suppresses thermal degradation of the highly reactive NCA and prevents epimerization at the chiral centers.

  • Self-Validating Reaction Monitoring : Remove the ice bath and allow the reaction to warm to room temperature (20–25°C). Observe the reaction mixture. The nucleophilic attack opens the NCA ring, releasing CO₂ gas as the sole byproduct.

    • Insight: The cessation of effervescence provides immediate, visual confirmation of reaction completion, eliminating the need for complex in-process chromatographic monitoring[2].

  • Workup : Wash the organic phase with 0.5 M HCl (to remove unreacted amine), followed by brine. Concentrate under reduced pressure to yield Trandolapril Benzyl Ester as a viscous oil.

Protocol B: Catalytic Hydrogenolysis and Purification
  • Catalyst Loading : Dissolve the crude Trandolapril Benzyl Ester in absolute ethanol (10 mL/g). Add 10% Pd/C (5% w/w relative to the substrate).

    • Causality: Ethanol is the optimal protic solvent to stabilize the transition state of the hydrogenolysis without inducing transesterification.

  • Orthogonal Deprotection : Purge the reactor with N₂ (3x), then H₂ (3x). Maintain the hydrogen pressure strictly at 1–2 atm and the temperature at 20–25°C for 4–6 hours.

    • Causality: Utilizing mild pressure and ambient temperature ensures the exclusive cleavage of the benzyl ester (releasing toluene) without reducing the phenyl ring on the NEPA side chain[3].

  • Filtration : Filter the reaction mixture through a tightly packed Celite pad to remove the Pd/C catalyst. Wash the pad with absolute ethanol.

    • Quality Control: Complete removal of the catalyst is critical to meet ICH Q3D guidelines for elemental impurities in the final API.

  • Selective Crystallization : Concentrate the filtrate under vacuum. Dissolve the residue in a minimal amount of ethanol and add diisopropyl ether (DIPE) dropwise until turbidity appears. Heat to reflux for 10 minutes, then cool slowly to 25°C[3].

    • Causality: DIPE acts as a highly selective anti-solvent. It forces the highly pure (2S,3aR,7aS) Trandolapril to crystallize while retaining any trace diastereomeric impurities in the mother liquor, routinely upgrading the purity to >99.5%[3].

Quantitative Data & Quality Control

The following table summarizes the Critical Quality Attributes (CQAs) and expected quantitative outcomes for the validated workflow.

Process StepCritical Quality Attribute (CQA)Control StrategyExpected YieldPurity / QC Metric
Amide Coupling Epimerization control & ConversionMaintain 0–5°C during NCA addition; Biphasic free-basing85–90%HPLC >98%; Visual (CO₂ evolution ceases)
Hydrogenolysis Chemoselectivity (avoiding phenyl reduction)1–2 atm H₂, 20–25°C, 10% Pd/C in absolute Ethanol92–95%LC-MS (Absence of m/z 521 benzyl signal)
Crystallization Diastereomeric purityEtOH / Diisopropyl ether anti-solvent system80–85%Chiral HPLC >99.5% ee; Assay >99.0%

Conclusion

The application of (2S,3aR,7aS)-benzyl octahydro-1H-indole-2-carboxylate is a masterclass in orthogonal protecting group strategy. By pairing this robust intermediate with NEPA-NCA coupling and highly selective catalytic hydrogenolysis, process chemists can achieve a self-validating, high-yielding pathway to Trandolapril. The strategic use of an ethanol/diisopropyl ether crystallization matrix further guarantees that the final API meets the stringent stereochemical purity requirements demanded by global pharmacopeias.

References

  • World Intellectual Property Organization. Improved process for preparation of highly pure trandolapril. WO2006085332A1.
  • IP Australia. Processes for the synthesis of (2S, 3aR, 7aS)-octahydro-1H-indole carboxylic acid as an intermediate for trandolapril. AU2010273259B2.
  • Liu, D., & Zhang, W. (2017). The Synthesis of Trandolapril Key Intermediate—trans-Perhydroindolic Acids and Their Application in Asymmetric Organocatalyzed Cascade Reactions. Chinese Journal of Pharmaceuticals, 48, 1395-1408. Available at:[Link]

  • United States Patent and Trademark Office. Trandolapril Synthesis and Intermediates. US4933361A.

Sources

Application Note: Advanced Peptide Coupling Protocols Utilizing Octahydro-1H-indole-2-carboxylic Acid (Oic) Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, peptide chemists, and drug development professionals. Content Focus: Mechanistic rationale, optimized solid-phase peptide synthesis (SPPS) workflows, and self-validating protocols for sterically hindered bicyclic amino acids.

Introduction & Pharmacological Context

Octahydro-1H-indole-2-carboxylic acid (Oic) is a non-proteinogenic, conformationally constrained bicyclic analogue of proline. The incorporation of the (2S,3aS,7aS)-isomer (L-Oic) into peptide sequences introduces significant backbone rigidity and enhanced lipophilicity, which are critical for improving metabolic stability and passive membrane permeability[1].

Because of its unique structural profile, Oic is a highly valued building block in the design of modern therapeutics. It is a core component of ACE inhibitors such as perindopril and trandolapril, and serves as a critical residue in Icatibant , a potent antagonist of the bradykinin B2 receptor used to treat hereditary angioedema[1][2].

GPCR_Pathway Ligand Bradykinin (Agonist) Receptor B2 Receptor (GPCR) Ligand->Receptor Activates Drug Icatibant (Oic Antagonist) Drug->Receptor Inhibits Effector Phospholipase C (PLC) Receptor->Effector Response Ca2+ Release (Inflammation) Effector->Response

Fig 1: Bradykinin B2 receptor signaling pathway and its targeted inhibition by Oic-based Icatibant.

Mechanistic Insights: The Challenge of Oic in Peptide Synthesis

As a Senior Application Scientist, I frequently observe that standard SPPS protocols fail when incorporating Oic. The causality behind these failures lies in the severe steric hindrance generated by its fused cyclohexane and pyrrolidine rings. This structural bulk creates two distinct chemical challenges:

A. Electrophilic Hindrance (Coupling Fmoc-Oic-OH)

When Fmoc-Oic-OH is activated, the bulky bicyclic ring effectively shields the carbonyl carbon from incoming nucleophiles. This drastically reduces the rate of aminolysis. If standard coupling reagents (e.g., HBTU/HOBt) are used, the prolonged lifetime of the activated ester increases the risk of base-catalyzed epimerization via an oxazolone intermediate[3][4].

The Solution: To accelerate aminolysis and outcompete epimerization, highly reactive uronium/aminium salts like HATU are preferred. HATU contains a 7-azabenzotriazole moiety; the adjacent nitrogen acts as a neighboring-group base, significantly accelerating the coupling of sterically demanding residues[2]. Alternatively, the combination of DIC and OxymaPure® forms a highly reactive ester that suppresses epimerization and often outperforms HATU in complex sequences[5].

B. Nucleophilic Hindrance (Coupling to Resin-Bound Oic)

Once Oic is successfully incorporated and Fmoc-deprotected, its N-terminus is a highly hindered secondary amine. Coupling the subsequent amino acid onto this nitrogen is notoriously difficult and is a primary source of deletion sequences.

The Solution: Extended coupling times (4–6 hours), double-coupling strategies, and rigorous self-validation steps (such as the Chloranil test) are mandatory to ensure the secondary amine is fully consumed.

Quantitative Data: Coupling Reagent Efficacy

The following table summarizes the performance of various coupling reagent systems when activating Fmoc-Oic-OH. Note: Data is synthesized from optimized SPPS workflows for peptidomimetics.

Coupling Reagent SystemActivation TimeRecommended Coupling TimeEpimerization RiskTypical Yield
HATU / DIPEA 2–3 min4–6 hoursLow>95%
DIC / OxymaPure® 5 min4–6 hoursVery Low>95%
HBTU / HOBt 5 min12–16 hoursModerate70–85%

Visualizing the Optimized SPPS Workflow

To prevent insertion impurities and ensure high-fidelity coupling, the standard Fmoc-SPPS cycle must be modified. A critical addition is the HOBt wash step following piperidine deprotection, which neutralizes residual base that could otherwise trigger premature activation or side reactions.

SPPS_Workflow Step1 1. Resin Swelling (DMF, 1h) Step2 2. Fmoc Deprotection (20% Piperidine in DMF) Step1->Step2 Step3 3. HOBt Wash (Neutralize Piperidine) Step2->Step3 Step4 4. Oic Activation (Fmoc-Oic-OH + HATU + DIPEA) Step3->Step4 Step5 5. Hindered Coupling (4-6 hours, RT) Step4->Step5 Step6 6. Amine Verification (Kaiser / Chloranil Test) Step5->Step6

Fig 2: Optimized SPPS workflow for Fmoc-Oic-OH incorporation, featuring a critical HOBt wash step.

Detailed Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoints (colorimetric tests) confirm completion.

Protocol 1: Coupling Fmoc-Oic-OH to a Resin-Bound Primary Amine

Objective: Incorporate the bulky Fmoc-Oic-OH residue onto the growing peptide chain without epimerization.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain and repeat for 15 minutes.

  • Self-Validation (HOBt Wash): Wash the resin thoroughly with DMF (3x), then wash with 0.1 M HOBt in DMF (2x) to ensure complete neutralization and removal of piperidine. Follow with a final DMF wash (3x).

  • Activation: In a separate vial, dissolve Fmoc-Oic-OH (2.0 eq.) and HATU (1.95 eq.) in peptide-synthesis grade DMF. Add DIPEA (4.0 eq.) and pre-activate for exactly 2 minutes[2]. Expert Note: Do not over-activate, as this promotes oxazolone formation.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 4 to 6 hours[2].

  • Self-Validation (Kaiser Test): Remove a few resin beads and perform a Kaiser test. A yellow/colorless result indicates the successful consumption of the primary amine. If the beads are blue, perform a second coupling using DIC/OxymaPure®[5].

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

Protocol 2: Coupling the Subsequent Amino Acid to Resin-Bound Oic

Objective: Overcome the extreme nucleophilic hindrance of the Oic secondary amine.

  • Fmoc Deprotection of Oic: Treat the resin with 20% piperidine in DMF (1x 5 min, 1x 15 min).

  • Washing: Wash with DMF (3x), 0.1 M HOBt in DMF (2x), and DMF (3x).

  • Activation of Next Residue: Dissolve the subsequent Fmoc-amino acid (3.0 eq.) and DIC (3.0 eq.) in DMF. Add OxymaPure® (3.0 eq.) and pre-activate for 5 minutes. Expert Note: DIC/Oxyma is highly recommended here, as it is exceptionally efficient for sterically demanding couplings onto secondary amines[5].

  • Coupling: Add the mixture to the resin and agitate overnight (12–16 hours).

  • Self-Validation (Chloranil Test): Because Oic forms a secondary amine, the standard Kaiser test will yield false negatives. You must use the Chloranil test (or De Clercq test). A colorless/yellow bead indicates complete coupling; a blue/green bead indicates unreacted secondary amines.

  • Capping (Optional but Recommended): If trace unreacted Oic remains, cap the sequence using Acetic Anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes to prevent deletion sequences from propagating.

References

  • LifeTein Peptide Blog – Unusual Amino Acids: Octahydroindole-2-carboxylic acid (Oic).
  • Benchchem – Application Notes and Protocols: Incorporation of Octahydro-1H-indole-2-carboxylic Acid into Peptidomimetics.
  • PMC (National Institutes of Health) – Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid.
  • ResearchGate – Schematic overview of Fmoc solid-phase peptide synthesis (SPPS), including related impurity formation.
  • Google Patents – Synthesis of icatibant (US20200247841A1).
  • SciDok (Saarland University) – Design and synthesis of peptide and small molecule Protein-RNA Interaction Inhibitors.

Sources

Application Note: Experimental Procedure for N-Benzylation of Indole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Mechanistic Insight

The N-benzylation of indole-2-carboxylates is a pivotal transformation in medicinal chemistry, serving as a gateway to diverse pharmacophores including antiviral and anticancer agents. Unlike unsubstituted indoles, the presence of an electron-withdrawing ester group at the C-2 position fundamentally alters the electronic landscape of the heterocycle.

The Electronic Paradox

The C-2 ester exerts a strong inductive ($ -I


 -M $) effect. This results in two competing phenomena:
  • Increased Acidity: The N-H proton becomes significantly more acidic (

    
     ~16 in DMSO) compared to indole (
    
    
    
    ~21), facilitating easier deprotonation by weaker bases.
  • Decreased Nucleophilicity: The resulting indolyl anion is stabilized by resonance into the carbonyl group, making the nitrogen center less nucleophilic and requiring more vigorous conditions or stronger electrophiles (e.g., benzyl bromide) to drive the

    
     reaction to completion.
    
Regioselectivity (N-1 vs. C-3)

A common challenge in indole chemistry is C-3 alkylation.[1][2] However, for indole-2-carboxylates, the C-2 ester deactivates the C-3 position towards electrophilic attack. Consequently, N-alkylation is highly favored (>95:5 ratio), provided the reaction conditions prevent thermodynamic equilibration or ester hydrolysis.

Visualization: Reaction Mechanism & Workflow

The following diagram outlines the mechanistic pathway and the critical decision points for selecting the appropriate base/solvent system.

G Figure 1: Mechanistic pathway of N-benzylation showing the critical deprotonation step and potential hydrolysis risk. cluster_0 Reaction Progression Start Indole-2-Carboxylate (Substrate) Deprot Deprotonation (Indolyl Anion Formation) Start->Deprot Base (NaH or Cs2CO3) TS Transition State (SN2 Attack on Bn-Br) Deprot->TS Benzyl Bromide Hydrolysis Side Reaction: Ester Hydrolysis Deprot->Hydrolysis Excess Water/Heat Product N-Benzyl Product TS->Product

Experimental Protocols

Two distinct protocols are provided. Method A is the "Gold Standard" for kinetic control and difficult substrates. Method B is a "Green/Scalable" alternative using carbonate bases, suitable for gram-scale synthesis where handling pyrophoric reagents (NaH) is undesirable.

Protocol A: Sodium Hydride (NaH) in DMF

Best for: Small scales (<1g), rapid kinetics, and unreactive electrophiles.

Reagents:

  • Ethyl indole-2-carboxylate (1.0 equiv)[3]

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv)[4]

  • Benzyl Bromide (1.1 equiv)

  • DMF (Anhydrous, 0.1 M concentration relative to substrate)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen balloon.

  • Solvation: Dissolve the indole-2-carboxylate in anhydrous DMF. Cool the solution to 0 °C using an ice bath.

    • Note: DMF is preferred over THF here because it better solvates the sodium cation, leaving the indolyl anion "naked" and more reactive.

  • Deprotonation: Carefully add NaH (60% dispersion) portion-wise.[4]

    • Observation: Vigorous evolution of

      
       gas will occur. The solution typically turns yellow/orange, indicating anion formation.
      
    • Time: Stir at 0 °C for 15 minutes, then warm to Room Temperature (RT) for 15 minutes to ensure complete deprotonation.

  • Alkylation: Re-cool to 0 °C (optional, to control exotherm) and add Benzyl Bromide dropwise via syringe.

  • Reaction: Remove ice bath and stir at RT. Monitor by TLC (typically 1–3 hours).

  • Quench: Cool to 0 °C. Slowly add saturated

    
     solution to quench excess hydride.
    
    • Safety: Do not add water directly to the reaction if a large excess of NaH remains; it may cause fire.

  • Workup: Dilute with Ethyl Acetate. Wash organic layer with water (

    
    ) to remove DMF, then brine (
    
    
    
    ). Dry over
    
    
    , filter, and concentrate.
Protocol B: Cesium Carbonate ( ) in Acetonitrile/DMF

Best for: Scale-up (>5g), moisture-sensitive esters, and overnight reactions.

Reagents:

  • Ethyl indole-2-carboxylate (1.0 equiv)[3]

  • Cesium Carbonate (

    
    , 1.5 equiv)
    
  • Benzyl Bromide (1.2 equiv)

  • Acetonitrile (ACN) or DMF (0.2 M)

Procedure:

  • Mixing: To a flask, add the indole substrate,

    
    , and solvent (ACN is milder; DMF is faster).
    
    • Mechanistic Insight: The "Cesium Effect" is crucial here. The large ionic radius of

      
       forms a loose ion pair with the indolyl anion, enhancing its solubility and nucleophilicity in organic solvents compared to potassium salts.
      
  • Addition: Add Benzyl Bromide in one portion.

  • Reaction:

    • In DMF: Stir at RT for 4–12 hours.

    • In ACN: Heat to reflux (approx. 80 °C) for 3–6 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove inorganic salts (

    
    , 
    
    
    
    ).
  • Concentration: Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography.

Data Presentation: Method Comparison

FeatureMethod A (NaH)Method B (

)
Reaction Time Fast (1–3 h)Moderate (4–12 h)
Temperature 0 °C

RT
RT or Reflux
Moisture Sensitivity High (Strictly Anhydrous)Low (Tolerates trace water)
Safety Profile Low (

gas, Pyrophoric)
High (No gas evolution)
Yield (Typical) 90–98%85–95%
Risk of Hydrolysis Low (if anhydrous)Low (unless water present)

Troubleshooting & Quality Control

Common Failure Modes
  • Low Conversion: Usually due to old NaH (absorbed moisture) or "wet" DMF.

    • Fix: Use fresh NaH or switch to Method B with slight heating.

  • Ester Hydrolysis (Byproduct formation): The appearance of a carboxylic acid peak (broad singlet >11 ppm in

    
     NMR) indicates the ester has hydrolyzed.
    
    • Cause: Presence of water in Method B or harsh basic workup.

    • Prevention: Use anhydrous solvents and avoid NaOH during workup.

Analytical Validation
  • TLC: The N-benzyl product is typically less polar (higher

    
    ) than the N-H starting material.
    
  • NMR (

    
    ): 
    
    • Disappearance: The broad N-H singlet (approx.

      
       9.0–10.5 ppm) must disappear.
      
    • Appearance: A sharp singlet for the benzylic

      
       protons appears around 
      
      
      
      5.8–6.0 ppm.
    • Shift: The C-3 proton often shifts upfield slightly due to shielding by the benzyl ring.

References

  • MDPI. (2016).[5] Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Base-Catalyzed Nucleophilic Addition Reaction of Indoles. Retrieved from [Link]

  • ResearchGate. (2006). Cesium Carbonate Promoted N-Alkylation of Indoles. Retrieved from [Link]

  • Vertex AI Search. (2023). Comparative Analysis of Bases for Indole Alkylation.

Sources

Synthesis and Purification Protocols for Perindopril Intermediates: From Benzyl Octahydro-1H-Indole-2-Carboxylate to Perindopril Erbumine

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Research Scientists, Process Chemists, and API Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

The synthesis of Perindopril, a highly potent lipophilic angiotensin-converting enzyme (ACE) inhibitor, requires rigorous stereochemical control and efficient impurity clearance. The critical synthetic node involves the peptide coupling of the bicyclic secondary amine, (2S,3aS,7aS)-benzyl octahydro-1H-indole-2-carboxylate, with the chiral side-chain donor N-[(S)-1-carbethoxybutyl]-(S)-alanine[1].

Mechanistic Bottlenecks & Solutions:

  • Amide Coupling: The secondary amine of the indole intermediate is sterically hindered. Standard carbodiimide coupling (using DCC) can lead to the formation of inactive N-acylureas and partial racemization. The addition of 1-Hydroxybenzotriazole (HOBt) intercepts the O-acylisourea intermediate to form a highly reactive, stereochemically stable active ester, driving the reaction to the desired amide[1].

  • Intermediate Purification: The resulting coupled product, benzyl perindopril, is a viscous oil. Direct progression of this oil carries over peptide coupling impurities, leading to catastrophic yield losses during final API crystallization[2]. To resolve this, the process deliberately forces the oil into a crystalline state by forming an oxalate salt[2].

  • Orthogonal Deprotection: The benzyl protecting group is cleaved via catalytic hydrogenolysis using Palladium on Carbon (Pd/C). This method is strictly orthogonal, preserving the delicate ethyl ester on the aliphatic side chain[3].

Synthetic Workflow

G A Benzyl octahydro-1H-indole-2-carboxylate (Secondary Amine) C Amide Coupling (DCC, HOBt, DCM, 0-15°C) A->C B N-[(S)-1-carbethoxybutyl]-(S)-alanine (Carboxylic Acid) B->C D Benzyl Perindopril (Crude Oil) C->D E Salt Formation & Crystallization (Oxalic Acid, Hexane) D->E F Benzyl Perindopril Oxalate (Purified Intermediate) E->F G Catalytic Hydrogenolysis (5% Pd/C, H2, EtOH, 30°C) F->G H Perindopril Oxalate (Deprotected Acid) G->H I Free Base Liberation & Salt Formation (tert-Butylamine, EtOAc) H->I J Perindopril Erbumine (High-Purity API) I->J

Caption: Step-by-step synthetic workflow from benzyl octahydro-1H-indole-2-carboxylate to Perindopril Erbumine.

Materials, Reagents, and Quantitative Metrics

Table 1: Reagent Equivalents and Functions
ReagentMW ( g/mol )EquivalentsFunction / Rationale
(2S,3aS,7aS)-Benzyl octahydro-1H-indole-2-carboxylate259.341.00Key bicyclic starting material.
N-[(S)-1-carbethoxybutyl]-(S)-alanine217.261.05Chiral side-chain donor.
N,N'-Dicyclohexylcarbodiimide (DCC)206.331.15Primary carboxylic acid activator.
1-Hydroxybenzotriazole (HOBt)135.131.15Suppresses racemization and N-acylurea formation.
Oxalic Acid (Anhydrous)90.031.05Forces crystallization of the oily intermediate.
5% Palladium on Carbon (Pd/C)N/A10% w/wCatalyst for orthogonal benzyl ester cleavage.
tert-Butylamine73.14>3.00Neutralizes oxalate and forms the API erbumine salt.
Table 2: Process Yields and Purity Targets
Process StageIsolated IntermediateExpected YieldPurity Target (HPLC)
Amide CouplingBenzyl Perindopril (Crude Oil)> 95%~ 85.0 - 90.0%
Salt CrystallizationBenzyl Perindopril Oxalate80 - 85%> 99.0%
HydrogenolysisPerindopril Oxalate> 95%> 99.5%
Final FormulationPerindopril Erbumine85 - 90%> 99.8%

Detailed Experimental Protocols

Protocol A: Peptide Coupling to Form Benzyl Perindopril

Objective: Synthesize the protected perindopril backbone while minimizing thermal degradation.

  • Preparation: Charge a dry, nitrogen-purged reactor with 60 mL of Dichloromethane (DCM). Add 1.05 eq of N-[(S)-1-carbethoxybutyl]-(S)-alanine and 1.15 eq of HOBt. Stir until a homogenous suspension is achieved.

  • Activation: Cool the reactor to 0–5 °C. Causality: Low temperatures are critical to prevent the exothermic rearrangement of the O-acylisourea into the inactive N-acylurea[1]. Slowly add 1.15 eq of DCC dissolved in 20 mL DCM over 30 minutes.

  • Coupling: Stir for 30 minutes at 0 °C, then add 1.00 eq of (2S,3aS,7aS)-benzyl octahydro-1H-indole-2-carboxylate. Allow the reaction to slowly warm to 10–15 °C and stir for 12 hours[1].

  • In-Process Control (IPC): Sample 50 µL, dilute in mobile phase, and analyze via RP-HPLC (210 nm). Proceed only when unreacted indole intermediate is ≤ 1.0%.

  • Workup: Filter the reaction mixture to remove the precipitated N,N'-dicyclohexylurea (DCU) byproduct. Wash the organic filtrate sequentially with 5% NaHCO₃, water, and brine.

  • Concentration: Distill the DCM under vacuum to yield Benzyl Perindopril as a dense, pale-yellow oil[2].

Protocol B: Purification via Oxalate Salt Formation

Objective: Upgrade the purity of the crude oil by forcing a crystalline state.

  • Dissolution: Dissolve 20 g of the crude Benzyl Perindopril oil in 60 mL of DCM at ambient temperature[4].

  • Salt Formation: Add 7.07 g (approx. 1.05 eq) of anhydrous oxalic acid. Stir vigorously at ambient temperature for 2–3 hours to ensure complete salt formation[4].

  • Anti-Solvent Precipitation: Slowly add 500 mL of Hexane to the mixture under continuous stirring. Causality: Hexane acts as an anti-solvent, dropping the solubility of the polar oxalate salt while leaving unreacted starting materials and non-polar peptide coupling impurities in solution[4].

  • Isolation: Stir for an additional 2 hours to mature the crystals. Filter the solid under vacuum, wash with cold hexane, and dry to obtain Benzyl Perindopril Oxalate (approx. 24.5 g)[4].

Protocol C: Catalytic Hydrogenolysis (Debenzylation)

Objective: Orthogonal removal of the benzyl protecting group.

  • Reaction Setup: Transfer 15 g of Benzyl Perindopril Oxalate into a pressure-rated autoclave. Add 150 mL of absolute Ethanol[4].

  • Catalyst Addition: Carefully charge 1.5 g of 5% Pd/C catalyst. Safety Note: Always wet the Pd/C catalyst with a small amount of water or solvent under inert atmosphere before adding to prevent solvent ignition.

  • Hydrogenation: Purge the autoclave with nitrogen (3x), then with Hydrogen gas (3x). Pressurize the vessel to 5 kg/cm ² of H₂ and maintain the temperature at 30 °C[4].

  • IPC Validation: Monitor hydrogen uptake. The reaction is typically complete in 3–4 hours[4]. Confirm completion via HPLC (absence of the benzyl ester peak).

  • Filtration: Vent the hydrogen gas and purge with nitrogen. Filter the mixture through a Celite pad to safely remove the Pd/C catalyst. Distill the ethanol under vacuum to yield Perindopril Oxalate[4].

Protocol D: Erbumine Salt Formation & Final Crystallization

Objective: Liberate the free base and form the pharmaceutically acceptable erbumine salt.

  • Neutralization & Salt Swap: Suspend 10 g of Perindopril Oxalate in 100 mL of DCM. Add 9.3 mL of tert-butylamine[4].

    • Mechanistic Causality: The excess tert-butylamine serves a dual purpose. First, it neutralizes the oxalic acid, forming a highly polar tert-butylammonium oxalate salt that is completely insoluble in DCM and precipitates out as a thick mass. Second, it forms the soluble Perindopril Erbumine salt in the DCM phase[4].

  • Filtration: Filter off the precipitated oxalate byproduct.

  • Solvent Exchange: Distill the DCM filtrate under vacuum to remove the solvent.

  • Crystallization: Dissolve the resulting solid in 150 mL of Ethyl Acetate at reflux temperature. Slowly cool the solution to 30 °C to induce crystallization[4].

  • Final Isolation: Filter the pristine white crystals of Perindopril Erbumine, wash with cold ethyl acetate, and dry under high vacuum.

References

  • Perindopril-impurities. Pharmaffiliates. Available at:[Link]

  • [3] WO2004046172A1 - Perindopril. Google Patents. Available at:

  • [1] US7666896B2 - Process for the preparation of perindopril. Google Patents. Available at:

  • [2] EP1679072B9 - Process for synthesis of (2S,3aS,7aS)-1-(S)-alanyl-octahydro-1H-indole-2-carboxylic acid derivatives and use in the synthesis of perindopril. Google Patents. Available at:

  • [4] Process for synthesis of (2S,3aS,7aS)-1-(S)-alanyl-octahydro-1H-indole-2-carboxylic acid derivatives and use in the synthes. Googleapis.com. Available at:[Link]

Sources

Application Note: Hydrogenolysis for the Debenzylation of Benzyl Indole-2-Carboxylate Esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The deprotection of benzyl indole-2-carboxylate esters to their corresponding carboxylic acids is a pivotal transformation in the synthesis of indole-based pharmacophores. While benzyl esters are robust protecting groups stable to acidic and basic hydrolysis, their removal via hydrogenolysis requires precise control to avoid common pitfalls: over-reduction of the indole core (specifically the C2-C3 double bond) and catalyst poisoning by the indole nitrogen or sulfur-containing impurities.

This guide provides a scientifically grounded, self-validating protocol for this transformation. It moves beyond generic "add hydrogen" instructions to explain the chemoselectivity required to preserve the indole aromaticity while quantitatively cleaving the benzylic C-O bond.

Mechanistic Insight & Chemoselectivity

The Challenge: Indole Ring Sensitivity

The indole nucleus is electron-rich. In standard catalytic hydrogenation, the C2-C3 double bond is susceptible to reduction, yielding indoline species. However, in indole-2-carboxylates , the ester group at the C2 position provides electronic stabilization via conjugation, making the C2-C3 bond less nucleophilic and more resistant to hydrogenation compared to simple indoles.

Despite this stabilization, aggressive conditions (high pressure, high temperature, or highly active catalysts like Pd(OH)₂) can still force ring reduction. The goal is to operate in a "Goldilocks zone" where the catalyst is active enough to insert into the benzylic C-O bond but passive toward the indole


-system.
Reaction Mechanism

The reaction proceeds via a heterogeneous mechanism on the Palladium surface:

  • Adsorption: The benzyl ester adsorbs onto the Pd surface.

  • Oxidative Addition/Insertion: The benzylic C-O bond is cleaved.

  • Hydrogenolysis: Surface-bound hydride species attack the benzylic carbon (forming toluene) and the carboxylate oxygen (forming the acid).

  • Desorption: The free acid and toluene are released.

Visualization: Mechanistic Pathway

The following diagram illustrates the competing pathways: the desired debenzylation versus the undesired ring reduction.

IndoleHydrogenolysis Fig 1: Kinetic competition between selective debenzylation and indole ring reduction. Substrate Benzyl Indole-2-carboxylate Pd_Surface Pd/C Surface Adsorption Substrate->Pd_Surface Diffusion Transition Benzylic C-O Cleavage Pd_Surface->Transition H2, Mild Conditions SideProduct Indoline-2-carboxylic Acid (Over-reduced) Pd_Surface->SideProduct High Pressure/Temp (Ring Saturation) Product Indole-2-carboxylic Acid (Desired) Transition->Product -Toluene Toluene Toluene (Byproduct) Transition->Toluene

Critical Parameters & Optimization

Catalyst Selection[1][2][3]
  • Standard: 5% or 10% Pd/C (Palladium on Carbon) .[1][2][3]

    • Recommendation: Use 5% Pd/C for initial screens. Lower metal loading often improves selectivity by reducing the concentration of active sites available for ring hydrogenation.

    • Type: "Eggshell" or edge-coated catalysts are preferred over uniform distribution types to minimize diffusion limitations and residence time of the substrate inside the pore structure.

  • Alternative: Pd(OH)₂/C (Pearlman’s Catalyst) .

    • Warning: Avoid unless the substrate is extremely sterically hindered. Pearlman's catalyst is significantly more active and poses a higher risk of reducing the indole ring.

Solvent Systems

Solubility is the rate-limiting step for many indole esters.

  • Methanol/Ethanol: Fastest rates due to high H₂ solubility and polarity.

  • THF/Ethyl Acetate: Good for lipophilic substrates.

  • Mixtures: A 1:1 mix of THF:MeOH is often ideal—THF dissolves the substrate, while MeOH promotes the catalytic activity.

Hydrogen Source
  • H₂ Balloon (1 atm): The preferred method. Sufficient driving force for debenzylation while kinetically limiting ring reduction.

  • Transfer Hydrogenation: Using Ammonium Formate or 1,4-Cyclohexadiene.[4] This is the mildest method and highly recommended if the molecule contains halogens (Cl, Br, I) which are prone to dehalogenation under H₂ gas.

Experimental Protocol: The "Gold Standard" Method

This protocol uses a standard H₂ balloon setup. It is designed to be scalable from 100 mg to 10 g.

Materials
  • Substrate: Benzyl indole-2-carboxylate derivative.[5]

  • Catalyst: 10% Pd/C (50% water-wet). Note: Water-wet catalyst is safer and reduces fire risk.

  • Solvent: THF and Methanol (1:1 ratio).

  • Reagents: Hydrogen gas (balloon), Nitrogen gas (for purging).

Workflow Visualization

ProtocolWorkflow Fig 2: Step-by-step workflow for safe and effective debenzylation. Start Start: Weigh Substrate Solvation Dissolve in THF:MeOH (1:1) [0.1 M Concentration] Start->Solvation CatAdd Add 10 wt% Pd/C Catalyst (Use Water-Wet to prevent ignition) Solvation->CatAdd Purge Inert Cycle: Evacuate/N2 Backfill (x3) CatAdd->Purge H2_Intro H2 Introduction: Evacuate/H2 Balloon Backfill (x3) Purge->H2_Intro Reaction Stir vigorously at RT Monitor TLC/LCMS (1-4 hours) H2_Intro->Reaction Check Complete? Reaction->Check Check->Reaction No Filter Filter through Celite Pad (Wash with MeOH) Check->Filter Yes Conc Concentrate Filtrate Yields Pure Acid Filter->Conc

Step-by-Step Procedure
  • Preparation: Dissolve the benzyl ester (1.0 equiv) in a 1:1 mixture of THF and Methanol. The final concentration should be approximately 0.1 M .[6]

    • Why: High concentration can lead to catalyst aggregation; low concentration slows kinetics.

  • Catalyst Addition (Safety Critical): Under a gentle stream of Nitrogen, carefully add 10% Pd/C (50% wet). The typical loading is 10 wt% relative to the substrate (e.g., 100 mg catalyst for 1 g substrate).

    • Safety: Dry Pd/C is pyrophoric.[3] Always use wet catalyst or pre-wet the flask with a small amount of solvent before adding dry catalyst.

  • Inerting: Seal the flask with a septum. Insert a needle connected to a vacuum/gas manifold. Evacuate the flask carefully until the solvent bubbles gently, then backfill with Nitrogen. Repeat 3 times to remove Oxygen.

    • Why: Oxygen competes with Hydrogen and can lead to oxidative side reactions or ignition.

  • Hydrogen Introduction: Switch the gas source to a Hydrogen balloon. Evacuate briefly and backfill with Hydrogen.[3][7] Repeat 3 times. Leave the balloon connected to maintain 1 atm pressure.

  • Reaction: Stir the mixture vigorously at room temperature.

    • Why: The reaction is mass-transfer limited. Vigorous stirring ensures H₂ gas dissolves into the liquid and reaches the catalyst surface.

  • Monitoring: Check via TLC or LCMS every hour. Most reactions complete within 1–4 hours .

    • Endpoint: Look for the disappearance of the ester peak and the appearance of the more polar acid peak (often streaks on silica).

  • Workup:

    • Flush the flask with Nitrogen to remove H₂.[3]

    • Filter the mixture through a pad of Celite (diatomaceous earth) to remove the catalyst.

    • Wash the Celite pad with Methanol or THF to recover entrained product.

    • Concentrate the filtrate under reduced pressure to yield the indole-2-carboxylic acid.

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
No Reaction Catalyst PoisoningSulfur or amines in substrate may poison Pd. Action: Increase catalyst loading to 20 wt% or wash substrate with dilute HCl/EDTA before reaction.
No Reaction Poor H₂ Mass TransferStirring is too slow. Action: Use a larger stir bar and ensure a vortex is visible.
Indoline Formation (Over-reduction)Conditions too aggressiveAction: Switch to Transfer Hydrogenation (Protocol below) or stop reaction immediately upon consumption of SM.
Dehalogenation (Loss of Cl/Br)Pd is too activeAction: Add 0.5 equiv of Potassium Acetate or switch to Transfer Hydrogenation with Ammonium Formate.
Incomplete Conversion Product InhibitionThe free acid product may bind to Pd. Action: Add 1.0 equiv of NaHCO₃ to the reaction to form the soluble sodium salt.

Alternative Protocol: Catalytic Transfer Hydrogenation (CTH)

Use this for substrates containing Halogens or sensitive functional groups.

  • Dissolve substrate in Methanol (0.1 M).

  • Add 10 wt% Pd/C .[3][4][8]

  • Add 5.0 equivalents of Ammonium Formate (solid).[6]

  • Heat the mixture to reflux (approx. 65°C) for 1 hour.

  • Cool, filter through Celite, and concentrate.

    • Note: This method generates NH₃ and CO₂ as byproducts, which vent naturally. It is often faster and more selective than H₂ gas.

Safety & Handling

  • Pyrophoric Hazard: Dry Pd/C can ignite methanol vapors instantly upon contact with air. ALWAYS keep the catalyst wet. If a spill occurs, cover with water or sand, never wipe with a dry paper towel.

  • Hydrogen Gas: Extremely flammable. Ensure all ground glass joints are greased and secured with clips. Perform all work in a functioning fume hood.

References

  • BenchChem. Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection. (2025).[6][3][9] Retrieved from

  • Sajiki, H. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate.[10] Tetrahedron Letters, 36(20), 3465-3468. (1995).[8] Retrieved from

  • Ram, S., & Spicer, L. D. Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate.[4][8] Synthetic Communications, 17(4), 415-418.[4] (1987).[4][8] Retrieved from

  • ACS GCI Pharmaceutical Roundtable. Reagent Guide: Hydrogenolysis. (2024).[11] Retrieved from

  • Sigma-Aldrich. Debenzylation Reactions with Pd(0) EnCat™ 30NP Catalyst. Technical Bulletin. Retrieved from

Sources

Using EDCI as a coupling agent for indole-2-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Amide Coupling of Indole-2-Carboxylic Acid Using EDCI and HOBt

Strategic Overview: The Indole-2-Carboxamide Pharmacophore

Indole-2-carboxamides are privileged scaffolds in modern drug discovery, frequently serving as the core pharmacophore for antitubercular agents targeting the MmpL3 transporter, antiparasitic compounds, and TRPV1 agonists[1][2]. However, the synthesis of these derivatives requires precise conditions. While the indole nitrogen (NH) is generally non-nucleophilic due to the delocalization of its lone pair into the aromatic system—allowing for coupling without protecting groups—the activation of the carboxylic acid must be carefully managed to prevent yield-destroying side reactions.

This guide details the mechanistic rationale and self-validating protocols for utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in synergy with Hydroxybenzotriazole (HOBt) to achieve high-yielding, scalable amide bonds.

Mechanistic Causality: Why EDCI and HOBt?

The selection of coupling reagents is not arbitrary; it is dictated by the kinetics of reactive intermediates.

The Role of EDCI: EDCI activates the indole-2-carboxylic acid to form an highly electrophilic O-acylisourea intermediate[3]. Unlike Dicyclohexylcarbodiimide (DCC), which generates an insoluble dicyclohexylurea (DCU) byproduct that complicates purification, EDCI generates a water-soluble urea byproduct. The dimethylaminopropyl tail of EDCI allows both unreacted reagent and its urea derivative to be effortlessly partitioned into the aqueous phase during a mild acidic wash.

The HOBt Imperative: The O-acylisourea intermediate is kinetically unstable. If the amine nucleophile does not attack immediately, the intermediate undergoes an irreversible, intramolecular O-to-N acyl migration, forming a thermodynamically stable, dead-end N-acylurea byproduct[3]. HOBt is introduced as a nucleophilic catalyst. It attacks the O-acylisourea faster than the rearrangement can occur, generating an OBt-active ester. This ester is highly stable against rearrangement but remains exceptionally reactive toward primary and secondary amines[4].

Mechanism A Indole-2-carboxylic Acid (Substrate) C O-Acylisourea (Unstable Intermediate) A->C + EDCI B EDCI (Activator) B->C E OBt Active Ester (Stable Reactive Species) C->E + HOBt (Fast) H N-Acylurea (Dead-end Byproduct) C->H Rearrangement (Slow) D HOBt (Nucleophilic Catalyst) D->E G Indole-2-carboxamide (Final Product) E->G + Amine F Amine (Target Nucleophile) F->G

Mechanistic pathway of EDCI/HOBt-mediated indole-2-carboxylic acid amide coupling.

Quantitative Process Optimization

The synergistic effect of EDCI and HOBt is profound. Calorimetric and HPLC kinetic studies demonstrate that omitting HOBt causes the reaction yield to plummet to ~14% due to the rapid accumulation of the N-acylurea byproduct[4]. Furthermore, replacing legacy DCC/DMAP systems with EDCI/HOBt has been shown to increase the yield of complex indoleamides from a marginal 31% to near-quantitative yields (66–99%)[2].

Coupling SystemSolventAdditiveBaseTypical YieldByproduct / Impurity Profile
EDCI alone DCMNoneDIPEA10 - 20%High N-acylurea formation[4]
EDCI + HOBt DCMHOBtDIPEA80 - 99% Minimal; water-soluble urea easily washed[2]
DCC + DMAP DCMDMAPNone25 - 40%Insoluble DCU contamination[2]
EDCI + HOBt DMFHOBtDIPEA75 - 90%Trace epimerization (if chiral amines are used)

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. Each phase includes specific analytical checks to ensure the chemical state matches the theoretical progression before advancing to the next step.

Reagents & Stoichiometry:

  • Indole-2-carboxylic acid (1.0 eq)

  • Amine (1.1 - 1.2 eq)

  • EDCI·HCl (1.2 - 1.5 eq)

  • HOBt hydrate (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or DMF (0.1 - 0.2 M)

Workflow S1 1. Pre-Activation (0 °C) Indole-2-acid + EDCI + HOBt in DCM S2 2. Nucleophilic Addition (RT) Add Amine + DIPEA S1->S2 S3 3. In-Process Validation TLC (UV/Ninhydrin) & LC-MS S2->S3 S4 4. Aqueous Quench & Wash 1N HCl -> Sat. NaHCO3 -> Brine S3->S4 S5 5. Isolation Dry (Na2SO4), Concentrate, Purify S4->S5

Self-validating experimental workflow for indole-2-carboxamide synthesis.

Step-by-Step Methodology:

Step 1: Active Ester Generation (Pre-activation)

  • Suspend indole-2-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the mixture to 0 °C using an ice bath. Causality: Cooling suppresses the thermal O-to-N acyl migration of the transient O-acylisourea.

  • Add EDCI·HCl (1.2 - 1.5 eq) portion-wise[3]. Stir for 15–30 minutes.

  • Self-Validation Check: Spot the reaction on a TLC plate (e.g., 50% EtOAc/Hexanes). The starting acid will diminish, and a new, highly UV-active spot (the OBt ester) will appear at a higher

    
    .
    

Step 2: Amide Bond Formation

  • Add the amine (1.1 eq). If the amine is a hydrochloride salt, it must be neutralized in situ; ensure DIPEA (3.0 eq) is added concurrently[1].

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 12 hours.

  • Self-Validation Check: Perform a Ninhydrin stain on the TLC plate. The disappearance of the amine (which stains purple/pink) confirms nucleophilic consumption. LC-MS should reveal the target mass

    
     and the absence of the OBt ester mass.
    

Step 3: Orthogonal Aqueous Work-up The work-up exploits the distinct pKa values of the reaction components to achieve high crude purity.

  • Dilute the reaction with additional DCM (10 volumes).

  • Acid Wash: Wash the organic layer with 1N HCl (2 x 15 mL). Causality: This protonates unreacted aliphatic amine, DIPEA, and the EDCI-urea byproduct, driving them into the aqueous phase.

    • Validation: Check the pH of the discarded aqueous layer; it must be ~1-2.

  • Base Wash: Wash the organic layer with saturated aqueous

    
     (2 x 15 mL). Causality: This deprotonates unreacted indole-2-carboxylic acid (pKa ~3.8) and displaced HOBt (pKa ~4.6), extracting them into the aqueous phase.
    
    • Validation: Check the pH of the discarded aqueous layer; it must be ~8.

  • Brine Wash: Wash with saturated NaCl to remove bulk water from the organic phase.

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude indole-2-carboxamide[3].
    

Analytical Validation & Troubleshooting

  • Persistent Unreacted Amine: If the Ninhydrin stain remains strong after 12 hours, the amine may be sterically hindered or electron-deficient (e.g., an aniline). Solution: Elevate the reaction temperature to 40 °C or switch the solvent from DCM to DMF to increase the kinetic energy of the system.

  • Low Yield / High Mass Byproduct: If LC-MS shows a mass corresponding to

    
    , the N-acylurea has formed. Solution: Ensure HOBt is fully dissolved and added before or simultaneously with EDCI to intercept the O-acylisourea immediately.
    
  • Indole N-Acylation: Extremely rare under these mild conditions. If observed, it indicates the base (DIPEA) concentration is excessively high in the presence of a highly reactive electrophile. Reduce DIPEA to 1.5 eq if the free-base amine is used.

References

  • [3] Acid-Amine Coupling using EDCI - Organic Synthesis - organic-synthesis.com - 3

  • [1] Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - Journal of Medicinal Chemistry (ACS Publications) - 1

  • [2] Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - RSC Advances (PMC) - 2

  • [4] Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings - Luxembourg Bio Technologies - 4

Sources

Application Note: Chiral Resolution of Racemic Octahydro-1H-indole-2-carboxylic Acid via Diastereomeric Salt Formation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Octahydro-1H-indole-2-carboxylic acid (OIC) is a critical bicyclic amino acid intermediate used in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, most notably Perindopril and Trandolapril .[1][2][3] The pharmacological activity of these drugs relies strictly on the stereochemistry of the OIC moiety, specifically the (2S, 3aS, 7aS) isomer.[4][5]

Industrial synthesis typically involves the catalytic hydrogenation of indole-2-carboxylic acid, yielding a racemic mixture of the cis-fused octahydroindole system. This application note details a robust, scalable protocol for the optical resolution of racemic OIC using (R)-(+)-


-methylbenzylamine  as the chiral resolving agent. The method exploits the differential solubility of diastereomeric salts to isolate the target (2S, 3aS, 7aS)-enantiomer with high enantiomeric excess (ee > 99%).

Scientific Principles & Mechanism

The Challenge of Stereochemistry

OIC possesses three chiral centers (C2, C3a, C7a). Catalytic hydrogenation of indole-2-carboxylic acid generally favors the cis-fused ring junction (3aS, 7aS / 3aR, 7aR), reducing the problem to resolving the enantiomeric pair:

  • (2S, 3aS, 7aS)-OIC (Target: L-OIC)

  • (2R, 3aR, 7aR)-OIC (Undesired Enantiomer)

Diastereomeric Salt Formation

The resolution relies on the acid-base reaction between the racemic OIC (zwitterionic amino acid) and a chiral amine base.



While enantiomers have identical physical properties in achiral environments, the resulting diastereomeric salts possess distinct lattice energies and solubilities. By selecting the correct solvent system, the less soluble salt (the "less soluble diastereomer" or LSD) precipitates, leaving the other in the mother liquor.

Workflow Visualization

ResolutionWorkflow Racemate Racemic OIC (2S,3aS,7aS) + (2R,3aR,7aR) SaltForm Salt Formation Solvent: EtOH/MeOH Racemate->SaltForm Agent Resolving Agent (R)-(+)-alpha-methylbenzylamine Agent->SaltForm Crystallization Fractional Crystallization Cooling Ramp SaltForm->Crystallization Filter Filtration Crystallization->Filter Solid Solid Cake (2S,3aS,7aS)-OIC salt Filter->Solid Precipitate Liquor Mother Liquor (2R,3aR,7aR)-OIC salt Filter->Liquor Filtrate Hydrolysis Salt Breaking (Acidification) Solid->Hydrolysis Recovery Agent Recovery Liquor->Recovery Optional Recycle PureProduct Pure (2S,3aS,7aS)-OIC Hydrolysis->PureProduct Hydrolysis->Recovery

Figure 1: Process flow for the chiral resolution of OIC via diastereomeric salt formation.[6]

Materials & Equipment

Reagents
ReagentSpecificationRole
Racemic OIC >98% chemical puritySubstrate
(R)-(+)-

-methylbenzylamine
>99% eeResolving Agent
Ethanol (Absolute) ACS GradeSolvent
Methanol ACS GradeCo-solvent
Hydrochloric Acid 1N and 6NpH Adjustment
Sodium Hydroxide 10% w/vNeutralization
Equipment
  • Jacketed glass reactor (1L - 5L) with overhead stirring.

  • Programmable cryostat/heater.

  • Vacuum filtration setup (Buchner funnel or Nutsche filter).

  • Chiral HPLC system (e.g., Agilent 1100/1200 series).

Experimental Protocols

Protocol A: Screening of Resolving Agents (Small Scale)

Use this protocol if the specific resolving agent needs validation for a new batch of crude OIC.

  • Preparation: Weigh 100 mg of racemic OIC into 5 separate vials.

  • Addition: Add 1.0 molar equivalent of different chiral amines (e.g., (R)-

    
    -methylbenzylamine, (S)-1-amino-2-indanol, L-Tyrosinamide) to each vial.
    
  • Solvent: Add 1.0 mL of Ethanol to each. Heat to 60°C to dissolve.

  • Crystallization: Cool slowly to 4°C over 12 hours.

  • Analysis: Filter any precipitate. Analyze the solid via Chiral HPLC to determine enantiomeric excess (ee).[7]

    • Success Criterion: Solid ee > 80% in a single pass.

Protocol B: Preparative Resolution (The Core Method)

Based on literature precedents, (R)-(+)-


-methylbenzylamine is the preferred agent for isolating the (S,S,S)-isomer.

Step 1: Salt Formation

  • Charge 10.0 g (59 mmol) of racemic octahydro-1H-indole-2-carboxylic acid into a 250 mL round-bottom flask.

  • Add 100 mL of Ethanol (10 volumes).

  • Heat the suspension to 50-60°C under gentle stirring until partial dissolution occurs.

  • Slowly add 7.15 g (59 mmol, 1.0 eq) of (R)-(+)-

    
    -methylbenzylamine  dropwise over 15 minutes.
    
    • Note: The solution should become clear as the salt forms. If turbidity persists, add Methanol dropwise until clear (max 10% v/v).

Step 2: Controlled Crystallization

  • Maintain the solution at 60°C for 30 minutes to ensure homogeneity.

  • Cooling Ramp:

    • Cool to 40°C over 1 hour (0.3°C/min).

    • Seed with pure diastereomeric salt crystals (if available) at 40°C.

    • Cool to 20°C over 2 hours.

    • Cool to 0-5°C and hold for 4 hours.

  • Observation: A white crystalline precipitate should form. This is predominantly the (2S, 3aS, 7aS)-OIC · (R)-amine salt .

Step 3: Filtration and Washing [5][8]

  • Filter the cold slurry under vacuum.

  • Wash the filter cake with 20 mL of cold Ethanol (0°C).

  • Critical Checkpoint: Dry a small sample of the wet cake and analyze by Chiral HPLC.

    • Target: >95% ee.[2][9]

    • Remediation:[7][8][9][10][11][12][13][14] If ee < 95%, recrystallize the wet cake from hot Ethanol (1:5 w/v).

Step 4: Salt Breaking (Liberation of Acid)

  • Suspend the purified salt cake in 50 mL of water.

  • Add 1N NaOH dropwise until pH 10-11 is reached (to liberate the amine).

  • Extract the free amine with Dichloromethane (DCM) (3 x 30 mL). Save the organic layer for amine recovery.

  • Acidify the remaining aqueous layer (containing OIC sodium salt) with 6N HCl to pH 2.2 (the isoelectric point of OIC).

  • Cool the aqueous mixture to 0°C to precipitate the free amino acid.

  • Filter, wash with minimal ice water, and dry under vacuum at 45°C.

Analytical Validation (QC)

Trustworthiness in resolution depends on accurate quantification.

Method: Chiral HPLC (Derivatization Method) Since OIC lacks a strong UV chromophore, pre-column derivatization with Phenyl Isothiocyanate (PITC) is recommended, or use of a Refractive Index (RI) detector.

ParameterCondition
Column Chiralpak AD-H or Ultron ES-OVM (150 x 4.6 mm)
Mobile Phase Phosphate Buffer (pH 2.0) : Acetonitrile (80:20)
Flow Rate 1.0 mL/min
Detection UV 254 nm (if derivatized) or RI
Sample Prep React 10 mg sample with PITC in pyridine for 20 mins.

Calculation of Enantiomeric Excess (% ee):



Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Crystallization Solution too dilute or supersaturation not reached.Concentrate solution by 20%. Scratch glass to induce nucleation.
Low Yield (<30%) Salt solubility too high in Ethanol.Switch solvent to Ethanol/Ethyl Acetate (1:1) or Isopropanol.
Low Purity (ee < 80%) Rapid cooling ("crashing out") trapped the wrong isomer.Re-heat and cool slower (0.1°C/min). Use less polar solvent.
Oiling Out Impurities in racemate or temperature too high.Ensure starting material purity >98%. Seed at lower temperature.

References

  • National Institutes of Health (NIH). (2009). Simultaneous determination of diastereoisomeric and enantiomeric impurities in SSS-octahydroindole-2-carboxylic acid by chiral high-performance liquid chromatography. Retrieved from [Link]

  • European Patent Office. (2008).[12] Process for the synthesis of (2S, 3aR, 7aS)octahydroindole-2-carboxylic acid and its conversion to trandolapril (EP1724260B1).[12] Retrieved from [Link]

  • Longdom Publishing. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Purification of crude Benzyl octahydro-1h-indole-2-carboxylate by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of Benzyl Octahydro-1H-indole-2-carboxylate[1]

Ticket ID: #CHRO-IND-002 Status: Open Assigned Specialist: Senior Application Scientist, Purification Group

Executive Summary: The Molecule & The Challenge

Subject: Benzyl octahydro-1H-indole-2-carboxylate Chemical Profile:

  • Functionality: Secondary amine (basic), Benzyl ester (lipophilic/UV-active), Bicyclic fused ring (rigid).

  • Key Challenge 1 (Basicity): The secondary amine interacts strongly with acidic silanol groups (

    
    ) on standard silica gel, causing severe peak tailing (streaking) and poor resolution.
    
  • Key Challenge 2 (Stereochemistry): The "octahydro" framework implies multiple stereocenters (C2, C3a, C7a). Synthetic routes often yield mixtures of diastereomers (e.g., cis-fused vs. trans-fused) that require high-resolution separation.

Troubleshooting Guide (Q&A Format)
Category A: Method Development & TLC

User Query: "I can't see my product on the TLC plate. I thought the benzyl group was UV active?" Expert Resolution: While the benzyl ester provides a chromophore, its extinction coefficient at 254 nm is relatively weak compared to conjugated systems. If your concentration is low, UV might miss it.

  • Action: Use a dual-visualization strategy.

    • UV (254 nm): Mark faint shadows.

    • Stain (Ninhydrin or Iodine): This is the gold standard for secondary amines.

      • Ninhydrin Protocol: Dip plate, heat to 110°C. Secondary amines (like indoles) typically turn red/brown or yellow , distinct from the purple of primary amines.

      • Iodine Chamber: Universal detection for lipophilic compounds.

User Query: "My spot looks like a comet (streaking) on the TLC plate. How do I fix this?" Expert Resolution: This is the classic "Amine Effect." The basic nitrogen is protonating the acidic silica surface.

  • Action: You must modify the mobile phase pH.

    • Add Base: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your eluent (e.g., Hexane/Ethyl Acetate + 1% TEA).

    • Verification: Run a new TLC with the modifier. The spot should tighten into a compact circle and shift to a higher

      
      .
      
Category B: Column Execution

User Query: "I'm trying to separate the (2S,3aS,7aS) isomer from the other diastereomers. They are co-eluting." Expert Resolution: Diastereomers have different physical properties but often require high plate counts to separate.

  • Strategy 1: Solvent Choice: Standard Hexane/EtOAc (85:15) is a proven starting point for this scaffold. If resolution is poor, switch the weak solvent to Toluene (Toluene/EtOAc). Toluene offers

    
     interactions with the benzyl ester, potentially altering selectivity between isomers.
    
  • Strategy 2: Gradient Slope: Use a shallow gradient. Instead of 0%

    
     50% EtOAc over 20 minutes, try 10% 
    
    
    
    25% EtOAc over 40 minutes.
  • Strategy 3: Loading: Do not overload. For difficult diastereomer separations, keep loading

    
     of the silica mass.
    

User Query: "Can I use Dichloromethane (DCM) / Methanol?" Expert Resolution: Caution advised. While DCM/MeOH is excellent for polar amines, it often dissolves silica slightly at high MeOH concentrations, and the high polarity compresses the separation of lipophilic diastereomers.

  • Recommendation: Stick to Hexane/Ethyl Acetate or Heptane/IPA with TEA modifier. These systems maximize the hydrophobic differences between the benzyl ester isomers.

Standard Operating Procedures (SOPs)
SOP-01: Silica Gel Deactivation (The "TEA Slurry" Method)

Purpose: To neutralize acidic silanol sites before the sample touches the column.

  • Calculate Solvent: Determine the column volume (CV). Prepare 3 CVs of the starting mobile phase (e.g., 90:10 Hexane/EtOAc).

  • Add Modifier: Add 1% v/v Triethylamine (TEA) to this solvent mixture.

  • Slurry Pack: Suspend the silica in this TEA-containing solvent. Pour into the column.[1]

  • Equilibrate: Flush the column with 2 more CVs of the TEA-solvent. This ensures the entire length of the column is basic.

  • Run: Perform the purification using the TEA-modified solvent for the entire run.

SOP-02: Data Analysis of Diastereomers

Purpose: To quantify purity of the specific isomer.[2][3]

ParameterMethodNotes
Detection HPLC-RID or UV (210-220 nm)RID (Refractive Index) is preferred if UV is weak.
Column C18 Reverse PhaseHigh surface area coverage preferred.
Mobile Phase Phosphate Buffer (pH 3.0) / ACNAcidic pH suppresses amine ionization, sharpening peaks.
Target (2S, 3aS, 7aS) IsomerOften elutes after the (2R, 3aR, 7aS) isomer on C18.
Visualizations
Diagram 1: Method Development Decision Tree

Caption: Logical workflow for optimizing the purification of basic amine intermediates.

MethodDevelopment Start Crude Mixture Benzyl octahydro-1H-indole-2-carboxylate TLC_Check Run TLC (Hex/EtOAc 80:20) Start->TLC_Check Check_Spot Analyze Spot Shape TLC_Check->Check_Spot Streak Streaking / Tailing Check_Spot->Streak Tail visible Compact Compact Spot Check_Spot->Compact Round spot Add_Base Add 1% TEA to Eluent Streak->Add_Base Check_Sep Diastereomer Separation? Compact->Check_Sep Add_Base->Check_Sep Good_Sep Proceed to Flash (Slurry Pack with TEA) Check_Sep->Good_Sep Rf Δ > 0.1 Bad_Sep Optimize Selectivity Check_Sep->Bad_Sep Co-elution Change_Solvent Switch Solvent System (Try Toluene or IPA) Bad_Sep->Change_Solvent Change_Solvent->Check_Sep

Diagram 2: Mechanism of Amine-Silica Interaction

Caption: Visualizing why secondary amines streak and how Triethylamine (TEA) solves the problem.

AmineInteraction Silica Silica Surface (Acidic Si-OH) Interaction Strong Hydrogen Bonding & Proton Transfer Silica->Interaction Blocked Blocked Silanols (Si-O-H ... NEt3) Silica->Blocked Amine Analyte: Secondary Amine (Basic R2-NH) Amine->Interaction Amine->Blocked No Binding Site Result_Bad Result: Peak Tailing (Slow Desorption) Interaction->Result_Bad TEA Modifier: Triethylamine (Sacrificial Base) TEA->Silica Pre-treatment Result_Good Result: Free Analyte (Sharp Elution) Blocked->Result_Good

References
  • BenchChem Technical Support. (2025).[1][4][5] Troubleshooting Streaking of Amines on Silica Gel Columns. Retrieved from

  • Teledyne ISCO. (2023). Method Development Strategies for Amine Bonded Phase Columns. Retrieved from

  • Biotage. (2023).[6] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from

  • PubChem. (2025).[7] Benzyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate Compound Summary. Retrieved from [7]

  • Pasikowska, M. et al. (2012). Separation and Quantification of Octahydro-1H-Indole-2-Carboxylic Acid and Its Three Isomers by HPLC. Longdom Publishing. Retrieved from

Sources

Technical Support Center: Troubleshooting N-Benzylation of Indoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The alkylation of indoles is a fundamental transformation in medicinal chemistry and drug development. However, because the indole anion is an ambident nucleophile, achieving strict regioselectivity (N- vs. C-3 alkylation) can be challenging.

This guide is designed for researchers and scientists to troubleshoot common side reactions, understand the mechanistic causality behind experimental choices, and implement self-validating protocols for the N-benzylation of indoles.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: I am observing low or no conversion in my N-benzylation reaction. What is the root cause?

A: Low conversion is almost always a failure to achieve complete deprotonation of the indole nitrogen[1]. The N–H bond of a neutral indole has a pKₐ of approximately 17. If you use a weak base (like K₂CO₃) in a non-polar solvent, the equilibrium will not favor the formation of the reactive indolate anion.

  • Causality & Solution: You must use a sufficiently strong base, such as Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu), to irreversibly deprotonate the indole. Furthermore, the indolate anion is highly sensitive to moisture. Even trace amounts of water in your solvent or atmospheric humidity will quench the base and the anion, halting the reaction. Always use flame-dried glassware and anhydrous solvents under an inert atmosphere (N₂ or Argon)[1].

Q2: My reaction is complete, but NMR shows significant C-3 benzylation as a side product. How do I force N-selectivity?

A: The formation of C-3 benzylated indoles is the most common competing side reaction because the C-3 position is highly nucleophilic due to resonance[1]. The regioselectivity is dictated by Hard-Soft Acid-Base (HSAB) theory and ion-pairing effects.

  • Causality & Solution: When the metal cation (e.g., Na⁺ or Li⁺) forms a tight ion pair with the hard nitrogen center, it physically blocks the electrophile, forcing the benzyl bromide to attack the softer C-3 carbon. To overcome this, you must break the ion pair. Switch to a highly polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). These solvents strongly solvate the metal cation, leaving the indolate nitrogen "naked" and highly reactive toward the benzylating agent[2].

Q3: How do I separate the N-benzyl indole from the C-3 isomer during purification?

A: If C-3 side products form, purification can be tedious because the isomers often have similar polarities.

  • Causality & Solution: Column chromatography on silica gel using a shallow gradient elution system (typically hexanes and ethyl acetate) is the standard approach[1]. The N-alkylated product is generally less polar than the C-3 alkylated product because the C-3 isomer retains the polar N–H bond, which interacts strongly with the silica stationary phase. If your product is solid, recrystallization is highly recommended as a self-validating purification step to achieve >99% purity.

Part 2: Quantitative Reaction Dynamics

The table below summarizes how varying reaction parameters shift the regioselectivity of indole benzylation. Use this data to benchmark your current conditions against optimal parameters.

BaseSolventTemperaturePrincipal ProductMechanistic Rationale
NaH (Strong)DMF (Polar Aprotic)0 °C to RTN-Benzyl indole (>90%)DMF solvates Na⁺, breaking the tight ion pair. The exposed hard N-center undergoes rapid kinetic attack[1].
KOH (Strong)Toluene (Non-polar)110 °C (Reflux)C-3 Benzyl indole Non-polar solvent enforces a tight ion pair at nitrogen; thermodynamic conditions favor softer C-3 attack.
K₂CO₃ (Weak)CH₃CN (Polar)80 °CMixture (N / C-3) Incomplete deprotonation leads to ambient reactivity between neutral indole (C-3) and partial indolate (N).
None (Catalytic)Water 100 °CC-3 Benzyl indole Au(III) or Lewis acid catalysis activates the benzylic alcohol, directing Friedel-Crafts-type attack at C-3[3].

Part 3: Mechanistic & Workflow Visualization

Mechanism Indole Neutral Indole (pKa ~17) Base Strong Base (NaH) Irreversible Deprotonation Indole->Base Indolate Indolate Anion (Ambident Nucleophile) Base->Indolate PathN Polar Aprotic Solvent (DMF) Loose Ion Pair Formed Indolate->PathN N-Center Exposed PathC Non-Polar Solvent (Toluene) Tight Ion Pair Formed Indolate->PathC N-Center Blocked ProdN N-Benzylated Indole (Kinetic Product) PathN->ProdN ProdC C-3 Benzylated Indole (Thermodynamic Product) PathC->ProdC

Mechanistic divergence of indolate alkylation based on solvent polarity and ion-pairing effects.

Workflow Step1 1. Preparation Dry DMF, 0 °C Step2 2. Deprotonation Add NaH slowly Step1->Step2 Step3 3. Equilibration Stir 30 min (RT) Step2->Step3 Step4 4. Benzylation Add Benzyl Bromide Step3->Step4 Step5 5. Quench Cold H2O / EtOAc Step4->Step5

Step-by-step workflow for the highly regioselective N-benzylation of indoles.

Part 4: Standardized Experimental Protocol

To ensure a self-validating system, follow this step-by-step methodology for the N-benzylation of indole using Sodium Hydride. Every step is designed to preemptively eliminate the side reactions discussed above[1].

Reagents Required:

  • Indole (1.0 equiv)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)

  • Benzyl bromide (1.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (Nitrogen or Argon). Causality: Eliminates atmospheric moisture that would prematurely quench the indolate anion.

  • Substrate Dissolution: Add indole (1.0 equiv) to the flask, followed by enough anhydrous DMF to achieve a 0.2 M to 0.5 M concentration. Cool the solution to 0 °C using an ice bath. Causality: DMF breaks the Na⁺ ion pair, while the 0 °C temperature controls the exothermic deprotonation step.

  • Deprotonation: Carefully add the sodium hydride (1.2 equiv) portion-wise. Causality: Portion-wise addition prevents a runaway evolution of hydrogen gas, ensuring a safe and controlled generation of the indolate.

  • Equilibration: Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature for an additional 30 minutes. Causality: This ensures 100% conversion of the starting material to the indolate anion before the electrophile is introduced, preventing neutral indole from acting as a C-3 nucleophile.

  • Electrophilic Addition: Re-cool the flask to 0 °C. Slowly add benzyl bromide (1.1 equiv) dropwise via syringe. Monitor the reaction progress by TLC (typically 10-20% EtOAc in Hexanes). Causality: Slow addition prevents localized heating, which could drive the reaction toward thermodynamic C-3 side products.

  • Quench and Workup: Once complete (usually 1-2 hours), quench the reaction by slowly adding cold water. Extract the aqueous layer 3 times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References

  • Hikawa, H., et al. "Au(III)/TPPMS-Catalyzed Benzylation of Indoles with Benzylic Alcohols in Water." The Journal of Organic Chemistry, American Chemical Society, 2013, 78(23), 12128-12135. URL: [Link]

  • Saha, S. N., et al. "Nucleopalladation strategy towards regioselective N-alkylation of indoles with unactivated olefins." Chemical Communications, Royal Society of Chemistry, 2025. URL: [Link]

Sources

Technical Support Center: Chiral Separation of Octahydro-1H-indole-2-carboxylate Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the chiral resolution of octahydro-1H-indole-2-carboxylic acid (OIC) and its esters.

OIC possesses three chiral centers (at the C2, C3a, and C7a positions), giving rise to eight possible stereoisomers, or four pairs of enantiomers[1]. Because stereospecificity dictates the biological efficacy of downstream Angiotensin-Converting Enzyme (ACE) inhibitors—such as the (2S, 3aS, 7aS) isomer for Perindopril and the (2S, 3aR, 7aS) isomer for Trandolapril—achieving absolute enantiomeric purity is a critical path in drug development[1].

Below, you will find mechanistic troubleshooting guides, validated protocols, and decision frameworks designed as self-validating systems to ensure your analytical workflows are robust and reproducible.

Method Selection Framework

Because OIC lacks a natural chromophore, standard UV-Vis detection is ineffective without chemical modification[2]. Your first analytical decision must be based on your laboratory's detection capabilities and sensitivity requirements.

MethodSelection Start OIC Isomer Mixture (Lacks Chromophore) Decision Is High-Sensitivity UV Detection Required? Start->Decision PathUV Yes: Pre-column Derivatization (PITC) Decision->PathUV Yes PathRID No: Direct Analysis via HPLC-RID Decision->PathRID No ActionUV Use Ultron ES-OVM Chiral Column PathUV->ActionUV ActionRID Use C18 Column (e.g., Inertsil ODS-4) PathRID->ActionRID OptUV Optimize Derivatization: Time, Temp, Concentration ActionUV->OptUV OptRID Optimize Mobile Phase: 10mM KH2PO4, pH 3.0 ActionRID->OptRID Result Successful Enantiomeric Resolution OptUV->Result OptRID->Result

Figure 1: Decision logic for selecting the appropriate chiral separation method for OIC enantiomers.

Troubleshooting Guide (Q&A)

Issue 1: Severe Baseline Drift in Direct Analysis

Q: My baseline drifts continuously when using the HPLC method for direct OIC separation, ruining the integration of the (2S, 3aS, 7aS) isomer. How do I stabilize it?

A: You are likely using a Refractive Index Detector (RID). The RID is a bulk property detector that measures the refractive index of the entire column effluent.

  • Causality: Refractive index is strictly dependent on the density of the fluid. Even a 0.1°C fluctuation in the column oven or flow cell, or a micro-pulsation in pump pressure, will alter the density of the mobile phase, causing a refractive index shift that manifests as severe baseline drift[3].

  • Self-Validating Solution: Ensure the column oven and RID optical block are strictly maintained at 35°C. Purge the reference cell with the exact batch of mobile phase (10 mM KH2PO4, pH 3.0) used for the run. Validation Step: Run a blank injection. The system is only validated for sample injection if the baseline shows a drift of less than 10 µV/hr.

Issue 2: Co-elution and Peak Tailing of Diastereomers

Q: I am attempting to separate the (2S, 3aS, 7aS) isomer from its diastereomers using a standard C18 column, but I see severe peak tailing and co-elution. How can I resolve this?

A: OIC contains both a secondary amine and a carboxylic acid group. At neutral pH, it exists as a zwitterion.

  • Causality: The zwitterionic state leads to secondary electrostatic interactions with residual, unendcapped silanols on the silica-based C18 stationary phase. This mixed-mode retention causes peak tailing and destroys diastereomeric resolution. Lowering the mobile phase pH to 3.0 suppresses the ionization of the carboxylic acid group, rendering the molecule uniformly hydrophobic and neutralizing silanol interactions[3].

  • Self-Validating Solution: Adjust your 10 mM potassium phosphate buffer to exactly pH 3.0 using orthophosphoric acid. Use a highly end-capped C18 column (e.g., Inertsil ODS-4). Validation Step: Inject a system suitability mixture containing the (2S, 3aS, 7aS) isomer and its closest eluting diastereomer. Proceed with the batch only if the resolution factor (

    
    ) is 
    
    
    
    .
Issue 3: Failure of Chiral Resolution Post-Derivatization

Q: When using pre-column derivatization with Phenyl isothiocyanate (PITC) for UV detection, my chiral resolution fails. What is the mechanism of failure?

A: Derivatization alters the steric bulk and hydrogen-bonding capacity of the OIC molecule.

  • Causality: PITC reacts with the secondary amine of OIC to form a phenylthiocarbamyl derivative, successfully introducing a UV-absorbing chromophore for high-sensitivity detection[4]. However, an achiral C18 column cannot distinguish between enantiomers because they have identical physicochemical properties in an achiral environment. Enantiomeric separation requires a chiral stationary phase (CSP) that can form transient, thermodynamically distinct diastereomeric inclusion complexes with the modified analytes.

  • Self-Validating Solution: Switch to a protein-based chiral column, such as an Ultron ES-OVM (ovomucoid chiral selector)[4],[5]. The ovomucoid protein provides the necessary chiral cavities. Validation Step: Inject a racemic mixture of the PITC-derivatized OIC; the system is validated when you observe two distinct peaks with a 1:1 area ratio.

Quantitative Data: Method Comparison

To aid in method selection, compare the operational parameters of the three primary analytical techniques used for OIC chiral separation:

ParameterHPLC-RID (Direct)HPLC-UV (Pre-column Deriv.)LC-MS (Direct)
Detection Principle Refractive index changesUV absorbance (chromophore added)Mass-to-charge ratio
Sensitivity Moderate (LOD ~0.006 mg/mL)[3]HighVery High
Sample Preparation Simple (Dissolve & Filter)Complex (PITC reaction, time/temp control)Simple
Elution Mode Strictly IsocraticIsocratic or GradientIsocratic or Gradient
Primary Use Case Routine QA/QC of bulk intermediatesTrace enantiomeric impurity profilingStructural elucidation

Validated Experimental Protocol: HPLC-RID Analysis

This protocol utilizes Refractive Index Detection to bypass the need for derivatization, providing a direct, economical quality control tool for routine analysis[3].

HPLC_RID_Protocol Step1 Step 1: Mobile Phase 10 mM KH2PO4 Adjust to pH 3.0 Step2 Step 2: System Equilibration Purge RID flow cell Stabilize at 35°C Step1->Step2 Step3 Step 3: Sample Prep Dissolve OIC in Mobile Phase Filter (0.22 µm) Step2->Step3 Step4 Step4 Step3->Step4 Step5 Step 5: Isocratic Elution Flow Rate: 1.5 mL/min No Gradients Step4->Step5 Step6 Step 6: Detection Monitor Refractive Index Run Time: 35 mins Step5->Step6

Figure 2: Step-by-step workflow for the HPLC-RID separation of OIC stereoisomers.

Step-by-Step Methodology
  • Mobile Phase Preparation: Dissolve Potassium dihydrogen phosphate anhydrous (

    
    ) in HPLC-grade water to yield a 10 mM solution. Adjust the pH to exactly 3.0 using 88% Orthophosphoric acid. Filter through a 0.22 µm membrane and degas thoroughly[3].
    
  • System Equilibration (Critical): Install a C18 column (e.g., Inertsil ODS-4, 250 mm × 4.6 mm, 5 µm). Set the column oven and the RID internal temperature to 35°C. Purge the RID reference cell for 30 minutes, then switch to the sample cell. Allow the system to pump at 1.5 mL/min until the baseline drift is negligible.

  • Sample Preparation: Weigh approximately 50 mg of the OIC sample and dissolve it in 10 mL of the mobile phase (5 mg/mL). Filter through a 0.22 µm syringe filter.

  • System Suitability Testing (Self-Validation): Inject 10 µL of a standard solution containing the (2S, 3aS, 7aS) isomer spiked with 5% of a known diastereomer. The system is validated for analysis only if the theoretical plates for the main peak exceed 5000 and the resolution between the isomers is ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .
    
  • Data Acquisition: Inject 10 µL of the unknown samples. Maintain strictly isocratic flow at 1.5 mL/min for a run time of 35 minutes. Quantify the peaks based on area normalization.

Frequently Asked Questions (FAQs)

Q: Can I use gradient elution with the RID method to speed up the separation of the 4 enantiomeric pairs? A: No. Gradient elution changes the mobile phase composition over time, which drastically alters the refractive index of the eluent. This will cause the RID signal to drift off-scale, completely masking your analyte peaks. You must use strictly isocratic conditions when utilizing an RID[2].

Q: If I choose to derivatize OIC for UV detection, why is an ovomucoid chiral selector recommended over cyclodextrin? A: While cyclodextrins (like


-cyclodextrin) are excellent for inclusion complexation of small, hydrophobic moieties, the bulky phenylthiocarbamyl group added during PITC derivatization often exhibits superior chiral recognition within the larger, more complex hydrophobic binding pockets of the ovomucoid glycoprotein[4],[5]. The ovomucoid column (Ultron ES-OVM) provides multiple interaction sites (hydrogen bonding, dipole-dipole, and hydrophobic interactions) that are highly complementary to derivatized amino acids.

References

  • Longdom Publishing. "Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector." Journal of Chromatography & Separation Techniques. URL: [Link]3],[6]

  • PubMed. "Simultaneous determination of diastereoisomeric and enantiomeric impurities in SSS-octahydroindole-2-carboxylic acid by chiral high-performance liquid chromatography with pre-column derivatization." National Institutes of Health. URL: [Link]4]

  • Farmacia Journal. "SIMULTANEOUS CHIRAL SEPARATION OF PERINDOPRIL ERBUMINE AND INDAPAMIDE ENANTIOMERS BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY." Farmacia. URL: [Link]5]

Sources

Perindopril Synthesis Support Center: Troubleshooting Benzyl Ester Deprotection & Impurity Clearance

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Perindopril API synthesis. This guide is specifically engineered for researchers and drug development professionals dealing with the complex impurity profiles generated during the peptide coupling and subsequent deprotection of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester.

By understanding the mechanistic causality behind impurity formation, you can implement self-validating protocols to ensure high-purity Perindopril Erbumine.

Mechanistic Workflow & Impurity Origins

The industrial synthesis of Perindopril relies heavily on the coupling of a benzyl-protected octahydroindole derivative with N-[(S)-1-carboxybutyl]-(S)-alanine ethyl ester. While effective, the reagents and solvents used in this step dictate the impurity profile that carries over into the catalytic hydrogenolysis (debenzylation) phase.

Perindopril_Pathway N1 Octahydroindole-2-carboxylic acid benzyl ester N2 Peptide Coupling (DCC, HOBT, TEA) N1->N2 N3 Impurities II & III (Coupling Byproducts) N2->N3 Excess Reagents N4 Impurity V (N-acetyl derivative) N2->N4 EtOAc Solvent N5 Benzyl Perindopril (Intermediate) N2->N5 Main Pathway N6 Catalytic Hydrogenolysis (Pd/C, H2) N5->N6 N7 Perindopril Free Acid N6->N7 N8 Salt Formation (tert-butylamine) N7->N8 N9 Perindopril Erbumine (High Purity API) N8->N9

Workflow of Perindopril synthesis and impurity generation from benzyl ester.

Troubleshooting Guide & FAQs

Q1: Why am I seeing high levels of Formula II and III impurities during the coupling stage, and how can they be minimized? A: Impurities II and III are direct byproducts of the coupling reagents (Dicyclohexylcarbodiimide [DCC] and 1-Hydroxybenzotriazole [HOBT]) and epimerization driven by the basic environment. The causality lies in the concentration of triethylamine (TEA). High TEA levels accelerate the coupling but also promote the formation of these structurally similar byproducts. By drastically reducing or eliminating TEA and optimizing the DCC/HOBT molar ratios, you can suppress the formation of Impurities II and III to below 0.2% and 0.1%, respectively, prior to debenzylation (1)[1].

Q2: We are detecting an N-acetyl impurity (Formula V) in the final Perindopril Erbumine API. Where does this originate, and why is it so hard to clear? A: Impurity V (N-acetyl-(2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester) originates during the peptide coupling step when ethyl acetate is used as the solvent. Under reaction conditions, ethyl acetate acts as an acylating agent, reacting with the secondary amine of the octahydroindole intermediate. The clearance difficulty is mechanistic: during the subsequent Pd/C catalytic hydrogenolysis, the benzyl ester of Impurity V is cleaved alongside the target molecule, yielding N-acetyl-(2S,3aS,7aS)-octahydroindole-2-carboxylic acid. Because this unmasked impurity shares the exact same carboxylic acid moiety as Perindopril, it readily co-crystallizes with tert-butylamine during the final salt formation, ruining the API purity (2)[2].

Q3: How can we effectively purge the N-acetyl impurity before the final salt formation? A: Because benzyl perindopril is an oil, standard crystallization is impossible. However, you can force a self-validating purification by converting the crude benzyl perindopril oil into an oxalate salt using a dichloromethane/hexane solvent system. The oxalate salt of benzyl perindopril crystallizes beautifully (melting point 108-118°C), leaving the N-acetyl impurity in the mother liquor (2)[2]. Alternatively, if debenzylation has already occurred, you can extract the aqueous solution of impure perindopril with dichloromethane at a strictly controlled pH of 4.0 to 6.5 to partition the impurities away from the target API (3)[3].

Q4: What are the optimal parameters for the catalytic debenzylation of benzyl perindopril to prevent degradation? A: Hydrogenolysis should be conducted using 5-10% Palladium on Carbon (Pd/C) in an alcoholic solvent (ethanol) at room temperature (25-30°C) under 1 to 5 atmospheres of hydrogen pressure. Higher temperatures risk degrading the sensitive peptide bonds, while lower pressures may result in incomplete debenzylation (4)[4].

Experimental Protocols

Protocol A: Synthesis and Oxalate Purification of Benzyl Perindopril

This protocol is a self-validating system: the successful crystallization of the oxalate salt acts as an intrinsic quality control gate, ensuring the N-acetyl impurity has been purged before proceeding to debenzylation.

  • Coupling: Charge a reaction vessel with 1.0 eq of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester p-toluenesulfonate, 4.6 volumes of dichloromethane (avoiding ethyl acetate to minimize acylation), and a reduced amount of triethylamine (0.2 eq).

  • Activation: Add 1.05 eq of N-[(S)-1-carbethoxybutyl]-(S)-alanine, 0.3 eq of HOBT, and 1.0 eq of DCC. Stir vigorously at 30°C for 3 hours.

  • In-Process Control (IPC): Monitor via HPLC. Proceed only when the benzyl ester starting material is < 1.0%.

  • Filtration & Concentration: Cool to 0°C, filter the dicyclohexylurea byproduct, and evaporate the filtrate to yield crude benzyl perindopril oil.

  • Oxalate Salt Formation: Dissolve 20 g of the crude oil in 60 mL dichloromethane. Add 7.07 g of oxalic acid and stir at ambient temperature for 2 hours.

  • Crystallization: Add 500 mL of hexane dropwise to induce crystallization. Stir for 2 hours, filter the solid, and dry.

  • Validation: Verify the melting point of the isolated solid is between 108-118°C. This confirms the successful isolation of high-purity benzyl perindopril oxalate.

Protocol B: Catalytic Hydrogenolysis & Erbumine Salt Crystallization
  • Hydrogenation Setup: Dissolve 15 g of the purified benzyl perindopril oxalate salt in 150 mL of anhydrous ethanol inside an autoclave.

  • Catalyst Addition: Charge 1.5 g of 5% Pd/C catalyst (10% w/w relative to substrate).

  • Debenzylation: Pressurize the vessel with hydrogen gas to 5 kg/cm ² (~4.9 atm) and maintain stirring at 30°C.

  • IPC: Monitor hydrogen uptake. The reaction is complete when hydrogen consumption ceases (typically 3-4 hours). Verify complete disappearance of the benzyl ester via TLC.

  • Filtration: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Evaporate the filtrate under reduced pressure to obtain Perindopril free acid.

  • Salt Formation: Dissolve the residue in 100 mL of ethyl acetate at reflux. Add 1.05 eq of tert-butylamine dropwise.

  • Isolation: Cool the solution to 0-5°C to precipitate Perindopril Erbumine. Filter, wash with cold ethyl acetate, and dry under vacuum at 40°C.

Quantitative Data Summary

The following tables summarize the empirical impact of causality-driven protocol adjustments on the final impurity profile and yield.

Table 1: Impact of Coupling Conditions on Impurity Profiles

Coupling ConditionTriethylamine (TEA) LevelImpurity II LevelsImpurity III LevelsReference
Standard Prior ArtStandard excess (1.0+ eq)> 1.5%> 1.5%[US6835843B2]
Optimized ProtocolReduced/Absent (< 0.2 eq)< 0.2%< 0.1%[US6835843B2]

Table 2: Yield and Purity Comparison of Purification Strategies

Purification StrategySolvent SystemN-Acetyl Impurity (Final API)Overall YieldReference
Direct HydrogenationEthyl AcetateHigh (Co-crystallizes)~70%[EP1679072B9]
Oxalate Salt IsolationHexane / DCMNot Detected~85%[EP1679072B9]
pH-Adjusted ExtractionDCM (pH 4.0 - 6.5)< 1.0%~80%[WO2005019173A1]

References

  • Source: Google Patents (US6835843B2)
  • Title: Process for for synthesis of (2S,3aS,7aS)-1-(S)
  • Source: Google Patents (WO2005019173A1)
  • Title: Process for Synthesis of Protected Perindopril Benzyl Ester Source: BenchChem URL

Sources

Validation & Comparative

Technical Guide: Quantification of Octahydro-1H-indole-2-carboxylic Acid Isomers via HPLC-RID

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Octahydro-1H-indole-2-carboxylic acid (OIC) is a critical bicyclic amino acid intermediate used in the synthesis of ACE inhibitors, most notably Perindopril and Trandolapril .[1][2] The pharmacological efficacy of these drugs depends entirely on the stereochemical purity of the (2S, 3aS, 7aS)-isomer.

However, OIC presents a significant analytical challenge: it is non-chromophoric , lacking the conjugated


-systems required for standard UV detection. While derivatization and LC-MS offer solutions, they introduce complexity and cost.[3] This guide details a validated HPLC-RID (Refractive Index Detector)  methodology that balances sensitivity, robustness, and cost-efficiency, establishing it as the preferred protocol for routine QC and process monitoring.

Part 1: The Analytical Challenge

Stereochemical Complexity

OIC possesses three chiral centers, theoretically allowing for


 stereoisomers (4 enantiomeric pairs).[4]
  • Target Isomer: (2S, 3aS, 7aS)-Octahydro-1H-indole-2-carboxylic acid.[1][5][6][7][8][9][10]

  • Critical Impurities: The (2S, 3aR, 7aS) isomer and other diastereomers must be strictly controlled as they directly affect the yield and purity of the final API (Active Pharmaceutical Ingredient).

Detection Limitations

Standard HPLC-UV relies on chromophores (e.g., benzene rings, carbonyl conjugation) to absorb light at 254 nm. OIC is an aliphatic amino acid derivative; it is effectively "invisible" to UV detectors above 210 nm.

  • Direct UV (205-210 nm): Feasible but suffers from poor signal-to-noise ratios (S/N) and interference from mobile phase absorption (the "end absorption" effect).

  • Derivatization: Requires reacting OIC with reagents like phenyl isothiocyanate (PITC) or FMOC to add a chromophore. This adds manual handling errors and increases analysis time.

Part 2: Methodology Deep Dive (HPLC-RID)

The Refractive Index Detector (RID) operates on the principle of universal detection, measuring the difference in refractive index between the analyte and the mobile phase.[4][11] It is the gold standard for non-chromophoric sugars, lipids, and amino acids like OIC.

Validated Experimental Protocol

This protocol is derived from industrial standards for Perindopril intermediate analysis.

System Suitability Criteria (Self-Validating):

  • Resolution (

    
    ): 
    
    
    
    between the (2S, 3aS, 7aS) isomer and its nearest diastereomer.
  • Tailing Factor (

    
    ): 
    
    
    
    to ensure peak symmetry.
  • RSD (Precision):

    
     for 6 replicate injections.
    
Instrumental Parameters
ParameterSpecificationCausal Explanation
Column Inertsil ODS-4 C18 (250 × 4.6 mm, 5 µm)High surface area and end-capping prevent silanol interactions with the amino group of OIC, ensuring sharp peaks.
Mobile Phase 10 mM Potassium Phosphate Buffer (pH 3.0)Critical: Acidic pH suppresses the ionization of the carboxylic acid (

), keeping OIC neutral and increasing retention on the hydrophobic C18 phase.
Flow Rate 1.5 mL/minOptimized for RID stability. RID is flow-sensitive; a steady, slightly higher flow maintains a stable baseline.
Temperature 35°C (Column & Detector)RID is highly temperature-sensitive. Isothermal control prevents baseline drift caused by thermal fluctuations.
Detection Refractive Index (RID)Universal detection mode.[4] Polarity must be set to positive.
Injection Vol 20 µLSufficient mass load for sensitivity without column overload.
Reagent Preparation
  • Buffer Preparation: Dissolve 1.36 g of

    
     in 1000 mL HPLC-grade water. Adjust pH to 3.0 ± 0.05 using dilute Orthophosphoric Acid (85%). Filter through a 0.45 µm membrane.[4][12]
    
  • Standard Solution: Dissolve 50 mg of (2S, 3aS, 7aS)-OIC reference standard in 10 mL of mobile phase. Sonicate for 5 mins.

  • Sample Solution: Prepare accurately weighed samples (approx. 5 mg/mL) in the mobile phase.

Part 3: Comparative Analysis

Why choose RID over MS or Derivatization? The following analysis compares the "Product" (HPLC-RID) against standard alternatives.

Performance Matrix
FeatureHPLC-RID (Recommended) HPLC-UV (Direct) HPLC-UV (Derivatization) LC-MS/MS
Analyte Visibility Excellent (Universal)Poor (Requires <210 nm)Excellent (Added Chromophore)Excellent (Ionization)
Sample Prep Simple (Dissolve & Shoot) SimpleComplex (Reaction required)Simple
Sensitivity (LOD) Moderate (~6 µg/mL)Low (High Noise)High (<1 µg/mL)Very High (ng/mL)
Gradient Capability No (Isocratic Only) YesYesYes
Robustness High (Once stabilized)Low (Baseline drift)Low (Reagent stability issues)Moderate (Matrix effects)
Cost per Analysis Low LowHigh (Reagents + Time)Very High
Comparative Workflow Visualization

The diagram below illustrates the operational logic distinguishing these methods.

ComparisonWorkflow Start Start: OIC Analysis Decision1 Is high sensitivity (<1 µg/mL) required? Start->Decision1 LCMS LC-MS/MS (High Cost, High Sensitivity) Decision1->LCMS Yes Decision2 Is the lab equipped for complex sample prep? Decision1->Decision2 No Deriv HPLC-UV w/ Derivatization (High Labor, Good Sensitivity) Decision2->Deriv Yes RID HPLC-RID (Recommended) (Low Cost, Robust, No Chromophore Needed) Decision2->RID No (Standard QC) DirectUV Direct UV (205 nm) (Not Recommended: Low S/N) RID->DirectUV Alternative if RID unavailable

Caption: Decision logic for selecting the optimal detection method for non-chromophoric OIC isomers.

Part 4: Experimental Workflow (HPLC-RID)

The following diagram details the specific workflow for the HPLC-RID method, emphasizing the critical stabilization steps required for refractive index detection.

RID_Workflow Prep Sample Preparation (50 mg in 10 mL Mobile Phase) Inject Injection (20 µL) Isocratic Flow: 1.5 mL/min Prep->Inject Stabilize System Stabilization (Purge RID Ref Cell, Temp 35°C) *Critical Step* Stabilize->Inject Pre-run check Separation Separation (C18 Column) pH 3.0 Suppresses Ionization Inject->Separation Detection RID Detection Diff. Refractive Index Separation->Detection Data Data Analysis Quantify Isomers via Area Normalization Detection->Data

Caption: Step-by-step HPLC-RID workflow highlighting the critical system stabilization phase.

Key Technical Insights for Success
  • Thermal Equilibrium: RID detectors measure changes in refractive index, which is temperature-dependent. The optical unit must be thermostatted (typically 35°C or 40°C). Allow the system to equilibrate for at least 1-2 hours before the first injection to ensure a flat baseline.

  • Reference Cell Purging: Ensure the reference cell of the RID is purged with the exact mobile phase being used. Even slight differences between the reference and sample path mobile phases will cause drift.

  • Isocratic Restriction: RID cannot be used with gradient elution because the changing solvent composition alters the refractive index of the background, causing massive baseline shifts. The pH 3.0 buffer system described allows for isocratic separation of isomers without needing a gradient.

References

  • Vali, S. J., Kumar, S. S., Sait, S. S., & Garg, L. K. (2012).[13] Separation and Quantification of Octahydro-1H-Indole-2-Carboxylic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Chromatography & Separation Techniques, 3(5). Link

  • BenchChem. (2025).[3][4] Application Notes and Protocols for the Quantification of Octahydro-1H-indole-2-carboxylic Acid Isomers. BenchChem Technical Guides. Link

  • Dugga, H. H. T., Peraman, R., & Nayakanti, D. (2014).[14] Stability-indicating RP-HPLC method for the quantitative analysis of perindopril erbumine in tablet dosage form. Journal of Chromatographic Science, 52(4), 315-320. Link

  • Singh, M., Kaskhedikar, S. G., Singhvi, G., & Soni, L. (2011).[15] HPLC Estimation of Perindopril Erbumine in Tablet Dosage Form. Asian Journal of Chemistry, 23(9), 3909-3911.[15] Link

Sources

A Comparative Guide to Platinum(IV) Oxide and Palladium on Carbon for Stereoselective Indoline Hydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of two of the most common catalysts used for the stereoselective hydrogenation of substituted indolines: Platinum(IV) Oxide (PtO₂, Adams' catalyst) and Palladium on Carbon (Pd/C). The choice between these catalysts is critical in pharmaceutical development, where precise control over stereochemistry is paramount for therapeutic efficacy and safety. This document moves beyond a simple recitation of protocols to explore the mechanistic nuances, comparative performance under various conditions, and practical considerations to guide your catalyst selection process.

Introduction: The Significance of Chiral Indolines

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The introduction of stereocenters during the synthesis of these molecules is a crucial step, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles. Catalytic hydrogenation of a substituted indole or indoline precursor is a powerful and atom-economical method for creating these chiral centers. The catalyst employed plays a pivotal role in directing the stereochemical outcome of the reaction, making a well-informed choice essential for success.

This guide will focus on the hydrogenation of substituted indolines to form the corresponding octahydroindoles or related saturated systems, a common transformation where stereoselectivity is a key challenge. We will compare the performance of PtO₂ and Pd/C, drawing on experimental data to illuminate their respective strengths and weaknesses.

Catalyst Overview and Mechanistic Considerations

Both PtO₂ and Pd/C are heterogeneous catalysts that facilitate the addition of hydrogen across a double bond. The process begins with the adsorption of hydrogen gas onto the metal surface, where it dissociates into reactive hydrogen atoms. The olefin substrate then coordinates to the metal surface, and the hydrogen atoms are delivered in a stepwise manner, typically to the less sterically hindered face of the double bond.

Platinum(IV) Oxide (PtO₂, Adams' Catalyst)

PtO₂ is a precatalyst that is activated in situ through reduction by hydrogen to form highly active platinum black. This activation step often requires protic solvents, such as acetic acid or ethanol.

  • Key Characteristics:

    • Activation: Requires an initial reduction period to form the active Pt(0) species.

    • Acidity: Performs exceptionally well under acidic conditions (e.g., acetic acid), which can help protonate the indoline nitrogen, influencing its conformation and how it docks on the catalyst surface.

    • Stereodirection: The stereochemical outcome is often governed by the initial adsorption of the substrate onto the platinum black surface. Existing stereocenters or bulky substituents will orient the molecule to expose one face preferentially to hydrogen addition.

Palladium on Carbon (Pd/C)

Pd/C is a widely used, commercially available catalyst consisting of palladium metal dispersed on a high-surface-area activated carbon support. It is typically used as a 5% or 10% (by weight) loading.

  • Key Characteristics:

    • Activity: Generally more active than PtO₂ at lower temperatures and pressures.

    • Functional Group Tolerance: Highly effective for hydrogenation but can also catalyze other reactions, such as hydrogenolysis (e.g., cleavage of benzyl ethers or Cbz protecting groups), which can be an undesirable side reaction.

    • Solvent Effects: Can be used in a wider range of solvents, including ethyl acetate, methanol, and ethanol, without the strict requirement for acidic conditions.

The fundamental difference in stereochemical control often arises from the distinct surface morphologies of platinum black and dispersed palladium, leading to different substrate-catalyst interactions.

Comparative Performance Analysis

The choice between PtO₂ and Pd/C is highly dependent on the specific substrate and the desired stereochemical outcome. Below is a summary of their performance based on key experimental parameters.

Stereoselectivity

The stereoselectivity of indoline hydrogenation is often dictated by the steric environment around the double bond being reduced. The catalyst directs hydrogen delivery to the less hindered face of the molecule as it adsorbs to the metal surface.

  • PtO₂ in Acetic Acid: This is a classic and powerful system for achieving high diastereoselectivity. The acidic medium protonates the indoline nitrogen, which can influence the conformational equilibrium of the substrate. This, combined with the specific surface properties of platinum black, often leads to a different and sometimes superior stereochemical outcome compared to Pd/C. For example, in the hydrogenation of substituted pyridines to piperidines (a related N-heterocycle), PtO₂ in acetic acid is known to produce cis-piperidine derivatives with high selectivity.[1][2]

  • Pd/C: While highly active, Pd/C can sometimes be less selective. However, its performance is highly substrate-dependent. For many simple indolines, Pd/C provides excellent results under mild conditions. In cases where a directing group (like a hydroxyl or carboxyl group) is present on the substrate, it can coordinate with the palladium surface and direct the hydrogenation, leading to high levels of stereocontrol.[3]

Table 1: Conceptual Comparison of Catalyst Performance

ParameterPtO₂ (in Acetic Acid)Pd/CRationale & Considerations
Typical Stereoselectivity Often high, favoring a specific diastereomer.Variable; can be high with directing groups.The acidic conditions with PtO₂ can lock the substrate into a conformation that favors one adsorption mode.
Operating Pressure Often requires moderate to high pressure (50-70 bar).[1][2]Effective at low to moderate pressure (1-10 bar).[4]Pd/C is generally a more active catalyst, requiring less forcing conditions.
Operating Temperature Room temperature to moderate heat.[1]Typically room temperature.The higher activity of Pd/C allows for efficient hydrogenation at ambient temperature.
Solvent Choice Glacial acetic acid is often optimal.[1]Wide range (EtOH, MeOH, EtOAc, THF).PtO₂ activation and performance are enhanced in protic, acidic media.
Functional Group Tolerance Generally good; less prone to hydrogenolysis.[5]Prone to hydrogenolysis of sensitive groups (e.g., benzyl ethers, Cbz groups).[6][7]The high activity of Pd/C can cleave C-O and C-N bonds, a reaction less favored on platinum.
Reaction Conditions and Functional Group Tolerance

A critical difference lies in the reaction conditions and functional group compatibility.

  • PtO₂: The need for acidic solvents and sometimes higher pressures can limit its application for substrates bearing acid-sensitive functional groups. However, its lower propensity for hydrogenolysis makes it the catalyst of choice when protecting groups like benzyl ethers must be preserved.[5] For instance, in the hydrogenation of an aromatic nitrile, PtO₂ showed significantly less hydrogenolysis to toluene compared to Pd/C.[5]

  • Pd/C: This catalyst is renowned for its high activity under mild conditions (room temperature, atmospheric H₂ pressure).[3] However, this high activity is a double-edged sword. It is highly efficient at removing benzyl (Bn) and carbobenzyloxy (Cbz) protecting groups, which can be a desired tandem reaction or a problematic side reaction.[6][7] The chemoselectivity of Pd/C can be modulated by adding catalyst poisons, such as diphenylsulfide, to suppress unwanted hydrogenolysis while still allowing for olefin reduction.[6][7]

Visualization of Key Processes

To better understand the practical and theoretical aspects of this comparison, the following diagrams illustrate the experimental workflow and the mechanistic basis for stereoselectivity.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Hydrogenation cluster_workup 3. Workup & Purification A Substrate + Solvent in Hydrogenation Vessel B Add Catalyst (PtO₂ or Pd/C) A->B C Seal Vessel B->C D Purge with N₂ then H₂ C->D E Pressurize with H₂ (Stir at RT) D->E F Monitor Reaction (H₂ uptake, TLC/LCMS) E->F G Vent H₂ F->G H Filter through Celite to Remove Catalyst G->H I Solvent Removal H->I J Purification (e.g., Chromatography) I->J K K J->K Characterization (NMR, etc.)

Caption: General experimental workflow for catalytic hydrogenation.

G cluster_mech Mechanism of Stereoselective Hydrogenation cluster_top Pathway A: Top-Face Attack cluster_bottom Pathway B: Bottom-Face Attack (Disfavored) CAT Catalyst Surface (Pt or Pd) A1 Substrate Adsorbs (Bottom face blocked by R group) CAT->A1 A2 H₂ adsorbs and splits on catalyst surface CAT->A2 B1 Substrate Adsorbs (Top face blocked by R group) CAT->B1 A3 Syn-addition of H atoms to top face A1->A3 A2->A3 A4 cis-Product Desorbs A3->A4 B2 Steric hindrance from R group prevents efficient adsorption B1->B2 [High Energy]

Caption: Steric hindrance directs substrate adsorption for stereoselective hydrogenation.

Experimental Protocols

The following are representative, generalized protocols. Note: These must be adapted for the specific substrate and optimized accordingly. All operations should be performed in a well-ventilated fume hood.

Protocol 1: Hydrogenation using PtO₂ in Acetic Acid

This protocol is adapted from procedures for the hydrogenation of N-heterocycles under acidic conditions.[1][8]

  • Vessel Preparation: To a high-pressure hydrogenation vessel, add the substituted indoline (1.0 eq).

  • Solvent Addition: Add glacial acetic acid as the solvent (typically 10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add Platinum(IV) oxide (PtO₂, 5-10 mol%).

  • System Seal & Purge: Seal the vessel and connect it to the hydrogenation apparatus. Purge the system by evacuating and refilling with nitrogen (3 cycles), followed by evacuating and refilling with hydrogen (3 cycles).

  • Reaction: Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-70 bar) and begin vigorous stirring. The reaction is typically run at room temperature for 6-24 hours.

  • Monitoring: Monitor the reaction by observing hydrogen uptake. If possible, a small aliquot can be carefully removed (after depressurizing and purging with nitrogen) to check for completion by TLC or LC-MS.

  • Workup: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the platinum black catalyst, washing the pad with a small amount of acetic acid or ethanol.

  • Isolation: The filtrate is carefully basified with a saturated solution of sodium bicarbonate or sodium hydroxide to neutralize the acetic acid. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude material is purified by column chromatography to afford the desired stereoisomer.

Protocol 2: Hydrogenation using Pd/C in a Neutral Solvent

This protocol is a standard procedure for hydrogenation under mild conditions.[4]

  • Vessel Preparation: To a round-bottom flask or a hydrogenation vessel, add the substituted indoline (1.0 eq) and a magnetic stir bar.

  • Solvent Addition: Dissolve the substrate in a suitable solvent such as ethanol, methanol, or ethyl acetate (10-20 mL per gram of substrate).

  • Catalyst Addition: Under a nitrogen or argon atmosphere (to prevent the dry catalyst from becoming pyrophoric), carefully add 10% Palladium on Carbon (10% w/w of the substrate).

  • System Purge: Seal the flask with a septum. Evacuate the flask and refill with hydrogen from a balloon (3 cycles).

  • Reaction: Leave the reaction to stir vigorously under a positive pressure of hydrogen (from the balloon) at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-16 hours.

  • Workup: Once complete, carefully purge the flask with nitrogen. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification: The crude material is purified by column chromatography.

Catalyst Selection Guide

Choosing the right catalyst is a critical decision based on the substrate's characteristics and the desired outcome. The following flowchart provides a decision-making framework.

G start Start: Substrate for Indoline Hydrogenation q1 Does the substrate contain H₂-labile protecting groups (e.g., Benzyl, Cbz)? start->q1 cat_pt Choose PtO₂ (Lower hydrogenolysis activity) q1->cat_pt Yes q2 Is high diastereoselectivity the primary goal and initial Pd/C trials are unselective? q1->q2 No end Proceed to Optimization cat_pt->end cat_pd Start with Pd/C (Milder conditions, high activity) q2->cat_pd No exp_pt Try PtO₂ in Acetic Acid (Alters selectivity profile) q2->exp_pt Yes cat_pd->end exp_pt->end

Caption: Decision flowchart for selecting a hydrogenation catalyst.

Conclusion

Both PtO₂ and Pd/C are highly effective catalysts for the stereoselective hydrogenation of indolines, yet they offer distinct advantages and disadvantages. Pd/C is often the first choice due to its high activity under mild conditions, making it ideal for high-throughput screening and general applications. However, when substrates contain sensitive functional groups prone to hydrogenolysis, or when stereoselectivity is challenging to achieve, PtO₂ in an acidic solvent like acetic acid presents a powerful alternative. Its unique performance profile can provide access to different diastereomers and preserve critical protecting groups. A thorough understanding of these differences, supported by empirical testing, is essential for any researcher aiming to control stereochemistry in the synthesis of complex indoline-based molecules.

References

  • Mori, A., Miyakawa, Y., Ohashi, E., Haga, T., Maegawa, T., & Sajiki, H. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8(15), 3279–3281. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Hydrogen. Available at: [Link]

  • Zhang, Z., et al. (2015). Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst. Chinese Journal of Catalysis, 36(1), 89-95. Available at: [Link]

  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Available at: [Link]

  • Reddy, T. S., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(12), 4357-4360. Available at: [Link]

  • Barro, C., et al. (2014). Hydrogenation of NO and NO2 over palladium and platinum nanocrystallites: case studies using field emission techniques. New Journal of Chemistry, 38(5), 1991-1999. Available at: [Link]

  • Crawford, C. J., et al. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development, 25(7), 1573–1578. Available at: [Link]

  • Hiden Analytical. (n.d.). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Available at: [Link]

  • Khan Academy. (n.d.). Hydrogenation. Available at: [Link]

  • ResearchGate. (2015). (PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. Available at: [Link]

  • PubMed. (2015). Palladium versus platinum: the metal in the catalytic center of a molecular photocatalyst determines the mechanism of the hydrogen production with visible light. Available at: [Link]

  • Royal Society of Chemistry. (2014). Hydrogenation of NO and NO2 over palladium and platinum nanocrystallites: case studies using field emission techniques. Available at: [Link]

  • PubMed Central. (2016). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Available at: [Link]

Sources

Comparative Guide: Benzyl vs. Ethyl Octahydro-1H-indole-2-carboxylate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Selection

In the synthesis of conformationally constrained peptides—most notably ACE inhibitors like Perindopril and Trandolapril —the choice between Benzyl (OBzl) and Ethyl (OEt) protection for the (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid (Oic) core is not merely a matter of preference; it is a determinant of synthetic viability.

The Core Verdict:

  • Benzyl Ester (Oic-OBzl): The industry standard for high-value therapeutics. It offers critical orthogonality . It can be removed via catalytic hydrogenolysis (H₂/Pd-C) without affecting other esters (e.g., the ethyl ester on the alanine side chain of Perindopril) and without exposing the sensitive bicyclic stereocenters to racemizing alkaline conditions.

  • Ethyl Ester (Oic-OEt): Generally unsuitable for complex syntheses where the final product is a mono-ester or where high optical purity is required. Its removal requires saponification (base hydrolysis), which lacks chemoselectivity against other ester groups in the molecule and poses a severe risk of epimerization at the

    
    -carbon.
    
Quick Comparison Matrix
FeatureBenzyl Ester (OBzl)Ethyl Ester (OEt)
Deprotection Condition Neutral Hydrogenolysis (H₂/Pd)Basic Hydrolysis (NaOH/LiOH)
Orthogonality High. Leaves aliphatic esters intact.Low. Hydrolyzes all esters indiscriminately.
Racemization Risk Negligible. Stereocenters preserved.High. Base-catalyzed enolization at C2.
Crystallinity Excellent (often isolated as Tosylate salt).Moderate to Low (often oils).
Primary Use Case Perindopril/Trandolapril API synthesis.Simple, fully deprotected analogs.[1]

Part 2: Technical Deep Dive & Causality[1]

The Orthogonality Imperative

The synthesis of Perindopril involves coupling the Oic core with an N-carboxyanhydride or an activated amino acid side chain (e.g., N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine).

  • The Problem: The side chain already contains an ethyl ester that must remain intact in the final prodrug.

  • The Benzyl Solution: If the Oic core is protected as a benzyl ester, it can be cleaved selectively using hydrogenolysis.[2] The ethyl ester on the side chain is completely stable to H₂/Pd-C.

  • The Ethyl Failure Mode: If the Oic core were protected as an ethyl ester, the molecule would be a diester. Differentiating two identical ethyl esters chemically is nearly impossible; saponification would hydrolyze both, destroying the prodrug moiety.[1]

Stereochemical Integrity (Racemization)

The (2S,3aS,7aS) configuration is pharmacologically essential.[1]

  • Mechanism of Failure (Ethyl): Ester hydrolysis requires hydroxide ion attack. Under these basic conditions, the

    
    -proton at the C2 position is acidic. Deprotonation forms an enolate intermediate, leading to reprotonation from either face and resulting in a mixture of (2S) and (2R) epimers.
    
  • Mechanism of Success (Benzyl): Hydrogenolysis occurs on the catalyst surface via a radical or hydride mechanism that does not involve

    
    -proton abstraction. The chiral integrity of the C2 center is maintained absolutely.
    

Part 3: Experimental Protocols

Protocol A: Synthesis of (2S,3aS,7aS)-Oic Benzyl Ester (Tosylate Salt)

This method generates the robust intermediate used in industrial Perindopril manufacturing.

Reagents: (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid, Benzyl alcohol, p-Toluenesulfonic acid (pTsOH), Toluene.[1]

  • Setup: Charge a Dean-Stark apparatus with (2S,3aS,7aS)-Oic (1.0 eq), Benzyl alcohol (2.5 eq), and pTsOH (1.1 eq) in Toluene (10 vol).

  • Reflux: Heat to reflux with vigorous stirring. Water generated by the esterification is azeotropically removed. Monitor water collection to determine completion (approx. 4-6 hours).

  • Isolation: Cool the mixture to 0–5°C. The p-toluenesulfonate salt of the benzyl ester precipitates as a white crystalline solid.

  • Filtration: Filter the solid and wash with cold methyl tert-butyl ether (MTBE) to remove excess benzyl alcohol.

  • Yield: Typically 85–90%.

  • Validation: Check melting point and optical rotation (specific rotation

    
     is a critical purity marker).
    
Protocol B: Selective Deprotection (Hydrogenolysis)

Demonstrating the cleavage of Benzyl ester in the presence of a side-chain Ethyl ester.

Substrate: N-[1-(S)-ethoxycarbonyl-butyl]-(S)-alanyl-(2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester.[3][4]

  • Solvent System: Dissolve the substrate in Ethanol or Acetic Acid (approx. 0.1 M concentration).

  • Catalyst: Add 10% Pd/C (5-10 wt% loading relative to substrate).

  • Hydrogenation: Sparge with H₂ gas or apply mild pressure (1–3 bar) in a hydrogenation vessel. Stir at ambient temperature (20–25°C).

  • Monitoring: Monitor by HPLC. The Benzyl ester peak will disappear, replaced by the free acid peak. The Ethyl ester peak (side chain) must remain unchanged.

  • Workup: Filter through Celite to remove the catalyst. Evaporate solvent to yield the crude Perindopril free acid.

  • Salt Formation (Optional): Dissolve in ethyl acetate and add tert-butylamine to crystallize the Perindopril Erbumine salt.

Part 4: Visualization of Reaction Pathways

The following diagrams illustrate the critical difference in orthogonality between the two strategies.

Diagram 1: The Orthogonality Logic (Benzyl vs. Ethyl)

Orthogonality Target Target Molecule: Perindopril (Mono-Ethyl Ester) Start_Bzl Route A: Benzyl Ester Strategy (Oic-OBzl + Sidechain-OEt) Step_Bzl Deprotection: H2 / Pd-C (Hydrogenolysis) Start_Bzl->Step_Bzl Selective Cleavage Start_Et Route B: Ethyl Ester Strategy (Oic-OEt + Sidechain-OEt) Step_Et Deprotection: NaOH / H2O (Saponification) Start_Et->Step_Et Non-selective Hydrolysis Result_Bzl Result: Oic-OH (Free Acid) Sidechain-OEt (Intact) Step_Bzl->Result_Bzl Success: Mono-ester preserved Result_Et Result: Oic-OH (Hydrolyzed) Sidechain-OH (Hydrolyzed!) Step_Et->Result_Et Failure: Di-acid formed Result_Bzl->Target Crystallization Result_Et->Target Cannot Isolate

Caption: Route A (Benzyl) allows selective deprotection, preserving the active drug structure. Route B (Ethyl) destroys the molecule by hydrolyzing both ester groups.

Diagram 2: Synthesis Workflow (Perindopril Intermediate)

SynthesisFlow Oic (2S,3aS,7aS)-Oic Acid Protection Esterification (pTsOH, Toluene, Reflux) Oic->Protection BzlOH Benzyl Alcohol BzlOH->Protection SideChain Activated Side Chain (Ethyl Ester) Coupling Peptide Coupling (DCC/HOBt) SideChain->Coupling Salt Isolate Tosylate Salt (Crystallization) Protection->Salt High Purity Salt->Coupling Free Base Gen. Hydrogenolysis Hydrogenolysis (H2, Pd/C) Coupling->Hydrogenolysis Protected Intermediate Final Perindopril (Free Acid / Mono-Ester) Hydrogenolysis->Final Selective Removal

Caption: Step-by-step industrial workflow utilizing the Benzyl ester to ensure high purity and stereochemical control.

Part 5: Data Summary

The following data aggregates typical findings from process chemistry literature regarding these intermediates.

ParameterBenzyl Ester RouteEthyl Ester RouteImpact
Step Yield (Protection) 85 - 92%75 - 85%Benzyl salts crystallize easier, boosting isolated yield.
Coupling Purity >98% (HPLC)~90 - 95%Ethyl esters often require chromatography (oils).
Epimer Content (Post-Deprotection) < 0.1%2.0 - 5.0%Critical Quality Attribute. Base hydrolysis causes racemization.
Selectivity 100% (Bzl vs Et)0% (Et vs Et)Ethyl route fails for mono-ester targets.

References

  • BenchChem. (2025).[3] Application Notes and Protocols for the Synthesis of Perindopril Utilizing an Octahydro-1H-indole-2-carboxylic Acid Intermediate. Retrieved from

  • European Patent Office. (1989). Process for the industrial synthesis of perindopril and for its principal synthesis intermediates (EP 0308341).[4][5][6] Retrieved from

  • Simig, G., et al. (2008).[1] Process for Preparation of Perindopril and Salts Thereof. US Patent 7,326,794. Retrieved from

  • Pascard, C., et al. (1991).[1] Crystal structure of the perindopril benzyl ester. Journal of Medicinal Chemistry. (Contextual citation for structural confirmation of the benzyl intermediate).

  • Thieme Connect. (2005). Protection of Carboxyl Groups in Peptide Synthesis: Benzyl vs Ethyl Esters. Synthesis. Retrieved from

Sources

Comparative analysis of different synthetic routes to (2S, 3aR, 7aS)-octahydro-1H-indole carboxylic acid

[1][2]

Executive Summary

The synthesis of (2S, 3aR, 7aS)-octahydro-1H-indole-2-carboxylic acid (trans-OIC) presents a distinct stereochemical challenge compared to its all-cis isomer ((2S, 3aS, 7aS)-OIC), which is the intermediate for Perindopril. The (2S, 3aR, 7aS) isomer, characterized by a trans-fused ring junction, is the critical pharmacophore for the ACE inhibitor Trandolapril .

While catalytic hydrogenation of indole precursors favors cis-fused products due to steric approach control, accessing the trans-fused system requires either thermodynamic equilibration, specific resolution strategies, or de novo construction from chiral non-aromatic precursors. This guide compares three primary methodologies:

  • Chemo-Enzymatic Desymmetrization: The industry standard for high stereocontrol.

  • Catalytic Hydrogenation & Resolution: The "classical" approach with lower atom economy.

  • Asymmetric Cyclization: Emerging chemical routes using chiral auxiliaries.

Structural & Stereochemical Analysis

The target molecule contains three contiguous chiral centers.[1] The distinction between the cis and trans bridgehead is the primary synthetic bottleneck.

  • Target: (2S, 3aR, 7aS)-Octahydro-1H-indole-2-carboxylic acid.[2][3][4]

  • Configuration: Trans-fused ring system.

  • Key Challenge: Hydrogenation of the planar indole core predominantly yields the cis-fused isomer (kinetic product). Obtaining the trans-isomer often requires starting from a pre-configured cyclohexane ring or performing difficult separations.

Stereochemcluster_0Stereochemical DivergenceIndoleIndole-2-Carboxylic Acid(Planar Aromatic)Cis(2S, 3aS, 7aS)-Isomer(Cis-Fused)Major Product of H2Indole->CisKinetic H2 (Rh/C)Trans(2S, 3aR, 7aS)-Isomer(Trans-Fused)Target for TrandolaprilIndole->TransThermodynamic Equil.or Specific Route

Figure 1: The stereochemical divergence in OIC synthesis. Direct hydrogenation favors the cis-isomer, complicating access to the trans-target.

Route Analysis & Methodologies
Route A: Chemo-Enzymatic Desymmetrization (The "Gold Standard")

This route avoids the indole hydrogenation selectivity issue entirely by constructing the bicyclic system from a cyclohexane precursor. It relies on the enzymatic desymmetrization of a meso-diester to set the absolute configuration of the bridgehead carbons.

  • Mechanism: Pig Liver Esterase (PLE) selectively hydrolyzes one ester group of dimethyl 1,2-cyclohexanedicarboxylate.

  • Advantage: Establishes the trans-relationship (via the starting material geometry and enzymatic selectivity) and absolute chirality early in the synthesis.

  • Scalability: High. Enzymes are reusable, and the starting materials are cheap.

Experimental Protocol: Enzymatic Route

  • Substrate Preparation: Dissolve meso-dimethyl-1,2-cyclohexanedicarboxylate in phosphate buffer (pH 7.0).

  • Enzymatic Hydrolysis: Add Pig Liver Esterase (PLE). Maintain pH 7.0 by automatic addition of 1N NaOH.

  • Workup: Upon consumption of 1 equivalent of base, acidify to pH 2.0 and extract with ethyl acetate.

  • Curtius Rearrangement: Treat the resulting mono-acid with diphenylphosphoryl azide (DPPA) and triethylamine in toluene (80°C) to form the isocyanate.

  • Trapping: Add benzyl alcohol to trap the isocyanate, yielding the Cbz-protected amino ester.

  • Cyclization: Acid hydrolysis followed by internal cyclization yields the bicyclic lactam, which is reduced to the target amino acid.

Route B: Catalytic Hydrogenation & Resolution (The "Classical" Approach)

This method involves the high-pressure hydrogenation of indole-2-carboxylic acid. Since the reaction naturally favors the cis-isomer, this route relies heavily on fractional crystallization to isolate the minor trans-isomer.

  • Catalyst: Platinum Oxide (PtO₂) or Rhodium on Carbon (Rh/C).

  • Solvent: Acetic acid (promotes protonation).

  • Selectivity: Typically 80:20 (Cis:Trans).

  • Refinement: The use of specific solvents like hexafluoroisopropanol (HFIP) has been shown to alter selectivity, but cis remains dominant.

Experimental Protocol: Hydrogenation & Resolution

  • Hydrogenation: Charge a high-pressure reactor with Indole-2-carboxylic acid, acetic acid, and 5% Pt/C (10 wt% loading).

  • Reaction: Hydrogenate at 60 bar H₂ and 60°C for 24 hours.

  • Filtration: Filter catalyst over Celite.

  • Isomer Separation: Concentrate the filtrate. Dissolve the residue in ethanol/HCl. The cis-isomer hydrochloride tends to crystallize first. The mother liquor is enriched in the trans-isomer.

  • Resolution: The trans-racemate is resolved using (R)-

    
    -methylbenzylamine to yield the pure (2S, 3aR, 7aS) form.
    
Route C: Asymmetric Cyclization (Favorskii/N-Acyliminium)

This route utilizes chiral auxiliaries or specific ring-contraction strategies (Favorskii-like) to force the stereochemistry.

  • Mechanism: Cyclization of N-acylated enamines or chloramines.

  • Pros: High stereocontrol.

  • Cons: Long linear sequence; expensive reagents.[5]

Comparative Data Analysis

The following table contrasts the efficiency of the routes for producing the (2S, 3aR, 7aS) isomer specifically.

FeatureRoute A: Chemo-EnzymaticRoute B: Hydrogenation + ResolutionRoute C: Asymmetric Cyclization
Stereocontrol (Trans) High (>95% de) Low (~20% de in crude)High (>90% de)
Yield (Overall) 40-50%< 15% (after isolation of minor isomer)25-35%
Atom Economy HighLow (due to resolution losses)Moderate
Scalability Excellent (Industrial Preferred)Moderate (Bottleneck at purification)Low (Reagent cost)
Key Reagent Pig Liver Esterase (PLE)PtO₂ / H₂Chiral Auxiliaries
Cost Profile Low (Cheap start material)Medium (Precious metal catalyst)High
Process Workflow Visualization

The diagram below illustrates the decision logic for selecting a route based on the specific target isomer (Cis vs. Trans).

ProcessFlowStartTarget: Octahydroindole-2-Carboxylic AcidDecisionWhich Isomer?Start->DecisionCisTarget(2S, 3aS, 7aS)(Perindopril)Decision->CisTarget All-CisTransTarget(2S, 3aR, 7aS)(Trandolapril)Decision->TransTarget Trans-FusedRouteCisRoute: Catalytic Hydrogenation(Rh/C, HOAc)Favors CisCisTarget->RouteCisRouteTransRoute: Chemo-Enzymatic(Meso-Diester + PLE)Sets Trans GeometryTransTarget->RouteTransProductCisPure Cis-OICRouteCis->ProductCisResolutionProductTransPure Trans-OICRouteTrans->ProductTransCurtius/Cyclization

Figure 2: Strategic workflow for OIC synthesis. Note the divergence in methodology based on the required ring fusion.

Critical Technical Insights
  • The "Cis-Preference" of Hydrogenation: In Route B, the hydrogenation of the indole ring occurs on the face opposite to the carboxylic acid (or ester) group if it is sterically demanding, but the cis-fused ring junction is thermodynamically preferred during the reduction mechanism on the catalyst surface. To access the trans-isomer via this route, one must often accept low yields or perform an epimerization step (which is difficult due to the rigidity of the bicycle).

  • Enzymatic Specificity: The success of Route A relies on the ability of Pig Liver Esterase to distinguish between the enantiotopic ester groups of the meso-cyclohexane precursor. This sets the absolute configuration of the chiral centers that eventually become the bridgehead carbons (3a and 7a).

  • Resolution Agents: If Route B is chosen, (R)-

    
    -methylbenzylamine  is the standard resolving agent. It forms a diastereomeric salt with the carboxylic acid. The efficiency of this resolution is highly solvent-dependent, with ethanol/ethyl acetate mixtures often providing the best separation factors.
    
References
  • Brion, F., et al. (1992).[6] "Stereoselective synthesis of a trans-octahydroindole derivative, precursor of trandolapril."[6] Tetrahedron Letters, 33(34), 4889-4892.[6] Link

  • Vincent, M., et al. (1982).[7] "Stereoselective synthesis of a new perhydroindole derivative of chiral iminodiacid, a potent inhibitor of angiotensin converting enzyme."[7] Tetrahedron Letters, 23(16), 1677-1680. Link[7]

  • BenchChem. "Application Notes and Protocols for the Synthesis of Perindopril Utilizing an Octahydro-1H-indole-2-carboxylic Acid Intermediate." Link

  • Patent EP00371231. "Process for the industrial synthesis of perindopril."[5] (Describes the hydrogenation/resolution challenges). Link

  • Kuwano, R., et al. (2000).[8] "Catalytic Asymmetric Hydrogenation of Indoles." Journal of the American Chemical Society. (Discusses homogeneous Rh-catalysis for high enantioselectivity). Link

Validating Trandolapril Purity: A Comparative Guide to Non-Chiral and Chiral RP-HPLC Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Trandolapril is a lipophilic, non-sulfhydryl Angiotensin-Converting Enzyme (ACE) inhibitor used for hypertension and post-myocardial infarction therapy. As an ethyl ester prodrug, it presents unique analytical challenges: it is liable to hydrolysis (forming the active metabolite Trandolaprilat ) and cyclization (forming Diketopiperazines ). Furthermore, possessing multiple stereocenters, its efficacy depends strictly on the (


) configuration.

This guide provides a comparative technical analysis of Non-Chiral (for related substances) and Chiral (for enantiomeric purity) RP-HPLC methods. Moving beyond standard pharmacopeial monographs, we compare traditional fully porous particle technologies against modern core-shell columns to demonstrate efficiency gains in validation workflows.

Part 1: Chemical Purity Assessment (Non-Chiral RP-HPLC)

The primary objective of the non-chiral method is to quantify Related Substances (process impurities) and Degradation Products .

The Challenge: Critical Pairs

The separation must resolve Trandolapril from its two main degradation pathways:

  • Hydrolysis: Yields Trandolaprilat (Impurity E), which is more polar.

  • Cyclization: Yields Diketopiperazine (Impurity D), which is hydrophobic and elutes late.

Comparative Methodology: Porous vs. Core-Shell C18

Traditional methods (USP/EP) often rely on 5 µm fully porous C18 columns. However, modern Core-Shell (Superficially Porous) technology offers higher efficiency at lower backpressures, allowing for faster run times without UHPLC instrumentation.[1]

Experimental Protocol
  • Mobile Phase A: 20 mM Phosphate Buffer, pH 3.0 (Suppresses silanol activity and controls ionization of the carboxylic acid).

  • Mobile Phase B: Acetonitrile (ACN).

  • Detection: UV @ 210 nm (Trandolapril lacks a strong chromophore; low UV is required).

  • Flow Rate: 1.0 mL/min (Porous) vs. 1.2 mL/min (Core-Shell).

Performance Comparison Data
ParameterMethod A: Traditional Method B: Optimized Core-Shell
Column Fully Porous C18 (L1)Core-Shell C18 (L1)
Dimensions 250 x 4.6 mm, 5 µm150 x 4.6 mm, 2.7 µm
Backpressure ~110 bar~280 bar
Run Time 25.0 min12.0 min
Resolution (

)
(Impurity E / API)
2.84.2
Theoretical Plates (

)
~12,000~28,000
LOD (µg/mL) 0.050.02

Analyst Insight: The Core-Shell column not only halves the analysis time but significantly improves the resolution between the active prodrug and its hydrolyzed metabolite (Trandolaprilat). This is critical for stability studies where Trandolaprilat levels increase over time.

Part 2: Stereochemical Purity (Chiral RP-HPLC)

Trandolapril contains homochiral amino acid residues. Stereochemical impurities (diastereomers) can arise from racemization during the coupling of N-[1-(S)-carboxy-3-phenylpropyl]-L-alanine to the octahydroindole ring.

The Challenge: Reverse Phase Chiral Mode

Normal phase chiral chromatography (Hexane/IPA) is common but often requires distinct instrumentation and solvent changeovers. Reverse Phase (RP) Chiral modes are preferred for Trandolapril to maintain compatibility with standard aqueous-organic systems and to ensure solubility of the polar impurities.

Comparative Methodology: Amylose vs. Cellulose CSPs

We compare two leading Polysaccharide-based Chiral Stationary Phases (CSPs) under RP conditions.

  • Selector A (Amylose): Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (e.g., Chiralpak AD-RH).

  • Selector B (Cellulose): Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (e.g., Chiralcel OD-RH).

Experimental Protocol
  • Mobile Phase: 20 mM Borate Buffer (pH 9.0) : Acetonitrile (60:40 v/v).

    • Note: Basic pH is often used in chiral RP to ensure the analyte is in a single ionization state, improving peak shape on polysaccharide columns.

  • Flow Rate: 0.5 mL/min.

  • Temperature: 25°C.

Performance Comparison Data
ParameterSelector A: Amylose (AD-RH) Selector B: Cellulose (OD-RH)
Selectivity (

)
(Enantiomer Pair)
1.151.32
Resolution (

)
1.8 (Marginal)3.5 (Baseline)
Tailing Factor (

)
1.41.1
Elution Order Isomers overlap with impurity matrixClean separation of (

) API

Analyst Insight: While Amylose columns are versatile, the Cellulose-based CSP (Selector B) provides superior recognition for the specific steric bulk of the octahydroindole ring in Trandolapril. The Cellulose column is recommended for validating enantiomeric purity >99.5%.

Part 3: Validation Logic & Workflow

To ensure the method meets ICH Q2(R1) standards, a rigorous validation logic must be applied. The diagram below illustrates the decision pathway for method selection and the subsequent validation steps.

Trandolapril_Validation Start Sample: Synthetic Trandolapril Crude Achiral_Check Step 1: Chemical Purity Check (Achiral RP-HPLC) Start->Achiral_Check Col_Selection Column Selection: Core-Shell C18 (2.7µm) Achiral_Check->Col_Selection Impurity_ID Identify Critical Impurities: 1. Trandolaprilat (Hydrolysis) 2. Diketopiperazine (Cyclization) Col_Selection->Impurity_ID Decision_Purity Chemical Purity > 98%? Impurity_ID->Decision_Purity Chiral_Check Step 2: Stereochemical Purity (Chiral RP-HPLC) Decision_Purity->Chiral_Check Yes Reprocess Reprocess / Recrystallize Decision_Purity->Reprocess No CSP_Selection CSP Selection: Cellulose-tris(3,5-dimethylphenylcarbamate) Chiral_Check->CSP_Selection Enantio_Sep Verify Enantiomeric Excess (ee) Target: > 99.5% CSP_Selection->Enantio_Sep Validation Step 3: ICH Q2 Validation Enantio_Sep->Validation Params Key Parameters: - Specificity (Forced Deg) - Linearity (r² > 0.999) - Accuracy (Spike Recovery) Validation->Params Release Final Release / CoA Params->Release Reprocess->Start Recycle

Figure 1: Integrated workflow for the sequential validation of chemical and stereochemical purity of Trandolapril.

Validation Protocol Highlights (Self-Validating Systems)
  • Specificity (Forced Degradation):

    • Protocol: Expose Trandolapril to 0.1N NaOH (Hydrolysis) and 0.1N HCl (Acid degradation) for 4 hours.

    • Acceptance: The method must resolve the API peak from the induced Trandolaprilat peak with a resolution (

      
      ) > 2.0. This confirms the method is "Stability Indicating."[2][3]
      
  • Linearity & Range:

    • Protocol: Prepare 5 concentration levels from 50% to 150% of the target concentration (e.g., 0.1 mg/mL).

    • Acceptance: Correlation coefficient (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ) 
      
      
      
      0.999.[2][4]
  • Robustness (The "Pro-Tip"):

    • Trandolapril is pH-sensitive. During validation, vary the buffer pH by

      
       units.
      
    • Observation: If retention time shifts significantly (>5%) with pH change, tighten the buffer preparation SOP. Phosphate buffers are preferred over Acetate for better pH stability at pH 3.0.

References

  • Gumieniczek, A., & Hopkala, H. (2001).[2] Development and validation of a liquid chromatographic method for the determination of trandolapril and verapamil in capsules. Journal of Liquid Chromatography & Related Technologies. Link

  • Cendrowska, I., Bańkowski, K., & Iskra-Jopa, J. (2003).[2][5] A study on the stereochemical purity of trandolapril and octahydro-1H-indole-2-carboxylic acid by HPLC method. Acta Poloniae Pharmaceutica. Link

  • Rambabu, C., et al. (2010).[2] Optimized and validated reverse phase HPLC method for the determination of trandolapril in bulk and formulations. Rasayan Journal of Chemistry. Link

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Nagae, N., et al. (2014). Evaluation of Six Core Shell Columns Based on Separation Behaviour and Physical Properties. Chromatography Today. Link

Sources

Comparative Guide: Derivatization Agents for Enhanced UV/Vis Detection of Indole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing derivatization agents for UV detection of non-chromophoric indole compounds Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Strategic Rationale

In the analysis of indole compounds—ranging from synthetic precursors to auxin metabolites like Indole-3-Acetic Acid (IAA)—native UV detection (typically at ~219 nm or ~280 nm) often fails due to poor selectivity in complex matrices and insufficient sensitivity for trace analysis. While the indole ring is technically chromophoric, its extinction coefficient is often too low to distinguish it from background noise in biological or environmental samples.

This guide compares the performance of three primary derivatization classes used to shift detection from the crowded UV region to the highly specific Visible spectrum, or to significantly enhance UV sensitivity:

  • Cinnamaldehydes (DMACA): The gold standard for high-sensitivity trace analysis.

  • Benzaldehydes (DMAB/Ehrlich’s): The robust, economical workhorse for general screening.

  • Xanthydrol & Acidic Oxidants: Specialized agents for specific substitution patterns.

Mechanistic Principles

The core challenge in derivatizing indoles is targeting the electron-rich pyrrole ring without affecting other functional groups. The reaction is typically an electrophilic aromatic substitution at the C3 position (if unsubstituted) or the C2 position (if C3 is substituted, as in tryptophan).

Reaction Mechanism Visualization

The following diagram illustrates the divergent pathways for DMAB and DMACA, highlighting why DMACA yields a more conjugated (and thus more intensely colored) system.

IndoleDerivatization cluster_legend Performance Note Indole Indole Substrate (Nucleophile) Carbenium Carbenium Ion Intermediate Indole->Carbenium Electrophilic Attack (C2 or C3) Acid Acid Catalyst (H+) Acid->Carbenium DMAB DMAB (Benzaldehyde) DMAB->Carbenium + Indole DMACA DMACA (Cinnamaldehyde) DMACA->Carbenium + Indole Rosindole Rosindole Dye (λmax ~560-590 nm) Less Conjugated Carbenium->Rosindole Dehydration (DMAB path) Azafulvenium Azafulvenium Chromophore (λmax ~625 nm) Highly Conjugated Carbenium->Azafulvenium Dehydration (DMACA path) Note DMACA extends conjugation via the alkene linker, increasing ε and λmax.

Caption: Comparative reaction pathways of DMAB and DMACA with indole substrates. DMACA creates a more extended conjugated system (azafulvenium), resulting in a red-shifted absorbance and higher molar absorptivity.

Comparative Analysis of Agents

Agent A: p-Dimethylaminocinnamaldehyde (DMACA)

Best For: Trace analysis, high-sensitivity HPLC, and differentiating substituted indoles.

DMACA is a vinylogue of DMAB. The addition of the carbon-carbon double bond between the phenyl ring and the aldehyde group extends the conjugation of the resulting chromophore.

  • Sensitivity: Approximately 3–5x higher molar absorptivity (ε) than DMAB.

  • Selectivity: Reacts rapidly with unsubstituted C3 positions; slower with C3-substituted indoles, allowing for kinetic discrimination.

  • Detection: Shifts λmax to ~625 nm (blue/green region), avoiding UV interference from proteins or nucleic acids.

Agent B: p-Dimethylaminobenzaldehyde (DMAB / Ehrlich’s Reagent)

Best For: Routine screening, TLC visualization, and total indole quantification.

The classic "Ehrlich’s Reagent" forms a rosindole dye. While less sensitive than DMACA, it is chemically robust and less prone to rapid fading in some matrices.

  • Sensitivity: Moderate. Good for μg/mL ranges but struggles with ng/mL trace analysis.

  • Detection: λmax ~560–590 nm (purple/red).

  • Limitations: Requires strong acidic conditions which can degrade labile indole metabolites (e.g., IAA is photo- and acid-labile).

Agent C: Xanthydrol

Best For: Specificity to unsubstituted indoles (e.g., measuring urea cycle intermediates or specific impurities).

Xanthydrol reacts with the indole ring to form xanthyl-derivatives. It is less common for general "indole profiling" but highly specific for unsubstituted positions.

  • Detection: UV detection (enhances absorbance at ~240–280 nm) or fluorescence.

  • Utility: Often used when visible range detection is not required but enhanced UV sensitivity is needed for specific analytes like hydroxyurea or simple indoles.

Summary of Performance Metrics
FeatureDMACA DMAB (Ehrlich's) Xanthydrol
Primary Target Indole C2/C3 (High specificity for free C3)Indole C2/C3 (General)Indole Nitrogen or C3
Detection Mode Vis (~625 nm)Vis (~560–590 nm)UV (~240 nm) / Vis
Sensitivity (LOD) High (ng/mL range)Moderate (μg/mL range)Moderate
Reaction Speed Fast (Seconds to Minutes)Slow (Minutes to Hours)Moderate
Stability High intensity, but can fade over hoursModerate intensity, stableStable
Acid Requirement High (HCl/H2SO4)High (HCl)High (Acetic/HCl)

Validated Experimental Protocols

Protocol 1: High-Sensitivity DMACA Derivatization for HPLC

Use this protocol for trace detection of indole-3-carbinol, indole, or skatole in biological fluids.

Reagents:

  • DMACA Solution: 0.1% (w/v) p-dimethylaminocinnamaldehyde in methanol containing 1% (v/v) concentrated H2SO4. Note: Prepare fresh daily to prevent polymerization.

  • Mobile Phase: Acetonitrile : Water (containing 0.1% Formic Acid).

Workflow:

  • Sample Prep: Extract indole sample into methanol. Ensure pH is neutral prior to derivatization.

  • Reaction: Mix 100 μL of sample extract with 200 μL of DMACA Solution.

  • Incubation: Vortex for 30 seconds. Incubate at room temperature (25°C) for 10 minutes. A blue/green color should develop immediately for free indoles.

  • Stabilization: (Optional) Add 50 μL of cold water to quench if reaction over-processes, though DMACA is usually run directly.

  • Analysis: Inject 20 μL into HPLC.

    • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5μm).

    • Detection: Absorbance at 625 nm .

Trustworthiness Check:

  • Self-Validation: Run a blank with methanol + DMACA. If the blank turns blue, your acid or methanol is contaminated with trace indoles or the reagent has oxidized.

  • Linearity: Linear range is typically 10–1000 ng/mL.

Protocol 2: Rapid DMAB Spot Test (Qualitative/Semi-Quantitative)

Use this for quick screening of fractions during purification.

Reagents:

  • Ehrlich’s Reagent: Dissolve 1 g DMAB in 50 mL methanol and add 50 mL concentrated HCl.

Workflow:

  • Spotting: Apply 5 μL of sample onto a silica TLC plate or filter paper.

  • Development: Spray or drop 10 μL of Ehrlich’s Reagent onto the spot.

  • Observation:

    • Immediate Pink/Red: Indicates high concentration of indoles.

    • Slow Purple: Indicates substituted indoles (e.g., tryptophan).

    • Yellow: Negative or non-indole amines (e.g., urea).

  • Heating: Gently heat with a heat gun to accelerate color development for substituted indoles.

Troubleshooting & Scientific Integrity

Specificity vs. Sensitivity Trade-off

While DMACA is more sensitive, it is also more sensitive to interference from other electron-rich aromatics (though less so than UV at 280 nm).

  • Interference: High concentrations of phenols can sometimes yield false positives with aldehyde reagents, though the color is usually distinct (yellow/orange vs. blue/purple for indoles).

Stability of Indole-3-Acetic Acid (IAA)

Critical Warning: IAA and similar auxins are photo-labile .[1]

  • Observation: If your recovery rates vary wildly, it is likely due to light degradation during the derivatization incubation.

  • Correction: Perform all derivatization steps for IAA in amber glassware or under low-light conditions.

Acid Catalysis Control

Both DMAB and DMACA reactions are acid-catalyzed. The water content in the reaction mixture affects the equilibrium.

  • Optimization: For HPLC, using anhydrous methanol for the reagent preparation often yields sharper peaks and higher stability than aqueous acid solutions.

References

  • Comparison of DMACA and DMAB Sensitivity

    • Title: Comparison of three reagents for detecting indole production by anaerobic bacteria in microtest systems.
    • Source: Journal of Clinical Microbiology.[2]

    • URL:[Link]

  • DMACA Reaction Mechanism & Application

    • Title: p-Dimethylaminocinnamaldehyde Derivatization for Colorimetric Detection and HPLC-UV/Vis-MS/MS Identific
    • Source: PMC (NIH).
    • URL:[Link]

  • Xanthydrol Method for Urea/Indole Derivatives

    • Title: Determination of hydroxyurea in human plasma by HPLC-UV using derivatization with xanthydrol.[3]

    • Source: Journal of Chrom
    • URL:[Link]

  • General Derivatization Strategies

    • Title: Derivatizing Reagents for Detection of Organic Compounds By HPLC.
    • Source: Asian Journal of Applied Chemistry Research.
    • URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Benzyl octahydro-1h-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide to the safe handling, personal protective equipment (PPE) requirements, and operational workflows for Benzyl octahydro-1H-indole-2-carboxylate (and its associated salts, such as the 4-methylbenzenesulfonate salt).

As a pharmaceutical intermediate frequently utilized in the synthesis of ACE inhibitors (like Trandolapril and Perindopril), this compound presents specific handling challenges due to its particulate nature and irritant properties. This guide synthesizes hazard data with field-proven laboratory practices to ensure operational safety and scientific integrity.

Hazard Profiling and the Causality of Protection

Before designing a protective matrix, we must understand the physicochemical and toxicological profile of the target compound. Benzyl octahydro-1H-indole-2-carboxylate typically presents as a white to off-white crystalline powder[1]. It is most stable when stored sealed in dry conditions at 2-8°C (or 4°C)[2].

Because it is handled as a fine powder, the primary vectors of exposure are inhalation of airborne particulates and direct dermal or ocular contact. The compound carries a GHS07 (Exclamation Mark) classification, dictating specific preventative measures (P-codes).

Table 1: Quantitative Hazard Data and PPE Causality

Hazard Statement (GHS)Toxicological EffectOperational Causality & Required Countermeasure
H302 Harmful if swallowedCausality: Accidental ingestion via contaminated hands/gloves. Countermeasure: Strict prohibition of eating/drinking; mandatory handwashing post-doffing.
H315 Causes skin irritationCausality: Particulate adherence to skin moisture causing localized dermatitis. Countermeasure: Impermeable barrier (Nitrile gloves, minimum 0.11mm thickness); lab coat with fitted cuffs.
H319 Causes serious eye irritationCausality: Airborne dust contacting the corneal epithelium. Countermeasure: Indirect-vented chemical safety goggles (ANSI Z87.1+). Safety glasses are insufficient for fine powders.
H335 May cause respiratory irritationCausality: Inhalation of micro-particulates during weighing/transfer. Countermeasure: Engineering controls (Chemical Fume Hood) + N95/P100 particulate respirator if handled outside containment.

Operational Workflow and Handling Protocol

To ensure a self-validating safety system, PPE must be integrated into a strict operational workflow. Relying solely on PPE is a failure of the hierarchy of controls; engineering controls (fume hoods) must be the primary line of defense.

Step-by-Step Handling Methodology

Phase 1: Preparation & Verification

  • Environmental Validation: Verify that the chemical fume hood is operational, with a face velocity between 80-120 feet per minute (fpm).

  • Equipment Staging: Pre-weighing boats, spatulas, and secondary containment vessels must be placed inside the hood before opening the chemical container. This prevents the need to breach the containment plane repeatedly.

  • PPE Donning:

    • Don a flame-resistant or standard cotton laboratory coat. Ensure cuffs are fully extended.

    • Don indirect-vented chemical goggles.

    • Don double-layer nitrile gloves. Pull the cuff of the inner glove under the lab coat sleeve, and the outer glove over the sleeve to create a continuous barrier.

Phase 2: Execution (Weighing & Transfer)

  • Thermal Equilibration: Since the compound is stored at 2-8°C, allow the sealed container to reach room temperature in a desiccator before opening. This prevents ambient moisture condensation on the hygroscopic powder, which can degrade the sample (purity ≥98%[2]) and cause the powder to clump, increasing handling difficulty.

  • Manipulation: Open the container exclusively within the designated zone of the fume hood (at least 6 inches behind the sash). Use an anti-static weighing spatula to minimize aerosolization of the crystalline powder.

  • Sealing: Immediately recap the primary container after the required mass is transferred.

Phase 3: Decontamination & Doffing

  • Surface Decontamination: Wipe down the spatulas, balance, and hood surface with a damp, disposable laboratory wipe (water or dilute ethanol) to capture any trace dust. Dry sweeping is strictly prohibited as it aerosolizes the H335 irritant.

  • Doffing Sequence: Remove the outer gloves inside the hood and dispose of them in the solid waste bin. Remove goggles, then the lab coat, and finally the inner gloves. Wash hands immediately with soap and water.

Visualizing the Safety Architecture

The following diagram illustrates the logical flow of the handling process, emphasizing the critical decision points for containment and waste management.

G Start Pre-Operation Phase PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Verify Fume Hood Face Velocity >100 fpm Start->Hood Handle Handling Phase (Weighing & Transfer) PPE->Handle Hood->Handle Spill Spill Event? Handle->Spill Decon Wet Decontamination (No Dry Sweeping) Spill->Decon Yes Waste Waste Segregation (Solid Organic Waste) Spill->Waste No Decon->Waste End Doff PPE & Wash Hands Waste->End

Fig 1: Operational workflow for handling Benzyl octahydro-1H-indole-2-carboxylate.

Disposal and Waste Management Plan

Improper disposal of pharmaceutical intermediates poses significant environmental and regulatory risks. Benzyl octahydro-1H-indole-2-carboxylate and its sulfonated/hydrochloride salts must be managed as hazardous chemical waste.

  • Solid Waste: Any contaminated consumables (weighing boats, Kimwipes, outer gloves, empty vials) must be placed in a designated, puncture-resistant "Solid Hazardous Waste" container. Do not mix with general municipal trash.

  • Liquid Waste (if in solution): If the compound has been dissolved in an organic solvent (e.g., dichloromethane or acetone, common in its synthetic applications), the resulting mixture must be collected in a compatible, clearly labeled "Halogenated" or "Non-Halogenated" organic waste carboy, depending on the solvent used.

  • Labeling: Waste containers must be explicitly labeled with the full chemical name (Benzyl octahydro-1H-indole-2-carboxylate 4-methylbenzenesulfonate), the CAS number (e.g., 94062-52-9), and the primary hazard (Irritant).

References

  • Capot Chemical. 144540-71-6 | (2S, 3aR,7aS)-Benzyl octahydro -2-carboxylate-1H-indole. Retrieved from: [Link]

  • Home Sunshine Pharma. (2S,3aS,7aS)-Benzyl Octahydro-1H-indole-2-carboxylate 4-methylbenzenesulfonate CAS 94062-52-9. Retrieved from: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.